molecular formula C10H8O2<br>C10H6(OH)2<br>C10H8O2 B047172 1,5-Dihydroxynaphthalene CAS No. 83-56-7

1,5-Dihydroxynaphthalene

Cat. No.: B047172
CAS No.: 83-56-7
M. Wt: 160.17 g/mol
InChI Key: BOKGTLAJQHTOKE-UHFFFAOYSA-N
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Description

1,5-Dihydroxynaphthalene is a natural product found in Sanicula lamelligera with data available.

Properties

IUPAC Name

naphthalene-1,5-diol
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InChI

InChI=1S/C10H8O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H
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InChI Key

BOKGTLAJQHTOKE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)O
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DSSTOX Substance ID

DTXSID2052574
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Molecular Weight

160.17 g/mol
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Physical Description

Orange powder; [ICSC], ORANGE POWDER.
Record name 1,5-Dihydroxynaphthalene
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Flash Point

252 °C, 252 °C c.c.
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Solubility

Solubility in water, g/100ml at 20 °C: 0.06
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Vapor Pressure

0.00000715 [mmHg]
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CAS No.

83-56-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dihydroxynaphthalene from Naphthalene-1,5-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dihydroxynaphthalene, a crucial intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1][2][3] The primary industrial method for its preparation involves the alkaline hydrolysis of naphthalene-1,5-disulfonic acid, a process also known as caustic fusion.[1][4][5] This document details the underlying chemistry, experimental protocols, and purification methods for obtaining high-purity this compound.

Chemical Overview and Reaction Pathway

The synthesis of this compound from naphthalene (B1677914) is a two-step process. First, naphthalene is sulfonated to produce naphthalene-1,5-disulfonic acid.[6] Subsequently, this intermediate undergoes caustic fusion, where it is treated with a strong base at high temperatures, followed by acidification to yield the final product, this compound.[4][6]

The overall reaction can be visualized as follows:

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Caustic Fusion and Acidification Naphthalene Naphthalene NDSA Naphthalene-1,5-disulfonic Acid Naphthalene->NDSA + 2 SO3 DHN This compound NDSA->DHN Hydrolysis Oleum Oleum (SO3) NaOH 1. NaOH (excess) 2. Acidification

Figure 1: Overall reaction pathway for the synthesis of this compound from naphthalene.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is provided in the table below.

PropertyNaphthalene-1,5-disulfonic AcidThis compound
Molecular Formula C₁₀H₈O₆S₂C₁₀H₈O₂
Molar Mass 288.28 g/mol 160.17 g/mol [5]
Appearance Colorless solid (often as tetrahydrate)[6]White solid, though samples can appear grey to light brown[4]
Melting Point 240–245 °C (anhydrous)259–261 °C[4]
Solubility Soluble in water[7]Soluble in polar organic solvents; sparingly soluble in water[3][4]
CAS Number 81-04-983-56-7[5][8]

Detailed Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound, compiled from established industrial practices.

Sulfonation of Naphthalene

The initial step involves the disulfonation of naphthalene to yield naphthalene-1,5-disulfonic acid.

Procedure:

  • Refined naphthalene is reacted with oleum.[9]

  • The reaction mixture is then subjected to a salting-out process to precipitate the naphthalene-1,5-disulfonic acid.[10]

Caustic Fusion of Naphthalene-1,5-disulfonic Acid

This critical step involves the hydrolysis of the sulfonic acid groups to hydroxyl groups under harsh conditions.

Materials and Equipment:

Procedure:

  • A mixture of naphthalene-1,5-disulfonic acid (or its disodium salt), a significant excess of sodium hydroxide, and water is prepared.[11] A typical molar ratio of NaOH to the disulfonic acid salt is at least 12:1.[11][12]

  • The mixture is charged into a high-pressure autoclave.

  • The autoclave is heated with stirring to a temperature of 270–290 °C.[11][12] This will generate a pressure of 14–20 bar.[11][12]

  • The reaction is held at this temperature for a specified duration, typically around 2 hours, to ensure complete conversion.[11]

Workup and Isolation

Following the caustic fusion, a multi-step workup procedure is required to isolate and purify the this compound.

Procedure:

  • After the reaction is complete, the autoclave is cooled to approximately 120 °C, and water is carefully added.[11]

  • The diluted reaction mixture is transferred to a separate vessel and further diluted with water.

  • The alkaline solution is then neutralized by the addition of an acid, such as sulfuric acid, to a pH of 5-6.[9][13]

  • The precipitated crude this compound is collected by filtration.[9][11]

  • The filter cake is washed thoroughly with hot water to remove any remaining inorganic salts and byproducts.[12]

  • The product is then dried under a vacuum.[11][12]

The experimental workflow is summarized in the following diagram:

G cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification start Start caustic_fusion Caustic Fusion of Naphthalene-1,5-disulfonic Acid with excess NaOH start->caustic_fusion end End cooling Cooling and Dilution caustic_fusion->cooling acidification Acidification cooling->acidification filtration Filtration acidification->filtration washing Washing with Hot Water filtration->washing drying Vacuum Drying washing->drying purification Sublimation or Recrystallization drying->purification purification->end

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Purification of this compound

For applications requiring high purity, such as in the pharmaceutical and electronics industries, further purification of the crude product is necessary. Industrial products typically have a purity of around 96%, which can be increased to over 99.5% through purification.[8]

Methods of Purification:

  • Sublimation: A horizontal tubular heat exchange sublimator can be used under vacuum to purify this compound.[8] This method takes advantage of the compound's ability to sublime.

  • Recrystallization: The product can be recrystallized from suitable solvents to remove impurities.

  • Adsorption: To remove sulfur-containing impurities, the dihydroxynaphthalene can be dissolved in an organic solvent and treated with neutral alumina (B75360).[14][15] The alumina acts as an adsorbent for the sulfur compounds and is subsequently removed by filtration.[14][15]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Caustic Fusion Temperature 270–290 °C[11][12]
Caustic Fusion Pressure 14–20 bar[11][12]
Molar Ratio (NaOH:Disulfonic Acid Salt) ≥ 12:1[11][12]
Yield (Alkali Fusion Step) Up to 90.2%[13]
Overall Yield (from Disulfonic Acid) 96.6% of theory[12]
Purity (Industrial Grade) ~96%[8]
Purity (After Purification) > 99.5%[8]

Conclusion

The synthesis of this compound from naphthalene-1,5-disulfonic acid via caustic fusion is a well-established industrial process. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, high yields of the desired product can be achieved. Subsequent purification steps are critical for obtaining the high-purity material required for specialized applications. This guide provides a detailed framework for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,5-Dihydroxynaphthalene (1,5-DHN). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.

Physical and Chemical Properties

This compound, also known as naphthalene-1,5-diol or Azurol, is an aromatic organic compound. It presents as a white to grey or light brown solid, which can be attributed to degradation upon exposure to air.[1] It is soluble in polar organic solvents.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
Appearance White to grey or light brown solid[1]
Melting Point 259-261 °C (decomposes)[1]
Boiling Point Not available
Solubility Soluble in polar organic solvents such as ethanol, acetone, and ether. Sparingly soluble in water and hydrocarbons.[1]
pKa 9.28 ± 0.40 (Predicted)
LogP 1.82

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.92s2H-OH
7.59d2HH-4, H-8
7.22t2HH-3, H-7
6.85d2HH-2, H-6

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
154.0C1, C5
127.5C4a, C8a
125.8C4, C8
115.3C3, C7
109.4C2, C6
FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3200-3600O-H stretching (broad, indicative of hydrogen bonding)
~3050C-H stretching (aromatic)
~1600C=C stretching (aromatic ring)
~1400O-H bending
~1200C-O stretching
UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by absorption maxima (λ_max) that can vary with the solvent used.

Solventλ_max (nm)
Water298, 328
Methanol299, 329
Ethanol299, 330

Key Reactions and Experimental Protocols

This compound serves as a versatile precursor in the synthesis of various organic compounds. Key reactions include its synthesis from naphthalene-1,5-disulfonic acid, its oxidation to juglone (B1673114), and its use in the formation of azo dyes.

Synthesis of this compound

This compound is industrially prepared by the alkali fusion of naphthalene-1,5-disulfonic acid.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a high-pressure autoclave, a mixture of the sodium salt of naphthalene-1,5-disulfonic acid and a significant excess of 75% sodium hydroxide (B78521) solution is prepared.

  • Heating: The mixture is heated under pressure to approximately 270-290 °C. The reaction is maintained at this temperature for several hours to ensure complete hydrolysis.

  • Acidification: After cooling, the reaction mixture is carefully acidified with a strong acid, such as sulfuric acid, to precipitate the crude this compound.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent or by sublimation.

Purification by Sublimation

Sublimation is an effective method for obtaining high-purity this compound.

Experimental Protocol: Sublimation of this compound

  • Apparatus: A sublimation apparatus is assembled, consisting of a vessel to hold the crude this compound and a cold finger or other cooled surface for the sublimate to deposit on.

  • Procedure: The crude this compound is placed in the sublimation vessel. The apparatus is evacuated to a low pressure.

  • Heating: The vessel is gently heated. The this compound sublimes and deposits as purified crystals on the cold surface.

  • Collection: After the sublimation is complete, the apparatus is cooled to room temperature, and the vacuum is carefully released. The purified crystals are then collected from the cold surface.

Oxidation to Juglone

This compound can be oxidized to form juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone.[1] This reaction is a key step in the synthesis of this important compound.

Experimental Protocol: Synthesis of Juglone

  • Reaction: this compound is dissolved in a suitable solvent, such as acetic acid.

  • Oxidation: A solution of chromium trioxide in aqueous acetic acid is added dropwise to the solution of this compound while maintaining a controlled temperature.

  • Work-up: After the reaction is complete, the mixture is poured into water, and the crude juglone is extracted with an organic solvent like dichloromethane.

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield crude juglone, which can be further purified by chromatography or recrystallization.

Azo Coupling Reactions

This compound is a valuable coupling component in the synthesis of azo dyes.[1] It reacts with aryl diazonium salts to form highly colored azo compounds.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added dropwise to form the aryl diazonium salt.

  • Coupling: A solution of this compound in an alkaline medium (e.g., NaOH solution) is prepared and cooled. The cold diazonium salt solution is then slowly added to the this compound solution with vigorous stirring.

  • Isolation: The resulting azo dye, which often precipitates out of the solution, is collected by filtration, washed with water, and dried.

Visualizations

The following diagrams illustrate the key chemical transformations and a general experimental workflow involving this compound.

Synthesis_and_Reactions Naphthalene Naphthalene Naph_disulfonic_acid Naphthalene-1,5-disulfonic acid Naphthalene->Naph_disulfonic_acid Sulfonation DHN This compound Naph_disulfonic_acid->DHN Alkali Fusion Juglone Juglone DHN->Juglone Oxidation (CrO3) Azo_Dye Azo Dye DHN->Azo_Dye Azo Coupling Aryl_diazonium_salt Aryl diazonium salt Aryl_diazonium_salt->Azo_Dye

Caption: Key synthetic pathways involving this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Naphthalene-1,5-disulfonic acid reaction Alkali Fusion start->reaction acidification Acidification reaction->acidification filtration1 Filtration acidification->filtration1 crude_DHN Crude 1,5-DHN filtration1->crude_DHN sublimation Sublimation crude_DHN->sublimation pure_DHN Pure 1,5-DHN sublimation->pure_DHN nmr NMR pure_DHN->nmr ftir FTIR pure_DHN->ftir uvvis UV-Vis pure_DHN->uvvis

Caption: General experimental workflow for synthesis and characterization.

References

1,5-Dihydroxynaphthalene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dihydroxynaphthalene, a significant organic compound with diverse applications in industrial synthesis and research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its molecular structure.

Core Data Presentation

The following table summarizes the key quantitative data for this compound, providing a ready reference for laboratory and research applications.

PropertyValueSource(s)
CAS Number 83-56-7[1][2][3][4][5]
Molecular Formula C₁₀H₈O₂[1][3]
Molecular Weight 160.17 g/mol [1][3]
Appearance White to light gray or light orange powder/crystal[4]
Melting Point 259-261 °C (decomposes)[1]
Solubility Soluble in polar organic solvents like ethanol, acetone, and ether. Limited solubility in water.[1]
Purity Commercially available in purities of 97% or higher.[2][3]

Molecular Structure

This compound, also known as 1,5-naphthalenediol, is an aromatic organic compound. Its structure consists of a naphthalene (B1677914) ring substituted with two hydroxyl (-OH) groups at the 1 and 5 positions.

SMILES: Oc1cccc2c(O)cccc12

InChI Key: BOKGTLAJQHTOKE-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from Naphthalene-1,5-disulfonic Acid

This protocol is a common method for the laboratory-scale synthesis of this compound.

Principle: The synthesis involves the hydrolysis of naphthalene-1,5-disulfonic acid with a strong base, followed by acidification to yield the final product.

Materials:

  • Naphthalene-1,5-disulfonic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a suitable reaction vessel, a solution of naphthalene-1,5-disulfonic acid is prepared.

  • A strong base, such as sodium hydroxide, is added to the solution.

  • The mixture is heated under reflux for several hours to facilitate the hydrolysis reaction.

  • After the reaction is complete, the solution is cooled to room temperature.

  • The mixture is then carefully acidified with an acid, such as sulfuric acid, to precipitate the this compound.

  • The resulting solid is collected by filtration, washed with water to remove any remaining impurities, and dried under vacuum.

Purification of this compound by Recrystallization

This protocol describes a standard method for purifying crude this compound.

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • The crude this compound is dissolved in a minimum amount of a suitable hot solvent.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, which will cause the this compound to crystallize out of the solution.

  • The crystals are collected by filtration.

  • The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • The purified crystals are then dried to remove any residual solvent.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the synthesis pathway of this compound from naphthalene, a key industrial and laboratory process.

Synthesis_of_1_5_Dihydroxynaphthalene Naphthalene Naphthalene Sulfonation Sulfonation (+ H₂SO₄/SO₃) Naphthalene->Sulfonation Naphthalene_disulfonic_acid Naphthalene-1,5-disulfonic Acid Sulfonation->Naphthalene_disulfonic_acid Hydrolysis Alkaline Hydrolysis (+ NaOH, heat) Naphthalene_disulfonic_acid->Hydrolysis Dihydroxynaphthalene_salt Disodium salt of This compound Hydrolysis->Dihydroxynaphthalene_salt Acidification Acidification (+ H₂SO₄) Dihydroxynaphthalene_salt->Acidification Dihydroxynaphthalene This compound Acidification->Dihydroxynaphthalene

Synthesis of this compound from Naphthalene.

References

Spectroscopic Analysis of 1,5-Dihydroxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-Dihydroxynaphthalene (CAS No: 83-56-7), a vital aromatic intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
9.92Singlet2 x -OH
7.59DoubletH-4, H-8
7.22TripletH-3, H-7
6.85DoubletH-2, H-6
Solvent: DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
154.5C-1, C-5
127.0C-4a, C-8a
125.5C-3, C-7
115.1C-4, C-8
109.8C-2, C-6
Prediction generated using computational models.
Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3300 - 3600Strong, BroadO-H stretch (phenolic)
~3050MediumAromatic C-H stretch
~1600StrongAromatic C=C ring stretch
~1400StrongC-O stretch / O-H bend combination
~1250StrongC-O stretch (phenolic)
~830StrongAromatic C-H out-of-plane bend
Technique: KBr Pellet
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
13158[M-CHO]⁺
13213Isotope peak of m/z 131
10310[C₈H₇]⁺
7710[C₆H₅]⁺
Ionization Method: Electron Ionization (EI) at 75 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • The final solution depth in the NMR tube should be approximately 4-5 cm.

  • Instrumentation: The spectra are acquired on a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • The spectral width should encompass the range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types.

    • The spectral width should encompass the range of 0-160 ppm.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind 1-2 mg of this compound in a clean agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Thoroughly and rapidly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained. Minimize exposure to atmospheric moisture due to the hygroscopic nature of KBr.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity (typically < 1 mg) of this compound into the mass spectrometer, usually via a direct insertion probe.

  • The sample must be volatilized before ionization. Heat the probe gradually to achieve a sufficient vapor pressure without causing thermal decomposition.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the ejection of an electron from the molecule, forming a molecular ion [M]⁺, and induces fragmentation.

  • Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analyze IR FT-IR Spectroscopy Compound->IR Analyze MS Mass Spectrometry (EI-MS) Compound->MS Analyze NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (O-H, C=C, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure Correlate IR_Data->Structure Correlate MS_Data->Structure Correlate

Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and NMR Assignments

This diagram displays the molecular structure of this compound with IUPAC numbering, correlated with its ¹H and predicted ¹³C NMR chemical shifts.

NMR_Assignments cluster_structure This compound cluster_assignments NMR Assignments (ppm in DMSO-d6) mol H_NMR ¹H NMR H-2, H-6: 6.85 H-3, H-7: 7.22 H-4, H-8: 7.59 -OH: 9.92 C_NMR Predicted ¹³C NMR C-2, C-6: 109.8 C-4, C-8: 115.1 C-3, C-7: 125.5 C-4a, C-8a: 127.0 C-1, C-5: 154.5

Caption: NMR Assignments for this compound.

An In-depth Technical Guide to 1,5-Dihydroxynaphthalene: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxynaphthalene, systematically named naphthalene-1,5-diol (CAS No. 83-56-7), is an aromatic organic compound with the chemical formula C₁₀H₈O₂.[1] It is a white, crystalline solid that is soluble in polar organic solvents and serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, including dyes, pigments, and pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Discovery and History

The history of this compound is intrinsically linked to the burgeoning field of synthetic dye chemistry in the late 19th century. While a definitive singular "discovery" is not extensively documented in readily available literature, the first synthesis is widely attributed to the German chemist Otto Erdmann in 1888. His work, published in Liebigs Annalen der Chemie, laid the foundation for the production of this important naphthalene (B1677914) derivative.

The primary industrial synthesis route, which remains relevant today, involves a two-step process: the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, followed by alkali fusion to yield this compound.[1] Early industrial processes for the alkali fusion step were often hazardous, requiring high temperatures (270–290 °C) and pressures (14–20 bar), which posed significant safety risks.[3] Over the years, significant research has focused on optimizing these conditions to improve safety, yield, and purity. This has led to the development of catalyzed reactions that proceed under milder conditions, reducing the energy input and danger associated with the traditional high-pressure methods.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₀H₈O₂[5]
Molar Mass160.17 g/mol [5]
AppearanceWhite to light brown solid[1]
Melting Point259–261 °C[1]
SolubilitySoluble in polar organic solvents[1]
CAS Number83-56-7[1]

Synthesis of this compound

The industrial production of this compound is predominantly a two-stage process. The following sections provide a detailed overview and experimental protocols for each stage.

Stage 1: Sulfonation of Naphthalene

The initial step involves the sulfonation of naphthalene using a strong sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid), to produce naphthalene-1,5-disulfonic acid. The reaction temperature is a critical parameter to control the isomerization, favoring the formation of the 1,5-isomer at lower temperatures.

G Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation Oleum Oleum (H₂SO₄ + SO₃) Oleum->Sulfonation Naphthalene_disulfonic_acid Naphthalene-1,5-disulfonic Acid Sulfonation->Naphthalene_disulfonic_acid G Naphthalene_disulfonic_acid Naphthalene-1,5-disulfonic Acid Alkali_Fusion Alkali Fusion Naphthalene_disulfonic_acid->Alkali_Fusion NaOH Sodium Hydroxide NaOH->Alkali_Fusion Catalyst Catalyst (optional, e.g., Methanol) Catalyst->Alkali_Fusion Dihydroxynaphthalene This compound Alkali_Fusion->Dihydroxynaphthalene Acidification Acidification Dihydroxynaphthalene->Acidification Final_Product Purified this compound Acidification->Final_Product G DHN This compound Oxidation Oxidation DHN->Oxidation Oxidant Oxidizing Agent (e.g., CrO₃) Oxidant->Oxidation Juglone Juglone (5-Hydroxy-1,4-naphthoquinone) Oxidation->Juglone G cluster_0 Diazotization cluster_1 Azo Coupling Amino_acid 3-Amino-4-hydroxybenzenesulfonic acid Diazonium_salt Diazonium Salt Amino_acid->Diazonium_salt Diazotization NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazonium_salt DHN This compound Diazonium_salt->DHN Mordant_Black_9 C.I. Mordant Black 9 DHN->Mordant_Black_9 Coupling

References

Thermochemical Properties of 1,5-Dihydroxynaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,5-dihydroxynaphthalene. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide presents available physical properties and offers a comparative analysis with its isomer, 1,2-dihydroxynaphthalene, for which more data is available. Furthermore, it details the established experimental protocols for determining key thermochemical parameters and explores a relevant biological pathway involving a dihydroxynaphthalene isomer.

Physicochemical Properties of this compound

This compound, also known as 1,5-naphthalenediol, is an aromatic organic compound with the chemical formula C₁₀H₈O₂.[1][2][3] It is a white solid, though it can appear grey to light brown when degraded, and is soluble in polar organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[1][2][3]
Molar Mass 160.17 g/mol [1][2]
Appearance White solid (can degrade to grey/light brown)[1]
Melting Point 259–261 °C (decomposes)[1]
IUPAC Name Naphthalene-1,5-diol[1]
CAS Number 83-56-7[1][3]

Thermochemical Data

Table 2: Thermochemical Properties of 1,2-Dihydroxynaphthalene (for comparison)

PropertyValueSource(s)
Standard Enthalpy of Formation (gas, 298.15 K) -195.3 ± 4.2 kJ/mol[4]
Enthalpy of Sublimation (298.15 K) 118.8 kJ/mol[5]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organic compounds like this compound involves precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh a precise mass of this compound P2 Press into a pellet P1->P2 B1 Place pellet in sample holder P2->B1 P3 Weigh a piece of fusible ignition wire B2 Attach ignition wire to electrodes P3->B2 B1->B2 B3 Add a small, known amount of water B2->B3 B4 Seal the bomb B3->B4 B5 Pressurize with excess pure oxygen B4->B5 C1 Place bomb in calorimeter containing a known mass of water B5->C1 C2 Allow to reach thermal equilibrium C1->C2 C3 Record initial temperature C2->C3 C4 Ignite the sample C3->C4 C5 Record temperature change until a stable final temperature is reached C4->C5 A2 Calculate the heat released by the combustion reaction C5->A2 A1 Calculate the heat capacity of the calorimeter (calibration) A1->A2 A3 Correct for the heat of combustion of the ignition wire A2->A3 A4 Calculate the enthalpy of combustion A3->A4 A5 Calculate the standard enthalpy of formation using Hess's Law A4->A5

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Methodology:

  • A precisely weighed sample of this compound is placed in a stainless steel container, known as a "bomb".

  • The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

  • The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion of the compound releases heat.

  • This heat is absorbed by the bomb and the surrounding water, causing a temperature increase that is measured with a high-precision thermometer.

  • The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • From the temperature rise and the heat capacity of the calorimeter, the heat of combustion of the sample can be calculated.

  • The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring the vapor pressure of the substance as a function of temperature.

Methodology: A common method for determining the enthalpy of sublimation is through the use of the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization/sublimation. Experimental techniques to measure low vapor pressures of solids include:

  • Knudsen Effusion Method: This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under vacuum. The vapor pressure can be calculated from the rate of effusion.

  • Thermogravimetric Analysis (TGA): TGA can be used to measure the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss at different temperatures can be used to determine the vapor pressure.

By plotting the natural logarithm of the vapor pressure versus the inverse of the temperature, the enthalpy of sublimation can be determined from the slope of the resulting line.[6]

Determination of Heat Capacity

The specific heat capacity of a solid organic compound can be measured using Differential Scanning Calorimetry (DSC).[7][8]

Methodology:

  • A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

  • The sample and reference pans are heated in the DSC instrument at a constant rate.

  • The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference.

  • This differential heat flow is directly proportional to the heat capacity of the sample.

  • The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

  • Calibration with a standard material of known heat capacity, such as sapphire, is performed to ensure accuracy.

Biological Significance: The Dihydroxynaphthalene (DHN) Melanin (B1238610) Biosynthesis Pathway

While specific signaling pathways directly involving this compound are not prominently documented in the context of drug development research, its isomer, 1,8-dihydroxynaphthalene, is a key precursor in the widely studied dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[9][10][11][12][13] Melanin plays a crucial role in the virulence and survival of many pathogenic fungi by protecting them from environmental stresses such as UV radiation and host defense mechanisms. Understanding this pathway is relevant for the development of antifungal agents.

DHN_Melanin_Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA + Malonyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase (PKS) Scytalone Scytalone 1,3,6,8-Tetrahydroxynaphthalene->Scytalone Tetrahydroxynaphthalene Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-Trihydroxynaphthalene Scytalone Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone Trihydroxynaphthalene Reductase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene Laccase/Multicopper Oxidase DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene->DHN-Melanin Polymerization

Caption: The DHN melanin biosynthesis pathway in fungi.

This pathway illustrates the enzymatic conversion of simple precursors into the complex polymer, melanin. The intermediate, 1,8-dihydroxynaphthalene, undergoes oxidative polymerization to form the final melanin pigment. Inhibitors of the enzymes in this pathway are potential targets for antifungal drug development.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and highlighted the current gap in experimental thermochemical data. By providing detailed experimental protocols for determining these crucial parameters and presenting a comparative look at a related isomer, this document serves as a valuable resource for researchers. Furthermore, the inclusion of the DHN melanin biosynthesis pathway provides relevant biological context for the broader class of dihydroxynaphthalenes, which may inform future drug development efforts. Further experimental investigation is warranted to fully characterize the thermochemical profile of this compound.

References

In-Depth Technical Guide to Health and Safety for Handling 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,5-Dihydroxynaphthalene (CAS No. 83-56-7). The following sections detail the substance's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Section 1: Substance Identification and Properties

This compound, also known as 1,5-Naphthalenediol, is a naphthalene (B1677914) derivative that presents as a powder.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₈O₂[2]
Molecular Weight 160.17 g/mol [1][2][3]
Appearance Powder, Brown, Orange powder[3][4]
Odor Odorless[4]
Melting Point 259 - 261 °C (decomposes)[1][4]
Flash Point 252 °C[4][5]
Water Solubility 0.6 g/L (at 20°C)[3][5]
pH 6 (0.5 g/L aqueous solution at 20°C)[4]
Vapor Pressure Negligible[6]

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementGHS PictogramReference(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[2][3][4][5]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[3][4][5]
Skin Sensitization 1H317: May cause an allergic skin reaction[3][4]
Skin Corrosion/Irritation -H315: Causes skin irritation[5]
Hazardous to the Aquatic Environment, Long-term Hazard 2H411: Toxic to aquatic life with long lasting effects[3]

Note: The exclamation mark pictogram indicates hazards such as skin and eye irritation, skin sensitization, and acute toxicity (harmful). The environment pictogram indicates hazards to aquatic life.

Section 3: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area.[2]

  • Use local exhaust ventilation to control dust formation.[2][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][5][6]
Skin Protection Handle with gloves (e.g., polychloroprene, nitrile rubber, butyl rubber). Gloves must be inspected prior to use. A complete suit protecting against chemicals and a P.V.C. apron are also recommended.[2][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A particulate filter respirator is recommended.[3][4][6]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid formation and inhalation of dust.[2][5]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4][5]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4][6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep containers tightly closed.[2][5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5][7]

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G prep Preparation - Review SDS - Don appropriate PPE weigh Weighing - Use ventilated enclosure - Handle carefully to avoid dust prep->weigh experiment Experimentation - Conduct in fume hood - Avoid contact and inhalation weigh->experiment cleanup Decontamination - Clean work area - Decontaminate equipment experiment->cleanup disposal Waste Disposal - Collect in labeled, sealed container - Dispose via licensed company cleanup->disposal ppe_removal PPE Removal - Remove gloves using proper technique - Wash hands thoroughly disposal->ppe_removal

Standard Laboratory Handling Workflow

Section 4: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5]
Skin Contact Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention. Remove contaminated clothing.[2][4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2][4][5]
Firefighting Measures

This compound is a combustible solid.[3][6]

Table 5: Firefighting Information for this compound

AspectInformationReference(s)
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
Unsuitable Extinguishing Media No limitations specified.[8]
Hazardous Combustion Products Carbon oxides (CO, CO₂). May emit poisonous and corrosive fumes.[2][4][6]
Special Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust, vapors, mist, or gas. Ensure adequate ventilation.[2][5]

  • Environmental Precautions: Prevent product from entering drains.[2][5]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[2][5]

The following diagram illustrates the workflow for responding to an accidental spill.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Prevent entry into drains ppe->contain cleanup Clean Up - Sweep or shovel solid material - Avoid creating dust contain->cleanup disposal Dispose of Waste - Place in sealed, labeled container - Follow hazardous waste protocols cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate

Emergency Spill Response Workflow

Section 5: Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin and eyes.[2][5]

  • Acute Oral Toxicity: Harmful if swallowed.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][5]

Section 6: Experimental Protocols

The toxicological data for this compound is often determined using standardized methodologies, such as those provided by the OECD Guidelines for the Testing of Chemicals.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[4] The general protocol involves:

  • Animal Model: The test is typically performed on albino rabbits.[9][10]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.[9][10]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[9][10] Ocular responses, including corneal opacity, iritis, conjunctival redness, and chemosis, are scored to quantify the level of irritation.[4]

  • Confirmation: If an irritant or negative response is observed in the initial test, the result may be confirmed using up to two additional animals.[9] The observation period can last up to 21 days to assess the reversibility of the effects.[4]

OECD Test Guidelines for Acute Oral Toxicity

Several OECD guidelines exist to determine acute oral toxicity, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[2] These tests provide information on health hazards likely to arise from a single oral exposure to a substance.[6]

  • Principle: The substance is administered orally to animals in a stepwise manner to identify a dose that causes evident toxicity or mortality, allowing for classification according to the GHS.[1][2]

  • Animal Model: The rat is the preferred rodent species.[6]

  • Procedure: In the Fixed Dose Procedure (TG 420), groups of animals (usually females) are dosed using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1] The starting dose is selected based on a preliminary sighting study.[1] In the Acute Toxic Class Method (TG 423), the procedure helps classify a substance into a toxicity class based on LD50 cut-off values.[2] The Up-and-Down Procedure (TG 425) is used to estimate the LD50 with a confidence interval by adjusting the dose for each subsequent animal based on the outcome for the previous one.[5]

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5] Body weight changes and clinical observations are recorded.[5][6]

Section 7: Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[5]

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxynaphthalene (1,5-DHN), an aromatic organic compound, serves as a crucial intermediate in the synthesis of various dyes, pigments, and polymers.[1][2] Its inherent reactivity, particularly its susceptibility to oxidation, makes a thorough understanding of its stability and degradation pathways essential for applications in research, drug development, and industrial processes. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways.

Chemical and Physical Properties

This compound is a white to grey or light brown solid, indicating that it can degrade upon exposure to air.[3][4] It is soluble in polar organic solvents. Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₈O₂[5]
Molar Mass160.17 g/mol [5]
Melting Point259–261 °C (decomposes)[4]
AppearanceWhite to grey or light brown solid[3][4]
SolubilitySoluble in polar organic solvents[3]

Stability Profile

This compound is known to be sensitive to several environmental factors, including light, oxygen, pH, and temperature. Its degradation is primarily driven by oxidation.

Photostability

This compound is susceptible to photooxidation.[6] It can act as a self-sensitizer for the generation of singlet oxygen (¹O₂), a reactive oxygen species that promotes its degradation.[6] The quantum yield for singlet oxygen production by 1,5-DHN has been reported to be approximately 0.25 in benzene.[6] The photooxidation of this compound leads to the formation of 5-hydroxy-1,4-naphthoquinone, commonly known as juglone (B1673114).[6][7]

Thermal Stability

While specific kinetic data for the thermal degradation of this compound is limited, studies on related poly(dihydroxynaphthalene) structures suggest that thermal degradation occurs in multiple stages. For instance, the thermal degradation of poly(2,7-dihydroxynaphthalene) has been shown to proceed in two distinct stages with different activation energies.[8] This suggests that the thermal decomposition of 1,5-DHN likely involves complex reactions.

pH Stability

The stability of this compound is influenced by pH. As a phenolic compound, its hydroxyl groups can be ionized in alkaline solutions, making it more susceptible to oxidation.[9] While specific degradation kinetics under acidic and basic conditions are not extensively reported in the literature, general principles of phenol (B47542) chemistry suggest that the phenolate (B1203915) ions formed under alkaline conditions are more readily oxidized than the neutral molecule. A study on the hydrolysis of acetylated dihydroxynaphthalenes indicates that the rate of hydrolysis is dependent on the hydroxide (B78521) ion concentration.[10]

Oxidative Stability

This compound is readily oxidized, particularly by strong oxidizing agents.[4] The primary product of its oxidation is juglone (5-hydroxy-1,4-naphthoquinone).[9][11][12] This oxidation can be achieved using various oxidizing agents, including chromium trioxide, and is accelerated in the presence of air and light.[4]

Degradation Pathways

The principal degradation pathway of this compound is its oxidation to juglone. This transformation is a key reaction and is often utilized for the synthesis of juglone.[11][12]

Degradation Pathway of this compound This compound This compound Juglone (5-Hydroxy-1,4-naphthoquinone) Juglone (5-Hydroxy-1,4-naphthoquinone) This compound->Juglone (5-Hydroxy-1,4-naphthoquinone) Oxidation (Light, O₂, Oxidizing Agents)

Figure 1: Primary degradation pathway of this compound to Juglone.

While the formation of juglone is the most well-documented degradation pathway, other degradation products may be formed under different stress conditions, such as acidic or basic hydrolysis, and extreme thermal stress. However, specific studies identifying these alternative degradation products are limited.

Experimental Protocols

To assess the stability of this compound and characterize its degradation products, a series of forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[13]

General Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Analytical_Techniques Analytical Techniques (HPLC-UV, LC-MS, NMR) Acid_Hydrolysis->Analytical_Techniques Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Analytical_Techniques Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analytical_Techniques Thermal_Degradation Thermal Degradation (e.g., 60-80°C) Thermal_Degradation->Analytical_Techniques Photodegradation Photodegradation (UV/Vis light) Photodegradation->Analytical_Techniques 1,5-DHN_Sample This compound Sample 1,5-DHN_Sample->Acid_Hydrolysis 1,5-DHN_Sample->Base_Hydrolysis 1,5-DHN_Sample->Oxidation 1,5-DHN_Sample->Thermal_Degradation 1,5-DHN_Sample->Photodegradation Data_Analysis Data Analysis (Kinetics, Product ID) Analytical_Techniques->Data_Analysis

Figure 2: General workflow for forced degradation studies of this compound.
Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating and quantifying this compound from its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[14]

Identification of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, providing crucial information for their structural elucidation.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[17]

Quantitative Data Summary

Quantitative data on the stability of this compound is sparse in the literature. The available data primarily focuses on its photooxidation.

Table 2: Photooxidation Data for Dihydroxynaphthalenes

ParameterValueConditionsReference
¹O₂ Quenching Rate Constant10⁵ - 10⁹ M⁻¹s⁻¹Varies with solvent and pH[6]
¹O₂ Generation Quantum Yield (ΦΔ)~0.25In Benzene[6]

Further research is required to generate comprehensive quantitative data on the degradation kinetics of this compound under various stress conditions.

Conclusion

This compound is a chemically sensitive compound, with its stability being significantly influenced by light, oxygen, pH, and temperature. The primary degradation pathway is oxidation to juglone. A thorough understanding of these degradation pathways and the factors influencing stability is critical for its handling, storage, and application in various fields. The use of forced degradation studies in conjunction with stability-indicating analytical methods like HPLC-UV, LC-MS, and NMR is essential for a comprehensive stability assessment and the identification of potential degradation products. Further research is warranted to quantify the degradation kinetics under diverse conditions and to explore other potential degradation pathways beyond the formation of juglone.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 1,5-Dihydroxynaphthalene-Based Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of azo dyes derived from 1,5-dihydroxynaphthalene. This class of dyes holds significant promise in various scientific and industrial fields, including as textile colorants, pH indicators, and potential components in advanced materials and therapeutic agents.

Introduction

This compound is a versatile aromatic diol that serves as an excellent coupling component in the synthesis of azo dyes.[1] The two hydroxyl groups on the naphthalene (B1677914) ring activate it towards electrophilic aromatic substitution, facilitating the azo coupling reaction with a diazonium salt. The resulting azo dyes often exhibit unique spectral properties and can be functionalized for a variety of applications.

The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, in this case, this compound.[2]

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound is a robust and versatile process. By varying the aromatic amine used for diazotization, a wide range of dyes with different colors and properties can be obtained.

General Synthesis Workflow

The overall workflow for the synthesis of azo dyes from this compound is depicted below. The process begins with the diazotization of a primary aromatic amine, which is then coupled with this compound under controlled pH and temperature conditions.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification AromaticAmine Primary Aromatic Amine (Ar-NH2) DiazoniumSalt Aryl Diazonium Salt (Ar-N2+Cl-) AromaticAmine->DiazoniumSalt 0-5 °C NaNO2_HCl Sodium Nitrite (B80452) (NaNO2) + Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Alkaline Conditions DHN This compound DHN->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization

General workflow for azo dye synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of an azo dye using this compound. These can be adapted for various aromatic amines.

Protocol 1: Synthesis of a Generic Azo Dye from this compound

This protocol outlines the fundamental steps for the synthesis of an azo dye derived from a primary aromatic amine and this compound.

Materials:

  • Primary aromatic amine (e.g., aniline, p-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0 and 5 °C. Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the aryl diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve this compound (1.60 g, 0.01 mol) in a 10% aqueous sodium hydroxide solution (20 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

  • Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a desiccator.

Quantitative Data

The following table summarizes the expected data for a representative azo dye synthesized from p-toluidine (B81030) and this compound. Please note that these are representative values and may vary based on specific experimental conditions.

Aromatic AmineCoupling ComponentProduct NameMolecular FormulaYield (%)λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
p-ToluidineThis compound4-((4-methylphenyl)diazenyl)naphthalene-1,5-diolC₁₇H₁₄N₂O₂~85~480Not Reported
AnilineThis compound4-(phenyldiazenyl)naphthalene-1,5-diolC₁₆H₁₂N₂O₂~80~470Not Reported

Applications

Azo dyes derived from this compound have a range of existing and potential applications.

  • Textile Dyes: These dyes can produce a variety of colors, from yellow to red, on fabrics like wool, silk, and nylon, often with good light and wash fastness.[2]

  • pH Indicators: The color of some azo dyes is pH-sensitive, making them useful as indicators in acid-base titrations. The change in color is due to the protonation or deprotonation of the hydroxyl groups, which alters the electronic structure of the dye molecule.

  • Metal Complex Dyes: The hydroxyl groups of these azo dyes can chelate with metal ions to form stable metal-complex dyes.[3] These complexes often have enhanced properties, such as improved lightfastness and different shades, making them valuable in various industrial applications.

  • Fluorescent Probes and Sensors: Functionalized azo dyes can act as fluorescent probes for the detection of specific analytes. The binding of an analyte can cause a change in the fluorescence properties of the dye, allowing for sensitive and selective detection.

Hypothetical Signaling Pathway for a this compound-Based Azo Dye as a Fluorescent Probe

The following diagram illustrates a hypothetical mechanism where an azo dye derived from this compound acts as a "turn-on" fluorescent probe for a specific analyte, such as a metal ion or a biomolecule.

G cluster_sensing Sensing Mechanism cluster_detection Detection Probe_Inactive Azo Dye Probe (Non-fluorescent) Probe_Active Probe-Analyte Complex (Fluorescent) Probe_Inactive->Probe_Active Binding Analyte Analyte Analyte->Probe_Active Emission Fluorescence Emission (Detectable Signal) Probe_Active->Emission Fluorescence Excitation Excitation Light Excitation->Probe_Active

Hypothetical mechanism of a fluorescent probe.

In this model, the azo dye in its unbound state is non-fluorescent or weakly fluorescent due to quenching mechanisms. Upon binding to the target analyte, a conformational change or alteration in the electronic properties of the dye occurs, leading to a significant increase in fluorescence intensity, which can be measured as a detectable signal.

Conclusion

This compound is a valuable precursor for the synthesis of a diverse range of azo dyes. The straightforward synthesis, coupled with the potential for a wide array of applications, makes these compounds a continuing area of interest for researchers in chemistry, materials science, and drug development. Further exploration of their properties and applications is likely to yield novel and innovative technologies.

References

Application Notes and Protocols for 1,5-Dihydroxynaphthalene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-dihydroxynaphthalene (1,5-DHN) as a monomer in the synthesis of various polymers. This document includes summaries of quantitative data, detailed experimental protocols derived from analogous polymer systems, and visualizations of synthetic workflows and potential biological pathways.

Introduction

This compound is a polycyclic aromatic diol that holds significant promise as a monomer for the synthesis of high-performance polymers. Its rigid naphthalene (B1677914) core can impart enhanced thermal stability, mechanical strength, and specific optoelectronic properties to the resulting materials. The hydroxyl functional groups allow for its incorporation into a variety of polymer backbones, including polyesters, polyurethanes, polyethers, and epoxy resins. These polymers are of interest for applications ranging from advanced composites and electronics to biomedical materials. This document outlines the synthesis and properties of polymers derived from 1,5-DHN.

Polymer Systems and Applications

This compound can be utilized in the synthesis of several classes of polymers, each with distinct properties and potential applications.

  • Epoxy Resins: The incorporation of the naphthalene structure into epoxy resins can significantly enhance their thermal stability and mechanical properties, making them suitable for high-performance composites, adhesives, and coatings.

  • Polyurethanes: As a diol, 1,5-DHN can be used as a chain extender or as part of a polyol component in polyurethane synthesis. The resulting polyurethanes are expected to exhibit increased rigidity and thermal resistance. There is potential for creating degradable polyurethane foams using 1,5-DHN.[1]

  • Enzymatically Synthesized Polymers: Enzymatic polymerization of this compound can produce polymers with long π-conjugated structures, which may exhibit interesting electronic properties, such as electrical conductivity upon doping.[2]

Quantitative Data

The following tables summarize the available quantitative data for polymers synthesized using this compound and its isomers. Data for 1,5-DHN-based polymers is limited in the public domain, and thus, data from analogous systems are included for comparative purposes.

Table 1: Thermal Properties of Naphthalene-Based Polymers

Polymer TypeMonomer(s)Curing AgentGlass Transition Temp. (Tg)Decomposition Temp. (Td)Reference(s)
Epoxy Resin This compound , Epichlorohydrin (B41342)DDS251.1 °CNot Reported[3]
Epoxy Resin2,7-Dihydroxynaphthalene, EpichlorohydrinDDS>250 °CNot Reported[4]
PolyurethaneVanillin-derived aromatic diol, MDI-11.6 - 80.4 °CNot Reported[5]
PolyurethaneAcetal-containing aromatic polyol, MDI-Not Reported>300 °C[6]

DDS: 4,4'-diaminodiphenylsulfone MDI: Methylene diphenyl diisocyanate

Table 2: Mechanical Properties of Naphthalene-Based Polymers

Polymer TypeMonomer(s)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference(s)
PolyurethaneVanillin-derived aromatic diol, DiisocyanatesNot ReportedNot ReportedNot Reported[5]
PolyurethaneAcetal-containing aromatic polyol, MDIUp to 40Not Reported>200%[6]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of various polymers using aromatic diols. These should be adapted and optimized for the specific use of this compound.

Synthesis of this compound-Based Epoxy Resin (Analogous Method)

This protocol is based on the synthesis of epoxy resins from other naphthalenediols and should be optimized for 1,5-DHN.[4][7]

Materials:

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve this compound in an excess of epichlorohydrin and the inert solvent.

  • Heat the mixture to a specified temperature (e.g., 60-80 °C) with vigorous stirring.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours. The temperature should be carefully controlled during this addition.

  • After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with deionized water until the pH is neutral.

  • Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude epoxy resin.

  • Further purification can be achieved by dissolving the resin in a suitable solvent and precipitating it in a non-solvent.

Curing:

  • Mix the synthesized epoxy resin with a stoichiometric amount of a curing agent (e.g., 4,4'-diaminodiphenylsulfone, DDS).

  • Heat the mixture to a temperature above the melting point of the curing agent to ensure a homogeneous mixture.

  • Pour the mixture into a preheated mold.

  • Cure the resin in a programmable oven using a specific curing cycle (e.g., 180°C for 2 hours followed by 220°C for 2 hours).

Synthesis of this compound-Based Polyurethane (Analogous Method)

This protocol is a general two-step solution polymerization method for polyurethane synthesis and should be adapted for 1,5-DHN as a chain extender.[5][8]

Materials:

  • Polyol (e.g., Polycaprolactone diol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)

  • This compound (as chain extender)

  • Dry solvent (e.g., N,N-Dimethylformamide, DMF)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

Procedure:

Step 1: Prepolymer Synthesis

  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the polyol in dry DMF.

  • Add the diisocyanate to the solution and heat the mixture to 70-80°C with stirring.

  • Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.

Step 2: Chain Extension

  • In a separate flask, dissolve this compound in dry DMF.

  • Cool the prepolymer solution to approximately 40°C.

  • Slowly add the 1,5-DHN solution to the prepolymer solution with vigorous stirring.

  • Add a catalytic amount of DBTDL.

  • Continue stirring at 40-50°C for an additional 2-4 hours until a significant increase in viscosity is observed.

  • Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol (B129727) or water.

  • Collect the polymer by filtration and dry it under vacuum.

Enzymatic Polymerization of this compound (Conceptual Protocol)

This protocol is based on the general principles of enzymatic oxidative polymerization of phenols.[2]

Materials:

  • This compound

  • Oxidoreductase enzyme (e.g., laccase or peroxidase)

  • Aqueous buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at optimal pH for the enzyme)

  • Co-solvent (e.g., 1,4-dioxane (B91453) or acetone)

  • Oxidizing agent (e.g., hydrogen peroxide for peroxidase)

Procedure:

  • Dissolve this compound in a mixture of the aqueous buffer and the co-solvent in a reaction vessel.

  • Add the enzyme to the solution and stir gently.

  • If using a peroxidase, add the oxidizing agent (e.g., H2O2) to the reaction mixture, often slowly over time.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours). The formation of an insoluble polymer precipitate is expected.

  • Terminate the reaction by denaturing the enzyme (e.g., by adding a large volume of methanol or by heat treatment).

  • Collect the polymer precipitate by filtration or centrifugation.

  • Wash the polymer extensively with the co-solvent and water to remove unreacted monomer and enzyme residues.

  • Dry the polymer under vacuum.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and a hypothetical biological pathway relevant to the applications of 1,5-DHN-based polymers.

Epoxy_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_curing Curing 1,5-DHN 1,5-DHN Dissolution Dissolution in Epichlorohydrin 1,5-DHN->Dissolution Epichlorohydrin Epichlorohydrin Epichlorohydrin->Dissolution NaOH NaOH Reaction Reaction with NaOH (60-80°C) NaOH->Reaction Washing Neutralization and Washing Solvent_Removal Solvent Removal (Vacuum) Mixing Mixing with Curing Agent Solvent_Removal->Mixing Molding Casting in Mold Curing_Oven Curing in Oven Molding->Curing_Oven Product Cured Epoxy Resin Curing_Oven->Product

Caption: Workflow for the synthesis of this compound-based epoxy resin.

Polyurethane_Synthesis_Workflow cluster_reactants Reactants Polyol Polyol Prepolymer_Synthesis Prepolymer Synthesis (Polyol + Diisocyanate) Polyol->Prepolymer_Synthesis Diisocyanate Diisocyanate Diisocyanate->Prepolymer_Synthesis 1,5-DHN 1,5-DHN (Chain Extender) Chain_Extension Chain Extension (with 1,5-DHN) 1,5-DHN->Chain_Extension Prepolymer_Synthesis->Chain_Extension Precipitation Precipitation in Non-solvent Chain_Extension->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Polyurethane Drying->Final_Polymer

Caption: Two-step synthesis workflow for this compound-based polyurethane.

Drug_Delivery_Pathway Polymer_Drug_Conjugate Naphthalene-Polymer Drug Nanoparticle Endocytosis Receptor-Mediated Endocytosis Polymer_Drug_Conjugate->Endocytosis Targeting Ligand Cell_Membrane Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Drug_Target Intracellular Target (e.g., DNA, Kinases) Drug_Release->Drug_Target Apoptosis Apoptosis Drug_Target->Apoptosis Signaling Cascade

Caption: Hypothetical signaling pathway for a targeted drug delivery system using a naphthalene-based polymer.

References

Applications of 1,5-Dihydroxynaphthalene in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

1,5-Dihydroxynaphthalene (1,5-DHN), a key aromatic diol, serves as a versatile starting material and intermediate in the synthesis of a variety of biologically active compounds. Its rigid naphthalene (B1677914) core and reactive hydroxyl groups make it an ideal scaffold for the development of novel therapeutic agents. This application note details the use of this compound in the synthesis of potential anticancer agents, specifically focusing on novel quinolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and the synthesis of Juglone, a naturally occurring naphthoquinone with diverse pharmacological properties. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to guide researchers in the field of drug discovery and development.

Introduction

This compound is a commercially available chemical intermediate primarily used in the dye and polymer industries.[1] However, its utility in medicinal chemistry is increasingly being recognized. The naphthalene scaffold is a common feature in many approved drugs, and the dihydroxy substitution pattern of 1,5-DHN offers multiple points for chemical modification, allowing for the creation of diverse molecular architectures. This note will explore two key applications of 1,5-DHN as a pharmaceutical intermediate:

  • Synthesis of Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones: A novel class of compounds synthesized from 1,5-DHN that have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

  • Synthesis of Juglone (5-hydroxy-1,4-naphthoquinone): A natural product that can be synthesized from 1,5-DHN and exhibits a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3]

Application 1: Synthesis of EGFR Inhibitors based on a this compound Scaffold

A series of novel naphthalene-bis-triazole-bis-quinolin-2(1H)-ones have been synthesized utilizing this compound as the core structural component. These compounds have shown significant antiproliferative activity against various cancer cell lines, with some derivatives exhibiting potent EGFR inhibition.[4]

Synthetic Pathway Overview

The synthesis involves a two-step process starting from this compound:

  • Step 1: Synthesis of the Intermediate 1,5-Bis(prop-2-yn-1-yloxy)naphthalene. This step involves the etherification of this compound with propargyl bromide to introduce terminal alkyne functionalities.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). The bis-alkyne intermediate is then reacted with various 4-azidoquinolin-2(1H)-ones via a copper-catalyzed "click" reaction to yield the final bis-triazole-bis-quinolinone products.[4]

G DHN This compound Intermediate 1,5-Bis(prop-2-yn-1-yloxy)naphthalene DHN->Intermediate Propargyl Bromide, K2CO3, DMF FinalProduct Naphthalene-bis-triazole- bis-quinolin-2(1H)-ones Intermediate->FinalProduct CuSO4.5H2O, Sodium Ascorbate (B8700270), DMF Azidoquinolinone 4-Azidoquinolin-2(1H)-ones Azidoquinolinone->FinalProduct

Figure 1: Synthetic scheme for Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones.
Experimental Protocols

Protocol 1: Synthesis of 1,5-Bis(prop-2-yn-1-yloxy)naphthalene [4]

  • To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (2.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 1,5-bis(prop-2-yn-1-yloxy)naphthalene.

Protocol 2: General Procedure for the Synthesis of Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones [4]

  • In a reaction vessel, dissolve 1,5-bis(prop-2-yn-1-yloxy)naphthalene (1.1 mmol) in 20 mL of DMF.

  • Add CuSO₄·5H₂O (0.4 mmol) and sodium ascorbate (0.4 mmol) and stir the mixture for 10 minutes at room temperature.

  • In a separate flask, dissolve the desired 4-azidoquinolin-2(1H)-one (1.0 mmol) in 20 mL of DMF.

  • Add the azide (B81097) solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • After 14 hours, add another portion of sodium ascorbate (0.4 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the final product.

Quantitative Data

The synthesized quinolinone derivatives demonstrated significant antiproliferative activity. The data for selected compounds is summarized in the table below.

Compound IDYield (%)Mean GI₅₀ (nM)EGFR IC₅₀ (nM)
7a 8652-
7b 734885
7d 813464
Erlotinib (Ref.) -33-
Data sourced from[4]
Signaling Pathway

The synthesized compounds are designed to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Quinolinone Inhibitor Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of the synthesized quinolinone derivatives.

Application 2: Synthesis of Juglone

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring compound found in plants of the Juglandaceae family. It is known for its allelopathic effects and has been investigated for a range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2][3] this compound can be readily oxidized to produce Juglone.

Synthetic Pathway Overview

The synthesis of Juglone from this compound is a direct oxidation reaction. A green chemistry approach utilizes photooxygenation in the presence of a sensitizer (B1316253) like Rose Bengal.

G DHN This compound Juglone Juglone (5-Hydroxy-1,4-naphthoquinone) DHN->Juglone O2, visible light, Rose Bengal

Figure 3: Synthesis of Juglone from this compound.
Experimental Protocol

Protocol 3: Photooxygenation of this compound to Juglone [1]

  • Dissolve this compound (160 mg, 1 mmol) in 100 mL of 2-methyl-2-butanol (B152257) in a suitable photo-reactor.

  • Add a catalytic amount of Rose Bengal (approximately 0.05 mg) dissolved in a minimal amount of water.

  • Bubble air through the solution while irradiating with a 500 W halogen lamp. Maintain cooling of the reaction vessel.

  • Monitor the reaction for approximately 2.5 hours until completion (indicated by TLC).

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., 3:1 cyclohexane:ethyl acetate) to obtain pure Juglone.

Quantitative Data
ParameterValueReference
Reaction Time ~2.5 hours[1]
Yield Not specified[1]
Purity High after chromatography[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The applications presented here highlight its utility in constructing novel EGFR inhibitors with potent anticancer activity and in the straightforward synthesis of the biologically active natural product, Juglone. The detailed protocols and associated data provide a solid foundation for researchers and drug development professionals to explore the potential of 1,5-DHN in their own research endeavors. The adaptability of the dihydroxynaphthalene core suggests that a wide array of other novel therapeutic agents could be developed from this readily available intermediate.

References

Application Notes and Protocols for 1,5-Dihydroxynaphthalene as a Photographic Developer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the theoretical application of 1,5-Dihydroxynaphthalene (also known as 1,5-naphthalenediol) as a primary developing agent in black and white photographic processing. Due to the limited availability of established formulations, this document presents a protocol based on the known chemistry of photographic developers and the properties of analogous developing agents. The provided protocols and data are intended as a starting point for research and experimentation.

Introduction

This compound is a dihydroxy aromatic organic compound that possesses the necessary reducing properties to function as a photographic developing agent.[1] In the development process, the developing agent reduces silver halide crystals, which have been exposed to light (the latent image), into metallic silver, forming the visible photographic image.[1] The general mechanism involves the donation of electrons from the developer molecule to the silver ions.

While not as commonly used as other developing agents like Metol or hydroquinone, this compound presents an interesting subject for research into alternative photographic processes, potentially offering unique tonal qualities and development characteristics.

Principle of Operation

A photographic developer is a complex solution typically containing four key components:

  • Developing Agent(s): The primary reducing agent that converts the latent image to metallic silver. In this case, this compound.

  • Preservative: Prevents the developing agent from oxidizing prematurely, ensuring its activity and stability. Sodium sulfite (B76179) is the most common preservative.[1][2][3]

  • Accelerator (Alkali): Creates the necessary alkaline environment (high pH) for the developing agent to become active.[1][2][3][4] Common accelerators include sodium carbonate and borax.

  • Restrainer: Controls the rate of development and prevents the development of unexposed silver halide crystals, which would result in chemical fog.[1][2][5] Potassium bromide is a widely used restrainer.[2][5]

The proposed developer formulation utilizing this compound follows this established chemical framework.

Proposed Developer Formulation

Based on standard developer formulations like Kodak D-76 and D-72, a hypothetical formulation for a this compound-based developer is presented below.[6] The concentrations are starting points and will likely require optimization based on the desired photographic outcome (e.g., contrast, grain, and tonal range).

Table 1: Proposed this compound Developer Formulation (DN-1)

ComponentRoleConcentration (g/L)
Water (distilled, at 50°C)Solvent750 ml
This compoundDeveloping Agent5.0
Sodium Sulfite (anhydrous)Preservative100.0
Sodium Carbonate (anhydrous)Accelerator2.0
Potassium BromideRestrainer0.5
Water (distilled, cold)to make1.0 L

Experimental Protocols

Preparation of DN-1 Developer Stock Solution
  • Dissolution of Components:

    • Start with 750 ml of distilled water at approximately 50°C.

    • Add the sodium sulfite and stir until completely dissolved. A high concentration of sulfite acts as a preservative and can also influence the grain structure of the developed image.[4]

    • Add the this compound and stir until dissolved.

    • Add the sodium carbonate (accelerator) and stir until dissolved. The alkalinity of the solution activates the developing agent.[1][3]

    • Add the potassium bromide (restrainer) and stir until dissolved. This will help to prevent fogging and control the development rate.[2][5]

    • Add cold distilled water to make a final volume of 1 liter.

  • Storage:

    • Store the stock solution in a tightly capped, dark glass bottle to protect it from air and light.

    • The developer's activity will decrease over time due to oxidation.

Black and White Film Development Protocol

This protocol is a general guideline. Development times will vary depending on the film type, desired contrast, and temperature.

  • Preparation:

    • Bring the DN-1 developer, stop bath, fixer, and wash water to the desired working temperature (typically 20°C).

    • In complete darkness, load the exposed film onto a developing reel and place it in a light-tight developing tank.

  • Development:

    • Pour the DN-1 developer into the tank.

    • Start the timer for the recommended development time (see Table 2 for starting points).

    • Agitate the tank for the first 30 seconds continuously, then for 10 seconds every minute. Agitation ensures fresh developer reaches the film surface.

  • Stop Bath:

    • After the development time, pour out the developer.

    • Pour in the stop bath (e.g., a 1-2% acetic acid solution) and agitate for 30-60 seconds. This neutralizes the alkaline developer and halts the development process.

  • Fixing:

    • Pour out the stop bath.

    • Pour in the fixer solution and agitate as recommended for the specific fixer being used (typically 5-10 minutes). The fixer removes the unexposed silver halide, making the image permanent.

  • Washing:

    • Pour out the fixer.

    • Wash the film with running water for 20-30 minutes to remove all residual chemicals.

  • Final Rinse and Drying:

    • A final rinse with a wetting agent can help prevent drying marks.

    • Carefully remove the film from the reel and hang it to dry in a dust-free environment.

Table 2: Estimated Development Times for DN-1 Developer (at 20°C)

Film SpeedEstimated Development Time (minutes)
ISO 1008 - 10
ISO 40010 - 14

Note: These are theoretical starting points. It is crucial to perform test developments to determine the optimal time for a specific film and desired contrast index.

Expected Characteristics and Further Research

The image characteristics produced by a this compound-based developer are not well-documented. However, based on the chemistry of related compounds, the following might be expected:

  • Tonal Rendition: Dihydroxynaphthalene developers could potentially produce unique tonal separations, which would be a key area for investigation.

  • Contrast: The contrast can be manipulated by altering the concentration of the accelerator (sodium carbonate) and the development time.

  • Grain: The high sulfite content in the proposed formula should contribute to a finer grain structure.

Further research should focus on:

  • Systematic testing to optimize the DN-1 formulation.

  • Comparative studies with standard developers to evaluate performance.

  • Sensitometric testing to determine characteristic curves for different films.

  • Investigation of the effects of temperature and agitation on development.

Visualizations

Photographic Development Workflow

G cluster_darkroom In Darkness cluster_processing Chemical Processing Load Film Load Film Development Development Load Film->Development Stop Bath Stop Bath Development->Stop Bath Fixing Fixing Stop Bath->Fixing Washing Washing Fixing->Washing Drying Drying Washing->Drying Developed Negative Developed Negative Drying->Developed Negative Exposed Film Exposed Film Exposed Film->Load Film

Caption: Workflow for black and white film processing.

Developer Component Relationships

G Developer Developer Developing_Agent This compound (Reduces Silver Halide) Developer->Developing_Agent contains Preservative Sodium Sulfite (Prevents Oxidation) Developer->Preservative contains Accelerator Sodium Carbonate (Activates Agent) Developer->Accelerator contains Restrainer Potassium Bromide (Controls Fog) Developer->Restrainer contains Developing_Agent->Preservative protected by Developing_Agent->Accelerator activated by Developing_Agent->Restrainer controlled by

Caption: Inter-relationships of developer components.

Safety Precautions

  • This compound and other developer components should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area to avoid inhaling chemical dust or vapors.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Developer solutions are typically alkaline and can be irritating to the skin and eyes.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols and formulations are theoretical and require experimental validation. The user assumes all risks associated with the handling and use of these chemicals.

References

HPLC analytical method for 1,5-Dihydroxynaphthalene purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Purity Assessment of 1,5-Dihydroxynaphthalene

AN-HPLC-028

Introduction

This compound, also known as 1,5-naphthalenediol, is an important organic intermediate used in the synthesis of dyes, pigments, and other specialty chemicals.[1][2] Its purity is a critical parameter that can significantly impact the quality, yield, and safety of downstream manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely used technique for determining the purity of pharmaceutical and chemical compounds.[3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound.

Principle of the Method

The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column. The separated components are detected by a UV detector, and the peak area of this compound is used to calculate its purity against a reference standard.

Materials and Apparatus

  • Chemicals and Reagents

    • This compound Reference Standard (Assay ≥98.0%)

    • Acetonitrile (B52724) (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (AR Grade)

    • Methanol (HPLC Grade, for cleaning)

  • Apparatus and Equipment

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Analytical Balance (4-decimal place)

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

    • Sonicator

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis. A standard C18 column is used with a mobile phase of acetonitrile and water, acidified to improve peak shape.[4][5]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)[4]
Flow Rate 1.0 mL/min
Detection UV at 254 nm[6][7]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Experimental Protocols

Mobile Phase Preparation
  • To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Measure 500 mL of the aqueous component and 500 mL of acetonitrile.

  • Combine the two solutions in a suitable container, mix well, and sonicate for 15 minutes to degas.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well. This is the standard stock solution.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the sample completely.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Set up the HPLC system according to the chromatographic conditions specified in Section 2.0.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a mixture of Methanol:Water (80:20) for 30 minutes before storing.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose.[8] The key validation parameters are summarized below.

ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Visual Workflow

The following diagram illustrates the logical workflow of the HPLC purity assessment protocol.

HPLC_Workflow cluster_analysis cluster_data start Start prep Preparation start->prep end End p1 Prepare Mobile Phase analysis HPLC Analysis a1 System Equilibration data Data Processing d1 Integrate Chromatograms p2 Prepare Standard Solution p3 Prepare Sample Solution p3->analysis a2 Inject Blank & Standards a3 Inject Samples a3->data d2 Calculate % Purity d3 Generate Report d3->end

Caption: Workflow for this compound Purity Analysis.

References

Application Note: Analysis of 1,5-Dihydroxynaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dihydroxynaphthalene is an aromatic organic compound that serves as a key intermediate in the manufacturing of dyes, pigments, and polymers.[1] Accurate and sensitive quantification of this compound is crucial for quality control in industrial processes and for monitoring potential environmental and biological exposure. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the determination of this compound. Due to the polar nature of the hydroxyl groups, derivatization is typically required to enhance volatility and improve chromatographic separation. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. While specific quantitative data for this compound is limited in publicly available literature, this protocol is adapted from established methods for the analysis of its isomer, 1,2-Dihydroxynaphthalene, in biological samples.[2][3]

Principle

The method involves the extraction of this compound from the sample matrix, followed by a derivatization step to convert the polar hydroxyl groups into less polar silyl (B83357) ethers. The derivatized analyte is then introduced into the GC-MS system. In the gas chromatograph, the derivatized this compound is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification and quantification.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column (e.g., DB-5ms or equivalent)[2]

    • Autosampler

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath[3]

    • Incubator or heating block[3]

    • Solid-phase extraction (SPE) manifold and cartridges[3]

    • Nitrogen evaporator

    • Standard laboratory glassware

  • Reagents:

    • This compound analytical standard[4]

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS)[3][5]

    • Solvents: Toluene, Methanol (B129727), Dichloromethane (HPLC grade or higher)[3]

    • Internal Standard (IS): Isotope-labeled analogue of the analyte (e.g., D6-1,2-dihydroxynaphthalene glucuronide for biological samples) is recommended for accurate quantification.[3][6]

    • Sodium acetate (B1210297) buffer[3]

    • Ascorbic acid solution[3]

    • β-glucuronidase/arylsulfatase (for analysis in biological matrices)[3]

2. Sample Preparation (General Protocol)

For non-biological samples, a suitable solvent extraction should be performed based on the sample matrix. The following protocol is a generalized procedure for biological samples (e.g., urine), adapted from methods for 1,2-Dihydroxynaphthalene.[3]

  • Sample Pre-treatment: To a 2 mL aliquot of the sample, add 150 µL of freshly prepared ascorbic acid solution and 50 µL of the internal standard spiking solution. Subsequently, add 1 mL of sodium acetate buffer and mix thoroughly.[3]

  • Enzymatic Hydrolysis (for conjugated metabolites): Add 20 µL of β-glucuronidase/arylsulfatase to the sample. Mix thoroughly and hydrolyze at 37°C for 16 hours to release the analyte from its conjugates.[3]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by washing it with 1.5 mL of methanol followed by equilibration with 1.5 mL of ultra-pure water and 2 mL of sodium acetate buffer.[3]

    • Load the hydrolyzed sample onto the conditioned SPE cartridge.[3]

    • Wash the cartridge sequentially with 3 mL of sodium acetate buffer, twice with 1.5 mL of ultra-pure water, and 2 mL of an aqueous methanol solution.[3]

    • Elute the analyte with a suitable organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried residue, add 10 µL of the derivatization reagent (e.g., BSA+TMCS) and 200 µL of toluene.[3]

  • Seal the vial, mix thoroughly for 10 seconds on a vortex mixer, and treat for 10 minutes in an ultrasonic bath.[3]

  • Incubate the sample for one hour at 70°C in an incubator.[3]

  • After cooling to room temperature, transfer the sample solution into a 200-µL micro insert for GC-MS analysis.[3]

4. GC-MS Conditions

The following are typical GC-MS parameters and may require optimization for a specific instrument and application.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial: 70°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-550
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes key quantitative data for dihydroxynaphthalene isomers. It is important to note that the limits of detection and quantification are for 1,2- and 1,4-Dihydroxynaphthalene and may vary for this compound.

ParameterThis compound1,2-Dihydroxynaphthalene1,4-DihydroxynaphthaleneReference
Molecular Weight 160.17 g/mol 160.17 g/mol 160.17 g/mol [7]
Top m/z Peaks (Underivatized) 160, 131, 114--[7]
Limit of Detection (LOD) in Urine Not Established0.05 - 0.21 µg/L0.15 µg/L[2][8]
Limit of Quantitation (LOQ) in Urine Not Established0.2 - 0.69 µg/L0.44 µg/L[2][8]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot IS_Spike Internal Standard Spiking Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (if applicable) IS_Spike->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Addition of Derivatizing Agent (e.g., BSTFA/BSA) Evaporation->Derivatization Incubation Heating/Incubation Derivatization->Incubation GC_Injection GC Injection Incubation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization & Fragmentation) Separation->Ionization Detection Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols: Synthesis of Juglone from 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) using 1,5-dihydroxynaphthalene as a precursor. Detailed protocols for various oxidative methods are presented, along with a summary of the relevant biological activities of Juglone, particularly its anticancer properties and associated signaling pathways.

Introduction

Juglone, a naturally occurring naphthoquinone found in plants of the Juglandaceae family, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antiviral, and potent anticancer properties.[1][2] Its derivatives are valuable precursors for the synthesis of potential anti-cancer drugs.[1][2] The chemical synthesis of Juglone is a more economical and ecologically considerate alternative to its extraction from natural sources.[1][2] A common and effective method for Juglone synthesis involves the oxidation of this compound.[2][3] This document outlines several protocols for this conversion, offering a range of options from traditional chemical oxidation to modern photochemical methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing Juglone from this compound, allowing for easy comparison of their efficiency and reaction conditions.

Oxidizing Agent/MethodSolventReaction TimeTemperatureYield (%)Reference
Photooxygenation (Rose Bengal)2-Methyl-2-butanol (B152257)~2.5 hoursAmbient~60%[4]
Photooxygenation (Falling Film Microreactor)Isopropanol/Water~160 secondsAmbientUp to 31% conversion[5]
Manganese Dioxide (MnO₂)DioxaneNot SpecifiedRefluxGood[3][6]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Benzene (B151609)Not SpecifiedRefluxGood[3][6]
Chromic AcidNot SpecifiedNot SpecifiedNot SpecifiedLow[2]
IodosylbenzeneWater (with PVP)~30 minutesMild ConditionsNot Specified[7]

Experimental Protocols

Protocol 1: Photooxygenation using Rose Bengal

This protocol describes a "green" method for the synthesis of Juglone via photosensitized oxygenation.

Materials:

Equipment:

  • 100 mL modified Schlenk flask with side arms and a cold finger

  • 500 W halogen lamp

  • Magnetic stirrer and stir bar

  • Air pump or compressed air source with tubing and an HPLC inlet filter

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

Procedure:

  • Dissolve 160 mg (1 mmol) of this compound in 100 mL of 2-methyl-2-butanol in the Schlenk flask.

  • Dissolve a spatula tip (approx. 0.05 mg) of Rose Bengal in 0.1 mL of deionized water and add it to the reaction mixture.

  • Place the Schlenk flask in front of the 500 W halogen lamp and cool the solution using a cold finger.

  • Bubble air through the solution using the tubing and HPLC inlet filter to generate small bubbles.

  • Turn on the halogen lamp to initiate the reaction.

  • Monitor the reaction progress by TLC using a 3:1 mixture of cyclohexane/ethyl acetate as the mobile phase. The product, Juglone, will have an Rf value of approximately 0.52. The reaction is typically complete in about 2.5 hours.[4]

  • Once the reaction is complete, turn off the lamp and stop the air supply.

  • Remove the solvent using a rotary evaporator at 40°C and 30 mbar.

  • The crude product can be purified by column chromatography on silica gel using a 3:1 mixture of cyclohexane/ethyl acetate as the eluent. Juglone is typically the first fraction to elute.

  • Combine the fractions containing the pure product (as determined by TLC), and remove the solvent by rotary evaporation to yield Juglone as bright orange crystals. A yield of approximately 64% can be achieved when using chloroform (B151607) for purification, though the cyclohexane/ethyl acetate mixture is a more environmentally friendly option.[4]

Protocol 2: Oxidation with Manganese Dioxide (MnO₂)

This protocol utilizes a common and effective oxidizing agent for the synthesis of quinones.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dioxane

  • Celite or filter aid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dioxane in a round-bottom flask.

  • Add an excess of activated manganese dioxide (typically 5-10 equivalents by weight).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or another filter aid to remove the manganese dioxide.

  • Wash the filter cake with fresh dioxane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Juglone.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is a powerful dehydrogenating agent that can be used for the synthesis of Juglone.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Benzene (or a suitable alternative solvent like toluene)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound in benzene in a round-bottom flask.

  • Add 1.0-1.2 equivalents of DDQ to the solution.

  • Heat the mixture to reflux with stirring.

  • The reaction progress can be monitored by the precipitation of the hydroquinone (B1673460) of DDQ (DDHQ) and by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated DDHQ.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining DDHQ.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude Juglone.

  • Purify the product by column chromatography or recrystallization.

Biological Activities and Signaling Pathways of Juglone for Drug Development

Juglone exhibits a wide range of biological activities, with its anticancer properties being of particular interest to drug development professionals.[1][2] It has shown cytotoxic effects against various cancer cell lines, including breast, lung, prostate, colon, and ovarian cancers.[1][8]

The primary mechanisms of Juglone's anticancer activity involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[8][9]

Juglone-Induced Apoptosis

Juglone can induce apoptosis through multiple signaling pathways:

  • Reactive Oxygen Species (ROS)-Mediated PI3K/Akt Pathway: Juglone treatment can lead to an increase in intracellular ROS levels.[10][11] This oxidative stress can inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[10][11] Inhibition of this pathway leads to the activation of downstream apoptotic effectors.[10]

  • Mitochondrial Pathway: Juglone can directly target the mitochondria, leading to a decrease in the mitochondrial membrane potential.[11][12] This results in the release of cytochrome c from the mitochondria into the cytosol.[11][12] Cytochrome c then activates a cascade of caspases, particularly caspase-9 and caspase-3, which are key executioners of apoptosis.[11][12] This process is also regulated by the Bcl-2 family of proteins, with Juglone shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[11][12]

  • Inhibition of Pin1: Juglone is an inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1.[8][13] Pin1 is overexpressed in many cancers and plays a role in cell cycle progression and survival. By inhibiting Pin1, Juglone can arrest the cell cycle and induce apoptosis.[8]

Inhibition of Angiogenesis and Metastasis

Beyond inducing apoptosis, Juglone has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).[14] It can achieve this by targeting signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell migration and invasion.[14]

Visualizations

Synthesis_Workflow cluster_oxidants Oxidizing Agents This compound This compound Oxidation Oxidation This compound->Oxidation Juglone Juglone Oxidation->Juglone Photooxygenation (Rose Bengal, hv, O2) Photooxygenation (Rose Bengal, hv, O2) Photooxygenation (Rose Bengal, hv, O2)->Oxidation MnO2 MnO2 MnO2->Oxidation DDQ DDQ DDQ->Oxidation Chromic Acid Chromic Acid Chromic Acid->Oxidation

Caption: Synthetic workflow for Juglone from this compound.

Juglone_Apoptosis_Pathway Juglone Juglone ROS ↑ ROS Juglone->ROS Mitochondria Mitochondria Juglone->Mitochondria PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Caption: Juglone's signaling pathways leading to apoptosis in cancer cells.

References

Application Notes and Protocols for the Oxidation of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of 1,5-dihydroxynaphthalene to 5-hydroxy-1,4-naphthoquinone, commonly known as juglone (B1673114). Juglone is a naturally occurring compound found in plants of the Juglandaceae family, such as the black walnut, and is of significant interest due to its allelopathic, antibacterial, and antitumor properties.[1][2] These characteristics make it a valuable precursor for the synthesis of potential anti-cancer drugs and as a redox intermediate in fuel-cell development.[2]

Introduction

The synthesis of juglone from this compound is a common oxidation reaction in organic chemistry.[2][3] Various methods have been developed, employing different oxidizing agents. Traditional methods often utilize strong and hazardous oxidants like chromium trioxide.[2][3] However, contemporary research focuses on more environmentally benign ("green") methodologies, such as dye-sensitized photooxygenation, which offers a sustainable alternative.[4][5] This document will focus on a well-documented photooxidation protocol that is suitable for laboratory-scale synthesis.

Data Presentation

The following table summarizes the key quantitative data for a typical photooxidation of this compound to juglone.[4][6]

ParameterValueReference
Reactants
This compound160 mg (1.00 mmol)[4][6]
2-Methyl-2-butanol (B152257) (solvent)100 mL[4][6]
Rose Bengal (sensitizer)~0.05 mg (in 0.1 mL H₂O)[4][6]
Reaction Conditions
Light Source500 W halogen lamp or direct sunlight[4][6]
Reaction Time~2.5 hours[4][6]
Purification
Solid PhaseSilica (B1680970) gel (~60 g)[4][6]
Mobile Phase3:1 Cyclohexane:Ethyl Acetate (B1210297)[4][6]
Product Characterization
TLC Rf (Product)~0.52 (3:1 Cyclohexane:Ethyl Acetate)[6]
¹H-NMR (400 MHz, CDCl₃) δ (ppm)11.90 (1H, s), 7.65-7.60 (2H, m), 7.27 (1H, dd), 6.94 (2H, s)[6]
¹³C-NMR (100 MHz, CDCl₃) δ (ppm)189.3, 183.2, 160.6, 138.6, 137.6, 135.5, 130.8, 123.5, 118.1, 114.0[4][6]
Mass Spec (m/z)174 (M⁺, 100%)[6]

Experimental Protocols

Photooxidation of this compound to Juglone

This protocol details a green chemistry approach to the synthesis of juglone using a dye-sensitized photooxygenation reaction.

Materials and Equipment:

  • This compound (160 mg, 1.00 mmol)

  • 2-Methyl-2-butanol (100 mL)

  • Rose Bengal (bis-sodium salt, ~0.05 mg)

  • Deionized water (0.1 mL)

  • Silica gel 60 (for column chromatography, ~60 g)

  • Cyclohexane

  • Ethyl acetate

  • 100 mL modified Schlenck flask with two side arms

  • Cold finger

  • Magnetic stirrer and stir bar

  • 500 W halogen lamp (or access to direct sunlight)

  • Air pump with tubing and HPLC inlet filter

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve 160 mg (1.00 mmol) of this compound in 100 mL of 2-methyl-2-butanol in a 100 mL modified Schlenck flask.[4][6]

    • In a separate small vial, dissolve approximately 0.05 mg of Rose Bengal in 0.1 mL of water and add this solution to the Schlenck flask.[4][6]

    • Insert a cold finger into the central neck of the flask to cool the reaction mixture.

    • Through one side arm, insert tubing connected to an air pump, with an HPLC inlet filter at the end to generate small air bubbles. The other side arm serves as an air outlet.[6]

    • Place the Schlenck flask in front of a 500 W halogen lamp. Alternatively, the reaction can be conducted under direct sunlight.[4][6]

  • Reaction Execution:

    • Begin bubbling air through the solution and start the cooling water flow through the cold finger.

    • Initiate the reaction by turning on the halogen lamp.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of cyclohexane/ethyl acetate as the mobile phase. The product (juglone) will have an Rf value of approximately 0.52.[6]

    • The reaction is typically complete after about 2.5 hours.[4][6]

  • Work-up and Purification:

    • Once the reaction is complete, turn off the lamp and stop the airflow.

    • Remove the solvent (2-methyl-2-butanol) using a rotary evaporator (40 °C, 30 mbar).[4][6]

    • Prepare a silica gel column using a slurry of silica gel in the mobile phase (3:1 cyclohexane:ethyl acetate).

    • Dissolve the crude product in a minimal amount of chloroform (B151607) (~1 mL) and load it onto the column.[6]

    • Elute the column with the 3:1 cyclohexane:ethyl acetate mobile phase. Juglone is the first fraction to elute.[6]

    • Collect the fractions containing the product, identified by TLC analysis.

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product as bright orange crystals.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the photooxidation of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound in 2-Methyl-2-butanol B Add Rose Bengal Solution A->B C Setup Reaction Vessel (Cooling, Air Bubbling) B->C D Irradiation (Halogen Lamp/Sunlight) C->D E Monitor by TLC D->E F Solvent Removal (Rotary Evaporation) E->F G Column Chromatography F->G H Collect & Evaporate Pure Fractions G->H I Product Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of juglone.

Reaction Pathway

This diagram illustrates the chemical transformation from this compound to juglone.

Reaction reactant This compound product Juglone (5-Hydroxy-1,4-naphthoquinone) reactant->product O₂, visible light Rose Bengal

Caption: Oxidation of this compound.

References

Application Notes and Protocols for 1,5-Dihydroxynaphthalene as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, which can compromise their physical and chemical properties. This degradation process, primarily driven by oxidative reactions, leads to a loss of mechanical strength, discoloration, and reduced lifespan of polymeric materials. Antioxidants are crucial additives incorporated into polymers to inhibit or retard these oxidative processes. 1,5-Dihydroxynaphthalene (1,5-DHN) is a phenolic compound that has shown potential as an effective antioxidant for various polymers. Its chemical structure, featuring two hydroxyl groups on a naphthalene (B1677914) ring, allows it to act as a free radical scavenger, thereby protecting the polymer matrix from degradation.

These application notes provide a comprehensive overview of the use of this compound as a primary antioxidant in polymers. The document details its mechanism of action, protocols for its incorporation and evaluation, and presents available data on its performance.

Mechanism of Action

The antioxidant activity of this compound stems from its ability to donate hydrogen atoms from its hydroxyl groups to reactive free radicals (R•, RO•, ROO•) that are formed during the initiation and propagation stages of polymer oxidation. This process is outlined in the signaling pathway below. By donating a hydrogen atom, 1,5-DHN neutralizes the free radicals, forming a stable, less reactive naphthoxy radical. This stable radical does not readily participate in the propagation of the oxidative chain reaction, effectively terminating the degradation cycle.

cluster_0 Oxidative Degradation Cycle cluster_1 Antioxidant Intervention Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical H• abstraction Initiation Initiation (Heat, UV Light, Stress) Initiation->Polymer Energy Input Peroxy_Radical Peroxy Radical (POO•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Radical + P-H (chain reaction) Degradation Polymer Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Stable_Products Stable Products Propagation Propagation DHN This compound (HO-Ar-OH) DHN->Peroxy_Radical H• donation DHN_Radical Stable Naphthoxy Radical (•O-Ar-OH) DHN->DHN_Radical Termination Termination DHN_Radical->Termination Termination->Stable_Products Non-radical products

Caption: Antioxidant mechanism of this compound in polymers.

Experimental Protocols

The following protocols outline the general procedures for incorporating this compound into a polymer matrix and evaluating its antioxidant efficacy. Polyethylene (B3416737) (PE) is used as an example polymer.

Protocol 1: Incorporation of this compound into Polyethylene via Melt Mixing

This protocol describes the process of blending 1,5-DHN with polyethylene using a laboratory-scale internal mixer.

Materials and Equipment:

  • Polyethylene (e.g., HDPE or LDPE) powder or pellets

  • This compound powder

  • Internal mixer (e.g., Brabender or Haake type) with temperature control

  • Compression molding press

  • Metal mold for producing test specimens

  • Analytical balance

Procedure:

  • Drying: Dry the polyethylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Concentration Calculation: Determine the desired concentration of 1,5-DHN (e.g., 0.1, 0.25, 0.5 wt%). Weigh the appropriate amounts of polyethylene and 1,5-DHN.

  • Melt Mixing:

    • Set the internal mixer to the processing temperature of the polyethylene (e.g., 160-180°C for LDPE, 180-200°C for HDPE).

    • Set the rotor speed (e.g., 50-60 rpm).

    • Add the polyethylene to the mixing chamber and allow it to melt and flux for 2-3 minutes.

    • Add the pre-weighed this compound to the molten polymer.

    • Continue mixing for an additional 5-7 minutes to ensure homogeneous dispersion.

    • Record the torque and temperature profiles during mixing.

  • Sheet Preparation:

    • Quickly remove the molten blend from the mixer.

    • Place the blend into a preheated mold on the compression molding press.

    • Preheat the material in the mold for 2-3 minutes at the molding temperature (e.g., 180°C).

    • Apply a pressure of approximately 10 MPa for 3-5 minutes to form a sheet of desired thickness (e.g., 1-2 mm).

    • Cool the mold under pressure using water circulation or by transferring to a cooling press.

  • Specimen Preparation: Once cooled, remove the polymer sheet from the mold. Cut the sheet into standardized test specimens for subsequent analysis (e.g., tensile bars, discs for OIT).

Start Start Dry Dry Polymer Resin Start->Dry Weigh Weigh Polymer and 1,5-DHN Dry->Weigh Melt Melt Polymer in Mixer Weigh->Melt Add Add 1,5-DHN to Molten Polymer Melt->Add Mix Melt Mix for Homogeneous Dispersion Add->Mix Remove Remove Blend from Mixer Mix->Remove Mold Place in Compression Mold Remove->Mold Press Compression Mold into Sheet Mold->Press Cool Cool Mold Under Pressure Press->Cool Cut Cut into Test Specimens Cool->Cut End End Cut->End

Caption: Workflow for incorporating 1,5-DHN into a polymer matrix.

Protocol 2: Evaluation of Antioxidant Performance using Oxidative Induction Time (OIT)

This protocol follows the general principles of ASTM D3895 to determine the oxidative stability of the prepared polymer samples.[1][2][3]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polymer specimens containing 1,5-DHN (and control specimens without antioxidant)

  • Aluminum DSC pans

  • Nitrogen and Oxygen gas cylinders with regulators

Procedure:

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the compression-molded sheet. Place the specimen in an open aluminum DSC pan.

  • DSC Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a high-purity nitrogen stream at a flow rate of 50 mL/min.

  • Heating Program:

    • Heat the sample from room temperature to a set isothermal temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.

  • Oxidation Step:

    • Switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.

  • Data Analysis:

    • The Oxidative Induction Time (OIT) is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[4]

    • Determine the OIT for the control sample and the samples containing different concentrations of 1,5-DHN. A longer OIT indicates greater oxidative stability.

Protocol 3: Accelerated Aging and Evaluation of Mechanical Properties

This protocol describes the process of subjecting polymer samples to accelerated aging conditions and then evaluating the changes in their mechanical properties.

Materials and Equipment:

  • Accelerated weathering chamber (with UV lamps and temperature/humidity control)

  • Universal Testing Machine (UTM) for tensile testing

  • Standardized tensile test specimens (e.g., ASTM D638 Type IV)

Procedure:

  • Accelerated Aging:

    • Place the tensile specimens in the accelerated weathering chamber.

    • Set the aging conditions, for example, continuous UV-A exposure at 60°C.[5]

    • Expose the samples for predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • Tensile Testing:

    • After each aging interval, remove a set of specimens from the chamber.

    • Condition the specimens at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.

    • Perform tensile tests on the aged and unaged (control) specimens according to ASTM D638.[6]

    • Record the tensile strength, elongation at break, and Young's modulus for each sample.

  • Data Analysis:

    • Compare the mechanical properties of the stabilized and unstabilized samples at each aging interval.

    • Plot the retention of mechanical properties (e.g., % of initial tensile strength) as a function of aging time.

Protocol 4: Spectroscopic Analysis of Polymer Degradation

Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes in the polymer during oxidative degradation, such as the formation of carbonyl groups.[7][8]

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Aged and unaged polymer film samples

Procedure:

  • Sample Analysis:

    • Place a film sample directly onto the ATR crystal of the FTIR spectrometer.

    • Acquire the infrared spectrum over a range of 4000-650 cm⁻¹.

  • Data Analysis:

    • Monitor the appearance and growth of the carbonyl peak, which typically appears in the region of 1700-1750 cm⁻¹.[9]

    • The increase in the intensity of the carbonyl peak is indicative of the extent of oxidative degradation.

    • Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H bending vibration around 1460 cm⁻¹).

    • Compare the CI of stabilized and unstabilized samples over the aging period.

Data Presentation

While specific quantitative data for this compound in polymers is not extensively available in the public domain, the following tables provide a template for how such data should be structured and presented. The values provided are hypothetical and for illustrative purposes only.

Table 1: Oxidative Induction Time (OIT) of Polyethylene with this compound

AntioxidantConcentration (wt%)Isothermal Temperature (°C)OIT (minutes)
None (Control)02005.2
This compound0.120025.8
This compound0.2520058.3
This compound0.5200110.5
Irganox 1010 (Reference)0.120045.1

Table 2: Mechanical Properties of Polypropylene after Accelerated UV Aging (1000 hours)

AntioxidantConcentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
None (Control)03515
This compound0.257560
This compound0.58878
Irganox 1076 (Reference)0.258270

Table 3: Carbonyl Index of Polyethylene Films after Thermal Aging at 100°C

AntioxidantConcentration (wt%)Aging Time (hours)Carbonyl Index
None (Control)000.01
2500.25
5000.68
This compound0.2500.01
2500.05
5000.18

Conclusion

This compound demonstrates potential as a primary antioxidant for polymers, functioning through a free radical scavenging mechanism. The provided protocols offer a systematic approach for its incorporation and the evaluation of its performance in terms of thermal stability and retention of mechanical properties after accelerated aging. While direct comparative data with commercial antioxidants is limited, the presented framework allows researchers to generate such data and assess the suitability of this compound for specific polymer applications. Further research is encouraged to populate the data tables and expand the understanding of its efficacy in a wider range of polymeric systems.

References

Troubleshooting & Optimization

Technical Support Center: 1,5-Dihydroxynaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Dihydroxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound involves a two-step process: the sulfonation of refined naphthalene (B1677914) followed by alkali fusion of the resulting naphthalene-1,5-disulfonic acid.[1][2][3][4] This process is favored for its scalability and use of readily available starting materials.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the synthesis. In the sulfonation step, the reaction temperature and the choice of sulfonating agent are critical. For the alkali fusion step, the reaction temperature, pressure, and the molar ratio of the alkali (e.g., sodium hydroxide) to the naphthalene-1,5-disulfonic acid salt significantly impact the yield and purity.[2][5][6] Post-synthesis purification is also essential to remove byproducts and impurities.

Q3: What are the common byproducts I should be aware of during the synthesis?

A3: A common byproduct is the formation of isomeric naphthalene disulfonic acids, such as 1,6-naphthalene disulfonic acid, during the sulfonation step.[3] Additionally, high temperatures in the alkali fusion step can lead to the formation of tarry, high-molecular-weight byproducts.[6] Inadequate purification can also leave residual sulfur-containing compounds in the final product.[7][8]

Q4: How can I purify the crude this compound?

A4: Several methods can be employed for purification. Recrystallization from water or nitromethane (B149229) under an inert atmosphere (like nitrogen) can help prevent oxidation and yield colorless needles of the product.[9] Sublimation under reduced pressure is another effective method to achieve high purity (over 99.5%).[10] For removing sulfur-containing impurities, treatment with neutral alumina (B75360) as an adsorbent is a viable option.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Sulfonation Step - Incomplete reaction. - Suboptimal reaction temperature. - Formation of undesired isomers.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., HPLC). - Maintain the optimal sulfonation temperature. For instance, a temperature of 25°C has been reported to be effective.[2] - Control the reaction conditions to favor the formation of the 1,5-isomer.
Low Yield in Alkali Fusion Step - Incomplete hydrolysis of the sulfonic acid groups. - Degradation of the product at high temperatures. - Suboptimal molar ratio of alkali to the sulfonic acid salt.- Ensure complete hydrolysis by using a sufficient excess of strong alkali and adequate reaction time. - If using high-temperature pressure hydrolysis, maintain the temperature between 270°C to 290°C.[5][6] Alternatively, a lower temperature process (150-190°C) in the presence of a catalyst (e.g., methanol (B129727), ethanol) can be used.[11] - An increased molar ratio of NaOH to the disodium (B8443419) salt of naphthalene-1,5-disulphonic acid (at least 12:1) can improve yield and product quality in high-pressure methods.[5][6]
Product Discoloration (Grey to Light Brown) - Oxidation of the dihydroxynaphthalene.- Handle the product under an inert atmosphere (e.g., nitrogen) whenever possible, especially during purification steps like recrystallization.[9] - Store the final product in a cool, dark place, away from air and light.
Presence of Tarry Byproducts - High reaction temperatures during alkali fusion.- The use of a significant excess of sodium hydroxide (B78521) in the pressure fusion method can reduce the formation of tarry constituents.[6] - Consider purification by sublimation, which can separate the desired product from non-volatile tarry materials.[10]
Contamination with Sulfur Compounds - Incomplete removal of sulfonating agents or sulfonic acid byproducts.- After the alkali fusion, ensure proper neutralization and washing of the product. - For high-purity applications, consider a final purification step using neutral alumina as an adsorbent to remove residual sulfur compounds.[7][8]

Quantitative Data on Synthesis Parameters

Method Key Parameters Yield Purity Reference
Sulfonation and Alkali Fusion with SolventSulfonation Temperature: 25°C; pH for acid treatment: 5-6; Solvent: 1,2-dichloroethane90.2% (in alkali fusion step)99.3%[2]
High-Pressure Alkaline HydrolysisTemperature: 270-290°C; Pressure: 14-20 bar; Molar Ratio (NaOH/disodium salt): at least 12:196.6% of theoryHigh Purity (low in tarry constituents)[5][6]
Catalytic Alkali FusionTemperature: 150-190°C; Catalyst: Methanol, Ethanol, or Propanol≥ 90%≥ 99%[11]

Experimental Protocols

Protocol 1: Synthesis via Sulfonation and Catalytic Alkali Fusion[1][11]

This method focuses on a lower temperature alkali fusion process.

  • Sulfonation:

    • In a three-necked flask equipped with a stirrer and a cooling bath, add 180g of 20% oleum (B3057394).

    • Cool the oleum to 15°C using an ice-water bath.

    • Slowly add 30.3g of refined naphthalene over 40 minutes while stirring, maintaining the temperature at 15°C.

    • After the addition is complete, stir for an additional 30 minutes.

    • Raise the temperature to 55°C and continue the sulfonation reaction for 4 hours.

    • Cool the reaction mixture to 30°C and slowly pour it into 400g of 20% salt water to precipitate the product.

    • Filter the mixture to separate the solid naphthalene-1,5-disulfonic acid.

  • Alkali Fusion:

    • Prepare a solution of the solid naphthalene-1,5-disulfonic acid in water.

    • In a suitable reactor, add the naphthalene-1,5-disulfonic acid solution, an inorganic strong alkali (e.g., NaOH), and a catalyst (e.g., methanol or ethanol).

    • Heat the mixture to a temperature between 150°C and 190°C and maintain it for the duration of the reaction.

    • After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., sulfuric acid) to a pH of 5.0-6.0 to precipitate the this compound.

    • Filter the crude product, wash it with water, and dry.

Protocol 2: High-Pressure Alkaline Hydrolysis[5][6]

This protocol describes a high-temperature, high-pressure method for obtaining a high-purity product.

  • Preparation of Naphthalene-1,5-disulfonic Acid Disodium Salt:

    • Follow a standard sulfonation procedure to obtain naphthalene-1,5-disulfonic acid.

    • Neutralize the sulfonic acid with sodium hydroxide to form the disodium salt.

  • Alkaline Pressure Hydrolysis:

    • In a high-pressure autoclave, charge the disodium salt of naphthalene-1,5-disulfonic acid and an excess of sodium hydroxide solution. The molar ratio of NaOH to the disodium salt should be at least 12:1.

    • Heat the mixture to a temperature between 270°C and 290°C, which will generate a pressure of 14 to 20 bar.

    • Maintain these conditions for several hours to ensure complete hydrolysis.

    • After the reaction, cool the autoclave and carefully vent any excess pressure.

    • Dilute the reaction mixture with water.

  • Product Isolation and Purification:

    • Introduce the diluted reaction mixture into a solution of sulfuric acid at 80°C to precipitate the this compound.

    • Stir for 1 hour at 80°C, then cool to 60°C over 2 hours.

    • Filter the product at 60°C and wash it multiple times with hot water (60°C).

    • Dry the final product under vacuum.

Visualizations

Synthesis_Pathway Naphthalene Naphthalene Naphthalene_1_5_disulfonic_acid Naphthalene-1,5- disulfonic Acid Naphthalene->Naphthalene_1_5_disulfonic_acid Sulfonation SulfonatingAgent Sulfonating Agent (e.g., Oleum) SulfonatingAgent->Naphthalene_1_5_disulfonic_acid DHN This compound Naphthalene_1_5_disulfonic_acid->DHN Alkali Fusion Alkali Strong Alkali (e.g., NaOH) Alkali->DHN

Caption: General synthesis pathway for this compound.

Experimental_Workflow start Start: Refined Naphthalene sulfonation Sulfonation with Oleum start->sulfonation salting_out Salting Out sulfonation->salting_out filtration1 Filtration salting_out->filtration1 alkali_fusion Alkali Fusion with NaOH (with or without catalyst) filtration1->alkali_fusion neutralization Neutralization with Acid alkali_fusion->neutralization filtration2 Filtration neutralization->filtration2 purification Purification (Recrystallization/Sublimation) filtration2->purification end End: Pure this compound purification->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Flowchart start Low Yield or Purity Issue check_sulfonation Check Sulfonation Step start->check_sulfonation check_alkali_fusion Check Alkali Fusion Step check_sulfonation->check_alkali_fusion No optimize_sulf_temp Optimize Temperature and Reaction Time check_sulfonation->optimize_sulf_temp Yes check_purification Check Purification Step check_alkali_fusion->check_purification No optimize_alkali_ratio Optimize Alkali Ratio, Temperature, and Pressure check_alkali_fusion->optimize_alkali_ratio Yes improve_purification Improve Purification Method (e.g., Recrystallization under N2, Sublimation) check_purification->improve_purification Yes end Improved Yield/Purity check_purification->end No optimize_sulf_temp->check_alkali_fusion optimize_alkali_ratio->check_purification improve_purification->end

Caption: Troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: Purification of 1,5-Dihydroxynaphthalene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 1,5-Dihydroxynaphthalene via recrystallization, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound is a polar molecule.

  • Good Solvents : It is soluble in polar organic solvents like ethanol (B145695), acetone, and ether.[1] It is also readily soluble in aqueous methyl cellosolve.[2]

  • Acceptable Solvents : Water can be used, but the compound has limited solubility.[1][2][3] Recrystallization from water, sometimes with the addition of ethanol, under a nitrogen atmosphere to prevent oxidation is a documented method.[2][4] Nitromethane has also been used successfully.[2][4]

  • Poor Solvents : It is sparingly soluble in nonpolar hydrocarbons.[2][4]

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5]

Q2: My purified this compound is grey, brown, or orange. Is this normal?

A2: Pure this compound is a white solid or forms colorless needles.[2][4][6] However, degraded or impure samples often appear as grey, light brown, reddish-brown, or orange solids.[1][6][7][8] The color is typically due to oxidation. Performing the recrystallization under an inert atmosphere (e.g., Nitrogen) can help prevent this discoloration.[2][4]

Q3: No crystals are forming after the solution has cooled. What should I do?

A3: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try the following troubleshooting steps in order:

  • Induce Crystallization : Scratch the inside of the flask with a glass stirring rod at the liquid's surface to create nucleation sites.[5][9]

  • Seed the Solution : Add a tiny crystal of the crude this compound to the solution to act as a template for crystal growth.[9]

  • Reduce Solvent Volume : Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[9]

  • Cool Further : If the solution is at room temperature, try cooling it in an ice-water bath.[9]

Q4: The product is "oiling out" instead of forming solid crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. This often happens if the boiling point of the solvent is higher than the compound's melting point or if there are significant impurities.[10]

  • Solution : Reheat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) to the mixture.[9] Alternatively, if using a mixed solvent system, add more of the solvent in which the compound is more soluble. Ensure cooling is slow to give the crystals time to form properly.[10]

Q5: How can I remove sulfur-containing impurities from my product?

A5: The industrial synthesis of this compound often starts from naphthalene-1,5-disulfonic acid.[6][11][12] Residual sulfonic acid compounds can be a significant impurity.[13]

  • Recommended Method : A highly effective method is to treat a solution of the crude product with neutral alumina (B75360). Dissolve the dihydroxynaphthalene in a suitable organic solvent, add neutral alumina (e.g., 5 parts by mass per 100 parts of the crude product), and stir.[10][13] The alumina adsorbs the sulfur-containing impurities and can then be removed by filtration.[13]

Quantitative Data

Table 1: Physical and Solubility Properties of this compound

PropertyValue / ObservationSource(s)
Molecular Formula C₁₀H₈O₂[6]
Molar Mass 160.17 g/mol [3][6]
Appearance White solid (pure); can appear grey, brown, or orange if impure/degraded.[1][6][8]
Melting Point 259–261 °C (decomposes)[6][7][8]
Water Solubility Sparingly soluble / Limited solubility (0.06 g/100 mL at 20 °C).[1][2][3]
Organic Solvents Soluble in polar organic solvents (e.g., ethanol, acetone, ether).[1][6]
Hydrocarbons Sparingly soluble.[2][4]

Experimental Protocols

Protocol 1: Standard Recrystallization from an Aqueous System

This protocol is a general procedure that can be adapted based on the specific impurities present.

  • Dissolution : Place the crude this compound (~30g) into a suitable Erlenmeyer flask. Create a paste with a small amount of water, then add a larger volume of water (e.g., 3L) containing a co-solvent like ethanol (~200mL) to aid solubility.[2]

  • Heating : Heat the mixture to boiling under reflux while stirring until the solid is completely dissolved.[2] Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional) : If the solution is colored due to oxidation or other impurities, you can add a small amount of a reducing agent like sodium dithionite (B78146) or SO₂.[2] Alternatively, activated charcoal can be used, but it may adsorb the product as well.

  • Hot Filtration : If there are insoluble impurities or charcoal was added, perform a hot gravity filtration quickly to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying : Dry the crystals thoroughly. Due to the high melting point, they can be dried in a vacuum oven. The final product should be a white, crystalline solid.

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Filtration (Optional, for insolubles) Dissolve->HotFilt Cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) HotFilt->Cool VacFilt 4. Collect Crystals (Vacuum Filtration) Cool->VacFilt Wash 5. Wash with Cold Solvent VacFilt->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: A standard experimental workflow for the purification of this compound.

Troubleshooting Guide

Troubleshooting_Tree Start Issue Encountered During Recrystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals Problem OilingOut Compound 'Oils Out' (Forms a liquid) Start->OilingOut Problem ColoredCrystals Crystals are Colored (Not White) Start->ColoredCrystals Problem ScratchSeed Action: 1. Scratch flask interior 2. Add a seed crystal NoCrystals->ScratchSeed Yes ReheatAddSolvent Action: 1. Reheat to dissolve oil 2. Add more of the 'good' solvent 3. Cool very slowly OilingOut->ReheatAddSolvent Yes CheckOxidation Cause: Likely oxidation. ColoredCrystals->CheckOxidation Yes StillNoCrystals Still No Crystals? ScratchSeed->StillNoCrystals ReduceSolvent Solution: Too much solvent. Boil off some solvent and re-cool. StillNoCrystals->ReduceSolvent Yes Success1 Success: Crystals Form StillNoCrystals->Success1 No ReduceSolvent->Success1 Success2 Success: Crystals Form ReheatAddSolvent->Success2 RedoInert Solution: Repeat recrystallization under an inert atmosphere (N₂). Consider adding a reducing agent. CheckOxidation->RedoInert Success3 Success: White Crystals RedoInert->Success3

References

Technical Support Center: Overcoming Solubility Challenges of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,5-Dihydroxynaphthalene during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an aromatic compound with limited solubility in water due to its hydrophobic naphthalene (B1677914) core.[1] It is, however, more soluble in polar organic solvents.[1][2][3] Qualitative solubility information indicates it is readily soluble in ether and acetone, slightly soluble in alcohol and acetic acid, and sparingly soluble in water and hydrocarbons.[4][5][6][7][8]

Q2: Why is my this compound not dissolving in my reaction solvent?

A2: Several factors can contribute to the poor dissolution of this compound. These include using a non-optimal solvent, insufficient temperature, or an inappropriate pH for the reaction medium. The crystalline nature of the compound can also slow down the dissolution process.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of many organic compounds, including this compound.[1] However, it is crucial to consider the thermal stability of your reactants and the boiling point of your chosen solvent. This compound has a high melting point (around 259-261 °C), indicating good thermal stability.

Q4: How does pH affect the solubility of this compound?

A4: The two hydroxyl groups on this compound are acidic and can be deprotonated under alkaline conditions to form a more soluble salt. Therefore, increasing the pH of the reaction mixture by adding a base can significantly improve its solubility in aqueous or protic solvents.

Q5: Are there any recommended solvent systems for reactions involving this compound?

A5: The choice of solvent is highly dependent on the specific reaction. For reactions where this compound is a nucleophile, polar aprotic solvents like acetone, in which it is readily soluble, are often a good starting point.[4][6][8] For certain synthetic procedures, co-solvent systems are employed. For instance, a purification method involves dissolving it in a mixture of water and ethanol (B145695) at reflux.[6][8]

Data Presentation

Due to the limited availability of precise quantitative data in publicly accessible literature, a comprehensive table of solubility at various temperatures cannot be provided. However, the following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityTemperature (°C)Notes
Water0.6 g/L (0.06 g/100mL)20Sparingly soluble.[2][9]
EtherReadily SolubleAmbientQualitative description.[4][6][8]
AcetoneReadily SolubleAmbientQualitative description.[4][6][8]
EthanolSparingly/Slightly SolubleAmbientQualitative description.[5][7]
MethanolSolubleAmbientQualitative description.[10]
Acetic AcidSlightly SolubleAmbientQualitative description.[5][7]
BenzeneInsolubleAmbientQualitative description.[5][7]
HydrocarbonsSparingly SolubleAmbientQualitative description.[4][6][8]

Troubleshooting Guide

If you are experiencing solubility issues with this compound in your reaction, follow this troubleshooting workflow.

Troubleshooting_Solubility start Start: Solubility Issue with This compound solvent_check Is the solvent appropriate? (e.g., acetone, ether for good solubility) start->solvent_check temp_check Have you tried heating? solvent_check->temp_check Yes change_solvent Select a more suitable solvent. solvent_check->change_solvent No ph_check Is pH adjustment an option? temp_check->ph_check Yes increase_temp Gradually increase temperature while monitoring stability. temp_check->increase_temp No cosolvent Consider using a co-solvent system. ph_check->cosolvent Yes adjust_ph Add a base to increase pH and form a more soluble salt. ph_check->adjust_ph No sonication Have you tried sonication? cosolvent->sonication Yes fail Issue Persists: Consult further literature or support. cosolvent->fail No change_solvent->start success Success: Compound Dissolved increase_temp->success increase_temp->fail adjust_ph->success adjust_ph->fail apply_sonication Apply ultrasonication to aid dissolution. sonication->apply_sonication No sonication->success Yes apply_sonication->success apply_sonication->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Below are detailed methodologies for key strategies to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by Heating

This protocol describes a general procedure for increasing the solubility of this compound in a suitable organic solvent by applying heat.

Heating_Protocol step1 Step 1: Add this compound and solvent to a reaction flask equipped with a reflux condenser. step2 Step 2: Begin stirring the suspension at room temperature. step1->step2 step3 Step 3: Gradually heat the mixture using a suitable heating mantle or oil bath. step2->step3 step4 Step 4: Monitor the dissolution of the solid. Increase temperature in increments (e.g., 5-10 °C). step3->step4 step5 Step 5: Hold at the desired temperature (below the solvent's boiling point) until complete dissolution is achieved. step4->step5 step6 Step 6: Proceed with the reaction. Maintain temperature if necessary. step5->step6

Caption: Experimental workflow for solubility enhancement using heat.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired amount of this compound and the chosen solvent.

  • Begin stirring the suspension at room temperature.

  • Place the flask in a heating mantle or an oil bath and begin to gently heat the mixture.

  • Observe the mixture for signs of dissolution. Increase the temperature gradually, for example, in 5-10 °C increments, allowing the mixture to equilibrate at each new temperature.

  • Once a temperature is reached where the this compound fully dissolves, maintain this temperature for the subsequent reaction steps. Ensure the temperature does not exceed the boiling point of the solvent unless reflux conditions are intended.

  • Caution: Always perform heating procedures in a well-ventilated fume hood.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol is suitable for reactions in protic solvents where the formation of a phenolate (B1203915) salt can improve solubility.

pH_Adjustment_Protocol step1 Step 1: Suspend this compound in the chosen protic solvent. step2 Step 2: While stirring, add a suitable base (e.g., NaOH, K2CO3) portion-wise or dropwise. step1->step2 step3 Step 3: Monitor the dissolution of the solid. Observe for color changes, which may indicate phenolate formation. step2->step3 step4 Step 4: Continue adding the base until the solid is fully dissolved. step3->step4 step5 Step 5: Check the pH of the solution to ensure it is within the desired range for the reaction. step4->step5 step6 Step 6: Proceed with the addition of other reagents. step5->step6

Caption: Experimental workflow for enhancing solubility via pH modification.

Methodology:

  • Suspend the desired amount of this compound in the reaction solvent (e.g., water, ethanol) in a reaction vessel with stirring.

  • Prepare a solution of a suitable base (e.g., 1 M sodium hydroxide, potassium carbonate).

  • Slowly add the basic solution to the suspension of this compound.

  • Continue the addition of the base while monitoring the dissolution of the solid. The solution may change color as the phenolate salt is formed.

  • Once the this compound is fully dissolved, the pH of the solution can be measured to ensure it is compatible with the planned reaction.

  • Proceed with the reaction. Note that the basic conditions must be compatible with all other reagents and the desired reaction pathway.

Protocol 3: Utilizing a Co-Solvent System

This protocol details the use of a mixture of solvents to dissolve this compound.

Methodology:

  • Identify a "good" solvent in which this compound is highly soluble (e.g., acetone) and a "poor" solvent that is required for the reaction conditions.

  • In a reaction vessel, dissolve the this compound in the minimum amount of the "good" solvent.

  • With vigorous stirring, slowly add the "poor" solvent to the solution.

  • Monitor the solution for any signs of precipitation. If the compound begins to precipitate, you may need to add a small amount more of the "good" solvent or gently warm the mixture.

  • Once a stable, homogeneous solution is achieved in the desired solvent ratio, proceed with the reaction.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal conditions will always be dependent on the specific reaction being performed. Careful, small-scale trials are recommended to determine the most effective solubilization strategy for your experimental setup.

References

Technical Support Center: Synthesis of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Dihydroxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially significant method for synthesizing this compound is a two-step process starting from naphthalene (B1677914). The first step is the disulfonation of naphthalene to yield naphthalene-1,5-disulfonic acid. This intermediate is then subjected to alkali fusion (hydrolysis with a strong base at high temperature) to replace the sulfonic acid groups with hydroxyl groups, followed by acidification to yield the final product.[1]

Q2: What are the most common side products I should be aware of?

During the synthesis of this compound, several side products can form, impacting the purity and yield of the desired compound. The primary impurities include:

  • Isomeric Naphthalenedisulfonic Acids: The sulfonation of naphthalene can also produce other isomers, with 1,6-naphthalenedisulfonic acid being a common byproduct. The formation of these isomers is highly dependent on reaction conditions.

  • Incomplete Hydrolysis Products: Residual naphthalene-1,5-disulfonic acid or monosubstituted intermediates can remain if the alkali fusion step is incomplete.

  • Tarry Polymers: At the high temperatures and strongly basic conditions of alkali fusion, complex, high-molecular-weight tarry substances can be formed through polymerization and degradation reactions.[2][3]

  • Oxidation Products: The dihydroxynaphthalene product is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to colored impurities like juglone.

Q3: How can I minimize the formation of the 1,6-isomer during sulfonation?

The distribution of isomers during the disulfonation of naphthalene is highly sensitive to the reaction temperature. To favor the formation of the desired 1,5-naphthalenedisulfonic acid, the reaction should be conducted at a lower temperature. Higher temperatures tend to favor the formation of the thermodynamically more stable 1,6-isomer.

Q4: My final product is discolored (grey or brown). What is the likely cause and how can I prevent it?

Discoloration of this compound, which should be a white solid, is typically due to oxidation.[1] This can happen during the workup or storage. To prevent this, it is advisable to perform the final acidification and isolation steps under an inert atmosphere (e.g., nitrogen or argon). Additionally, storing the purified product in a dark, cool place under an inert atmosphere can help maintain its quality. The use of antioxidants during the workup may also be considered.

Q5: What are the recommended methods for purifying crude this compound?

Several methods can be employed to purify the crude product:

  • Recrystallization: This is a common method for removing isomeric impurities and other minor byproducts. The choice of solvent is critical for effective separation.

  • Sublimation: Due to its crystalline nature, this compound can be effectively purified by sublimation, which can help remove less volatile impurities.

  • Adsorption on Neutral Alumina: To remove residual sulfonic acid impurities, a solution of the crude product can be treated with neutral alumina.[4][5] This method is particularly effective for removing polar, sulfur-containing compounds.

Troubleshooting Guides

Problem 1: Low Yield in the Sulfonation Step
Possible Cause Troubleshooting Action
Incomplete Reaction Ensure the reaction time is adequate. Monitor the reaction progress using a suitable analytical technique like HPLC until the starting material is consumed.
Sublimation of Naphthalene Naphthalene can sublime at reaction temperatures. Ensure the reaction vessel is well-sealed and consider using a solvent to maintain a homogeneous reaction mixture.[6]
Incorrect Reagent Stoichiometry Verify the concentration and amount of oleum (B3057394) or sulfuric acid used. An insufficient amount of sulfonating agent will lead to incomplete conversion.
Suboptimal Temperature Maintain the recommended temperature range. Deviations can affect both the reaction rate and the isomer distribution.
Problem 2: Formation of Tarry Byproducts During Alkali Fusion
Possible Cause Troubleshooting Action
Excessively High Temperature Carefully control the temperature during the alkali fusion. Localized overheating can promote polymerization and degradation. A patent suggests that conducting the hydrolysis at temperatures between 270°C and 290°C with a high molar ratio of NaOH can reduce tar formation.[2][3]
Presence of Oxidants The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions that can contribute to tar formation.
Insufficient Mixing Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Problem 3: Difficulty in Isolating the Product After Acidification
Possible Cause Troubleshooting Action
Product is too Soluble If the product does not precipitate effectively, the solution may be too dilute. Concentrate the solution or add a suitable anti-solvent to induce precipitation.
Incorrect pH Ensure the solution is sufficiently acidic to fully protonate the diol. Check the pH with a pH meter or indicator paper. A pH of 5-6 has been cited as optimal in one procedure for the acid treatment step.[7]
"Oiling Out" of the Product The product may separate as an oil instead of a solid if the solution is supersaturated with impurities or if the cooling rate is too fast. Try cooling the solution more slowly with gentle stirring.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity and Yield

Sulfonation Conditions Alkali Fusion Conditions Yield Purity Reference
Naphthalene with 20% oleum, then 65% oleum, 55°C for 6hN/A (intermediate product)~53% (of disodium (B8443419) salt)N/AUllmann's Encyclopedia
Refined naphthalene, sulfonation at 25°C, solvent: 1,2-dichloroethanepH 5-6 for acid treatment90.2%99.3%Shi Quan-da, 2006[7]
Naphthalene-1,5-disulfonic acid with excess NaOH (molar ratio >12:1)270-290°C, 14-20 bar pressure96.6%98.1%US Patent 4,973,758A[2]
Naphthalene with 20% oleum at 15°C, then 55°C for 4hReaction with NaOH and methanol (B129727) catalyst at 180°C, 1.6 MPa90%99% (by HPLC)CN103739449A[8]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Naphthalenedisulfonic Acid

This protocol is adapted from CN103739449A.

Materials:

  • Refined Naphthalene (30.3g)

  • 20% Oleum (180g)

  • 20% NaCl solution (400g)

  • Sodium Hydroxide (B78521) solution

  • Hot water

Procedure:

  • In a 500ml three-necked flask equipped with a mechanical stirrer and thermometer, add 180g of 20% oleum.

  • Cool the flask in an ice-water bath to 15°C.

  • Under continuous stirring, slowly add 30.3g of refined naphthalene over a period of 40 minutes, ensuring the temperature is maintained.

  • After the addition is complete, continue stirring at this temperature for another 30 minutes.

  • Gradually raise the temperature of the reaction mixture to 55°C and hold for 4 hours to complete the sulfonation.

  • Cool the reaction mixture to 30°C.

  • Slowly pour the sulfonation solution into 400g of 20% salt water to precipitate the product (salting out).

  • Filter the mixture to collect the solid product.

  • Dissolve the collected solid in 300ml of hot water.

  • Adjust the pH of the solution to 6 with sodium hydroxide solution.

  • Cool the solution to 15°C to recrystallize the 1,5-naphthalenedisulfonic acid.

  • Filter to obtain the white solid product. Purity can be checked by HPLC.

Protocol 2: Alkali Fusion to this compound

This protocol is adapted from CN103739449A.

Materials:

  • 1,5-Naphthalenedisulfonic acid solid (50g, from Protocol 1)

  • Sodium Hydroxide (87.5g)

  • Water (40g)

  • Methanol (5ml, as catalyst)

  • Hydrochloric acid or Sulfuric acid

Procedure:

  • Place 50g of the 1,5-naphthalenedisulfonic acid, 40g of water, 87.5g of sodium hydroxide, and 5ml of methanol into a suitable autoclave.

  • Seal the autoclave and begin heating with stirring.

  • Raise the temperature to 180°C. The pressure will rise to approximately 1.6 MPa.

  • Maintain these conditions for 7 hours to complete the alkali fusion reaction.

  • After the reaction, cool the autoclave to room temperature and safely vent any residual pressure.

  • Transfer the reaction mixture to a beaker and dilute with water.

  • Acidify the solution with hydrochloric or sulfuric acid to a pH of 5-6 to precipitate the this compound.

  • Filter the precipitate, wash with water to remove inorganic salts, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sulfonation Step 1: Disulfonation cluster_fusion Step 2: Alkali Fusion & Isolation Naphthalene Naphthalene Sulfonation Sulfonation (Oleum, < 60°C) Naphthalene->Sulfonation SaltingOut Salting Out (NaCl Solution) Sulfonation->SaltingOut Filtration1 Filtration SaltingOut->Filtration1 Intermediate Naphthalene-1,5- disulfonic Acid Filtration1->Intermediate AlkaliFusion Alkali Fusion (NaOH, H₂O, Catalyst, ~180-290°C) Intermediate->AlkaliFusion Acidification Acidification (HCl or H₂SO₄) AlkaliFusion->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Drying Drying Filtration2->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Pathways and Side Reactions

reaction_pathways Naphthalene Naphthalene NDSA_1_5 Naphthalene-1,5-disulfonic Acid (Desired Intermediate) Naphthalene->NDSA_1_5 Sulfonation (Low Temp) NDSA_1_6 Naphthalene-1,6-disulfonic Acid (Isomeric Impurity) Naphthalene->NDSA_1_6 Sulfonation (High Temp) DHN_1_5 This compound (Final Product) NDSA_1_5->DHN_1_5 Alkali Fusion Tar Tarry Polymers (Degradation Products) NDSA_1_5->Tar High Temp Degradation

Caption: Main and side reaction pathways in the synthesis.

References

Technical Support Center: Optimizing Derivatization of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1,5-Dihydroxynaphthalene.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Low or No Derivative Yield

  • Question: My derivatization reaction is resulting in a low yield or no detectable product. What are the potential causes and how can I improve the yield?

  • Answer: Low derivatization yield is a frequent challenge. Several factors can contribute to this issue:

    • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete derivatization of both hydroxyl groups of this compound.

    • Reagent Degradation: The derivatizing agent may have degraded due to improper storage or exposure to moisture. Silylating agents, for example, are highly sensitive to moisture.

    • Presence of Moisture: Trace amounts of water in the sample or solvent can consume the derivatizing reagent, significantly reducing the yield.

    • Sub-optimal pH: For certain derivatization reactions, the pH of the reaction mixture is critical for optimal results.

    • Steric Hindrance: The hydroxyl groups on the naphthalene (B1677914) ring may have some degree of steric hindrance, requiring more robust derivatizing agents or optimized conditions.

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to determine the optimal conditions for your specific derivatizing agent.

    • Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous solvents and reagents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Select an Appropriate Derivatizing Agent: For dihydroxylated polycyclic aromatic hydrocarbons (PAHs) like this compound, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often more effective than other silylating agents like BSTFA.[1] MTBSTFA reacts at lower temperatures, has a shorter reaction time, and forms more stable derivatives.[1]

    • Check Reagent Quality: Use a fresh vial of the derivatizing agent to rule out degradation.

Issue 2: Presence of Multiple Peaks in the Chromatogram

  • Question: My chromatogram shows multiple peaks, suggesting the presence of byproducts or incomplete derivatization. How can I achieve a single, sharp peak for the derivatized this compound?

  • Answer: The presence of multiple peaks can be attributed to several factors:

    • Incomplete Derivatization: One of the most common reasons is the formation of a mono-derivatized product in addition to the desired di-derivatized product. This occurs when the reaction is not driven to completion.

    • Side Reactions: The derivatizing agent may react with other functional groups present in the sample matrix.

    • Degradation: The analyte or the derivative may be degrading during the reaction or analysis, especially at high temperatures. This compound itself is a white solid, but degraded samples can appear grey to light brown.[2]

    • Isomeric Impurities: The starting material of this compound may contain other dihydroxynaphthalene isomers.

    Troubleshooting Steps:

    • Force the Reaction to Completion: Increase the reaction time, temperature, or the concentration of the derivatizing agent to favor the formation of the di-derivatized product.

    • Optimize Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to degradation. A careful optimization of the reaction temperature is crucial.

    • Sample Clean-up: Implement a sample clean-up step before derivatization to remove interfering substances.

    • Confirm Starting Material Purity: Analyze the underivatized this compound to check for the presence of isomers or impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatizing agent for this compound for GC-MS analysis?

A1: For GC-MS analysis of dihydroxylated PAHs, silylation is a common and effective derivatization technique. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a highly recommended silylating agent for this compound.[1] It offers advantages over other reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) because it forms more stable derivatives and reacts efficiently at lower temperatures with shorter reaction times.[1]

Q2: What are the typical storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] It is stable under normal temperatures and pressures.[3]

Q3: Can this compound be analyzed by HPLC without derivatization?

A3: Yes, this compound can be analyzed by reverse-phase HPLC without derivatization.[4] A mobile phase consisting of acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) can be used for separation.[4]

Q4: What are the key parameters to optimize for a successful derivatization?

A4: The key parameters to optimize are:

  • Choice of Derivatizing Agent: Select a reagent suitable for the analyte and the analytical technique.

  • Reaction Temperature: This affects the reaction rate and potential for degradation.

  • Reaction Time: Ensure sufficient time for the reaction to go to completion.

  • Solvent: The solvent should be anhydrous and inert to the reactants.

  • Catalyst (if required): Some derivatization reactions require a catalyst to proceed efficiently.

  • pH: The pH of the reaction mixture can be critical for certain derivatization chemistries.

Data Presentation

Table 1: Comparison of Silylating Agents for Dihydroxy-PAHs

Derivatizing AgentAbbreviationAdvantages for Dihydroxy-PAHsDisadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACommonly used for silylation.Can be less efficient for sterically hindered hydroxyl groups and may require higher temperatures.[1]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAReacts at lower temperatures, shorter reaction times, and forms more stable derivatives.[1]May be more expensive than other silylating agents.
N,O-Bis(trimethylsilyl)acetamideBSAEffective for many hydroxyl compounds.May be less effective for sterically hindered dihydroxy-PAHs compared to MTBSTFA.[1]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Heated reaction block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of inert gas.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA. The volumes can be scaled depending on the sample amount.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Optimization of temperature and time is recommended.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the derivatization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample (e.g., extract) dry Evaporate to Dryness start->dry add_reagents Add Anhydrous Solvent & MTBSTFA dry->add_reagents react Heat at 60-80°C for 30-60 min add_reagents->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Experimental workflow for the silylation of this compound.

troubleshooting_logic cluster_moisture Moisture Contamination cluster_conditions Sub-optimal Reaction cluster_reagent Incorrect Reagent start Low/No Derivative Yield? check_reagents Use Fresh/Anhydrous Reagents & Solvents start->check_reagents Yes optimize_temp Optimize Temperature (e.g., 60-80°C) start->optimize_temp Yes use_mtbstfa Consider MTBSTFA for Dihydroxy-PAHs start->use_mtbstfa Yes inert_atm Work Under Inert Atmosphere check_reagents->inert_atm optimize_time Optimize Reaction Time (e.g., 30-60 min) optimize_temp->optimize_time

Caption: Troubleshooting logic for low derivatization yield.

References

Preventing oxidation of 1,5-Dihydroxynaphthalene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,5-Dihydroxynaphthalene during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound is primarily susceptible to oxidation, which can be initiated or accelerated by several factors:

  • Exposure to Air (Oxygen): As an air-sensitive compound, direct contact with oxygen is the main driver of oxidation.[1][2]

  • Exposure to Light: Light, particularly UV light, can promote photooxidation, leading to the formation of degradation products.[3]

  • Elevated Temperatures: Higher storage temperatures can increase the rate of chemical degradation.

  • Presence of Incompatible Substances: Contact with strong oxidizing agents and strong bases can cause rapid decomposition.[2]

Q2: What are the visual signs of this compound degradation?

A2: Pure this compound is a white to off-white solid. Degradation is often indicated by a color change to gray, light brown, or orange.[4][5] This discoloration is typically due to the formation of oxidized species, such as juglone (B1673114).[4]

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.[1][2]

  • Cool and Dark Place: Storage at reduced temperatures (refrigerated at 2-8°C is recommended) and in a light-proof container is crucial to minimize thermal and photo-degradation.[2]

  • Tightly Sealed Container: Use a well-sealed container to prevent the ingress of air and moisture.[6]

Q4: Can antioxidants be used to improve the stability of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (yellowing, browning) of the solid upon receipt or during storage. Exposure to air and/or light during shipping or storage.1. Immediately transfer the material to a light-proof container under an inert atmosphere (e.g., in a glovebox).2. Store in a refrigerator (2-8°C).3. Before use, it is advisable to test the purity of the material (e.g., by HPLC) to assess the extent of degradation.
Inconsistent experimental results using this compound from the same batch. Partial degradation of the material due to improper handling during use.1. Handle the compound exclusively under an inert atmosphere (glovebox or Schlenk line).2. Use clean, dry spatulas and glassware.3. Tightly reseal the container immediately after use.4. Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
The material appears clumpy or moist. Absorption of moisture from the atmosphere.1. Dry the material under vacuum. Note: This should be done with caution as it may not remove all moisture and could potentially accelerate degradation if not done properly.2. For future prevention, ensure the container is tightly sealed and stored in a desiccator if an inert atmosphere is not available.

Experimental Protocols

Protocol for Handling and Dispensing this compound under Inert Atmosphere

This protocol describes the safe handling of solid this compound using a glovebox to prevent oxidation.

Materials:

  • This compound in its original container

  • Glovebox with an inert atmosphere (Argon or Nitrogen, <1 ppm O₂)

  • Analytical balance (inside the glovebox)

  • Spatula

  • Weighing paper or boat

  • Tared vials for aliquoting

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Introduce the sealed container of this compound, vials, spatula, and weighing paper into the glovebox antechamber.

  • Purge the antechamber with the inert gas according to the glovebox operating procedure (typically 3-5 purge/vaccum cycles).

  • Transfer the items into the main chamber of the glovebox.

  • Allow the items to sit in the glovebox atmosphere for at least 10-15 minutes to ensure any residual atmospheric contaminants are removed.

  • Carefully open the main container of this compound.

  • Using a clean, dry spatula, weigh the desired amount of the solid onto the weighing paper or directly into a tared vial.

  • If aliquoting, transfer the weighed portions into the pre-labeled vials and securely cap them.

  • Tightly reseal the main container of this compound.

  • Before removing the aliquots from the glovebox, ensure the vials are tightly sealed.

Stability-Indicating HPLC Method for this compound and Juglone

This method can be used to assess the purity of this compound and quantify the formation of its primary oxidation product, juglone.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% formic acid or phosphoric acid. A typical starting condition could be 30:70 (Acetonitrile:Water) moving to a higher acetonitrile concentration.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 254 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.
Column Temperature 25°C
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: General Storage Recommendations and Expected Stability
Storage ConditionAtmosphereLight ConditionExpected Stability
Room Temperature (~25°C)AirExposed to LightPoor (Significant degradation expected within days to weeks)
Room Temperature (~25°C)AirDarkModerate (Slow degradation over weeks to months)
Refrigerated (2-8°C)AirDarkGood (Stable for several months)
Refrigerated (2-8°C)Inert Gas (Argon/Nitrogen)DarkExcellent (Expected to be stable for years)
Freezer (-20°C)Inert Gas (Argon/Nitrogen)DarkExcellent (Optimal for long-term archival)

Note: The stability timelines are estimates. It is highly recommended to perform periodic quality control checks (e.g., via HPLC) to confirm the integrity of the stored material.

Mandatory Visualizations

Oxidation Pathway of this compound to Juglone

The oxidation of this compound can proceed through a photo-sensitized reaction involving singlet oxygen.

Oxidation_Pathway cluster_sensitizer Photosensitization cluster_oxidation Oxidation Reaction This compound This compound Intermediate Endoperoxide Intermediate This compound->Intermediate + ¹O₂ Excited_Sensitizer Sensitizer* Ground_State_O2 ³O₂ (Triplet Oxygen) Excited_Sensitizer->Ground_State_O2 Energy Transfer Singlet_O2 ¹O₂ (Singlet Oxygen) Ground_State_O2->Singlet_O2 Juglone Juglone (5-Hydroxy-1,4-naphthoquinone) Intermediate->Juglone Rearrangement Light Light (hν) Sensitizer Sensitizer Sensitizer->Excited_Sensitizer Stability_Workflow cluster_setup 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_evaluation 4. Data Evaluation A Aliquot this compound into multiple vials under inert atmosphere B1 Condition 1: 25°C / 60% RH (Accelerated) A->B1 B2 Condition 2: 40°C / 75% RH (Accelerated) A->B2 B3 Condition 3: 5°C (Real-time) A->B3 B4 Condition 4: 25°C with light exposure A->B4 C Pull samples at defined intervals (e.g., T=0, 1, 3, 6 months) B1->C B2->C B3->C B4->C D Perform HPLC analysis to quantify This compound and Juglone C->D E Calculate degradation rate D->E F Determine shelf-life E->F

References

Technical Support Center: 1,5-Dihydroxynaphthalene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,5-dihydroxynaphthalene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the polymerization of this compound?

The most prevalent method for polymerizing this compound is through oxidative polymerization. This can be achieved using either enzymatic catalysts, such as horseradish peroxidase (HRP) or laccase, or chemical oxidants.[1][2] The choice of method will influence the reaction conditions and the properties of the resulting polymer.

Q2: How does monomer purity affect the polymerization of this compound?

Monomer purity is a critical factor in achieving a high molecular weight polymer. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. For instance, residual sulfonic acid compounds from the monomer synthesis can result in "soft particles" in the final resin, negatively impacting its properties.[3] It is crucial to use highly purified this compound for polymerization.

Q3: What are the potential side reactions during the polymerization of this compound?

During the oxidative polymerization of phenolic compounds like this compound, several side reactions can occur. These include the formation of undesirable C-O-C ether linkages in addition to the desired C-C couplings, which can affect the polymer's structure and properties.[1] Over-oxidation can also lead to the formation of quinone units along the polymer chain.[4]

Troubleshooting Guide

Below are common issues encountered during the polymerization of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Polymer Yield

Possible Causes:

  • Suboptimal Reaction Temperature: The temperature can significantly impact enzyme activity or the rate of chemical oxidation. For enzymatic polymerizations, temperatures between 10°C and 40°C generally yield the best results, with higher temperatures potentially denaturing the enzyme and reducing the yield.[1]

  • Incorrect pH: Enzymatic polymerizations are highly sensitive to pH. Many laccases, for example, exhibit optimal activity around a pH of 5.[1]

  • Insufficient Initiator/Catalyst Concentration: An inadequate amount of initiator or catalyst will result in a low polymerization rate and, consequently, a low yield.

Solutions:

  • Optimize the reaction temperature based on the chosen polymerization method (enzymatic vs. chemical).

  • Adjust the pH of the reaction mixture to the optimal range for the specific enzyme used.

  • Experiment with slightly higher concentrations of the initiator or catalyst.

Problem 2: Low Molecular Weight of the Polymer

Possible Causes:

  • High Initiator Concentration: A higher concentration of the initiator leads to the formation of more polymer chains, each with a shorter length, resulting in a lower average molecular weight.[5][6][7][8]

  • Presence of Impurities: As mentioned, impurities in the monomer can terminate chain growth prematurely.

  • Suboptimal Solvent Choice: The solvent can influence the polymerization process. For instance, in some phenolic polymerizations, the use of aqueous organic solvent mixtures like dioxane and water has been shown to be effective.[1]

Solutions:

  • Reduce the initiator concentration to promote the growth of longer polymer chains.[5][6][7][8]

  • Ensure the this compound monomer is of high purity. Recrystallization or other purification methods may be necessary.

  • Experiment with different solvent systems to find the optimal medium for the polymerization.

Problem 3: Polymer is Insoluble or a Gel

Possible Causes:

  • Excessive Crosslinking: For divinyl monomers, a high initiator concentration can lead to a high density of crosslinks, resulting in an insoluble gel.[7] While this compound is not a divinyl monomer, excessive branching and cross-linking can still occur under certain oxidative conditions.

  • Side Reactions: The formation of extensive C-O-C ether linkages can lead to a highly branched and insoluble polymer network.

Solutions:

  • Carefully control the initiator concentration to manage the degree of branching and crosslinking.[7]

  • Modify the reaction conditions (e.g., temperature, catalyst) to favor the desired C-C coupling over C-O-C coupling.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Molecular Weight (Hypothetical Data for Illustration)
Initiator Concentration (mol%)Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0.515,0002.1
1.010,5001.9
2.06,0001.8
5.03,5001.7

Note: This table provides a conceptual representation of the inverse relationship between initiator concentration and molecular weight, a general principle in polymerization.[5][6][7][8] Actual results for this compound may vary.

Table 2: Effect of Reaction Temperature on Polymer Yield in Enzymatic Polymerization (Based on General Phenol Polymerization)
Temperature (°C)Polymer Yield (%)
1080
2085
3082
4078
5055
6031

Source: Adapted from studies on HRP-catalyzed polymerization of phenol.[1]

Experimental Protocols

General Protocol for Enzymatic Polymerization of this compound (Illustrative)

This protocol is a general guideline based on the enzymatic polymerization of phenolic compounds.[1][2] Optimization will be required for specific experimental goals.

  • Monomer Solution Preparation: Dissolve high-purity this compound in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 5.0) containing a water-miscible organic solvent such as 1,4-dioxane (B91453) or acetone.

  • Initiation: Add the enzyme (e.g., horseradish peroxidase or laccase) to the monomer solution.

  • Oxidant Addition: Slowly add a stoichiometric amount of an oxidizing agent, such as hydrogen peroxide, to the reaction mixture.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and enzyme, and dry it under vacuum.

  • Characterization: Analyze the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and its structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[9][10][11][12]

Visualizations

Caption: Troubleshooting workflow for this compound polymerization.

Polymerization_Factors cluster_Inputs Reaction Parameters cluster_Outputs Polymer Properties Monomer_Purity Monomer Purity Polymerization Polymerization Process Monomer_Purity->Polymerization Initiator_Conc Initiator Conc. Initiator_Conc->Polymerization Temperature Temperature Temperature->Polymerization Solvent Solvent Solvent->Polymerization Molecular_Weight Molecular Weight Yield Yield Solubility Solubility Structure Structure (C-C vs C-O-C) Polymerization->Molecular_Weight Polymerization->Yield Polymerization->Solubility Polymerization->Structure

Caption: Key factors influencing the properties of poly(this compound).

References

Technical Support Center: Purification of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from commercial-grade 1,5-Dihydroxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often appearing as a grey, brown, or orange powder, typically has a purity of around 96%.[1][2][3] Common impurities include:

  • Oxidation Products: Due to its sensitivity to air, this compound can oxidize, leading to colored impurities.[4] One known oxidation product is juglone (B1673114) (5-hydroxy-1,4-naphthoquinone).[4]

  • Starting Materials and Synthesis Byproducts: The industrial synthesis often involves the hydrolysis of naphthalene-1,5-disulfonic acid.[3] Residual sulfonic acid compounds are common impurities and can cause issues like "soft particles" in final product formulations.[5]

  • Related Naphthol Isomers: Impurities such as 1-Naphthol and 2-Naphthol may be present.[6]

Q2: My commercial this compound is dark brown. Does this indicate significant impurity?

A2: Yes, a dark color typically indicates the presence of oxidation products.[3] While the pure compound is a white or colorless solid, degraded samples often appear colored.[3][4] For applications requiring high purity, a purification step is necessary to remove these colored impurities.

Q3: What is the expected purity of this compound after purification?

A3: The achievable purity depends on the chosen method.

  • Sublimation: Can increase purity to over 99.5%.[2]

  • Recrystallization: Can yield a product with a purity of ≥99%.[7]

  • Adsorption (Alumina Treatment): Significantly reduces sulfur-containing impurities to less than 100 ppm.[5]

Q4: Which purification method is best for my needs?

A4: The choice of method depends on the scale of your experiment and the target purity.

  • Recrystallization is a standard, effective method for removing most common impurities and is suitable for many lab-scale purifications.

  • Vacuum Sublimation is excellent for achieving very high purity (>99.5%) and removing non-volatile impurities.[2]

  • Adsorption using neutral alumina (B75360) is specifically targeted at removing residual sulfonic acid impurities from the synthesis process.[5]

  • Column Chromatography offers high resolution for separating closely related impurities but may be more time-consuming and require more solvent than other methods.

Troubleshooting Guides

Troubleshooting Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to concentrate the solution and cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and try cooling again. Alternatively, choose a lower-boiling point solvent system.
The purified crystals are still colored. 1. Colored impurities are co-crystallizing with the product. 2. Oxidation occurred during the process.1. Perform a hot filtration with a small amount of activated charcoal before cooling.[8] 2. Perform the recrystallization under an inert atmosphere (e.g., Nitrogen).[4] Adding a reducing agent like SO2 to the solvent can also prevent oxidation.[4]
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath for at least 15-30 minutes before filtration.[8] Use a minimal amount of ice-cold solvent to wash the collected crystals. 2. Use an excess of hot solvent before filtering and pre-heat the funnel and filter paper.[8]
Troubleshooting Vacuum Sublimation
Issue Possible Cause Solution
Sublimation is very slow or not occurring. 1. The vacuum is not low enough. 2. The temperature is too low.1. Check all seals and connections of the vacuum apparatus for leaks. Ensure the vacuum pump is functioning correctly. 2. Gradually increase the temperature, but do not exceed the decomposition temperature of the compound.
The product appears charred or decomposed. The heating temperature is too high.Reduce the temperature. It is crucial to heat the material gently and evenly.
Sublimate is contaminated with starting material. The crude material "bumped" or spattered onto the cold finger.Ensure the crude material is a fine, dry powder. Do not overfill the sublimation apparatus. A plug of glass wool can be placed between the crude material and the cold finger.

Quantitative Data Summary

The following table summarizes the purity levels of this compound reported from various sources.

Product Grade / Purification Stage Reported Purity Analysis Method Reference
Industrial / Commercial Grade~96%Not Specified[2]
Commercial Grade97%Not Specified[9]
Commercial Grade≥97.5%HPLC[10]
Analytical Standard≥98.0%HPLC[11]
After Specific Synthesis & Purification≥99%HPLC[7]
After Vacuum Sublimation>99.5%Not Specified[2]

Experimental Protocols

Protocol 1: Recrystallization from a Water/Ethanol (B145695) Mixture

This protocol is adapted from a described method for purifying this compound, incorporating measures to prevent oxidation.[4]

  • Preparation: Place approximately 30g of crude this compound into a large round-bottom flask.

  • Solvent Addition: Prepare a solvent mixture of water (3 L) and ethanol (200 mL). Add this to the flask to create a suspension.

  • Dissolution & Oxidation Prevention: Bring the mixture to a boil under reflux for 3 hours. To prevent oxidation, it is recommended to perform this step under a nitrogen atmosphere. After boiling, cool the solution to approximately 30°C.

  • SO2 Saturation (Optional anti-oxidant step): Saturate the cooled solution with sulfur dioxide (SO2) gas. Digest the mixture just below the boiling point for 1 hour. Caution: Work in a well-ventilated fume hood.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel with filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Colorless needles of pure this compound should form.[4]

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them under vacuum.

Protocol 2: Purification by Vacuum Sublimation

This protocol is based on a patented method for achieving high purity.[2]

  • Apparatus Setup: Assemble a standard laboratory vacuum sublimation apparatus. Ensure all glass joints are clean and properly sealed with vacuum grease.

  • Loading: Place the crude this compound (as a fine powder) into the bottom of the sublimation apparatus.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of 0.5 - 30 mbar is recommended.[12]

  • Heating: Gently and uniformly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be raised gradually to around 200-230°C.[12]

  • Collection: The this compound will sublime and deposit as pure crystals on the cold finger (condenser). Continue the process until no more material sublimes.

  • Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold finger onto a clean, dry surface.

Protocol 3: Removal of Sulfonic Acid Impurities via Adsorption

This protocol is based on a patented method for removing sulfur-containing impurities.[5]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, acetone) in a flask.

  • Adsorbent Addition: Add neutral alumina to the solution. A recommended ratio is at least 5 parts by mass of alumina to 100 parts by mass of the dihydroxynaphthalene.[5]

  • Stirring: Stir the resulting suspension at a temperature between 0°C and 150°C for at least 0.1 hours.[5]

  • Filtration: Filter the mixture to remove the neutral alumina, which will have adsorbed the sulfonic acid impurities.

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to obtain the purified this compound. The product can be further purified by recrystallization if necessary.

Visualized Workflows

PurificationWorkflow start Crude 1,5-DHN (Purity ~96%) recrystallization Recrystallization (Water/Ethanol) start->recrystallization Removes general impurities sublimation Vacuum Sublimation start->sublimation Removes non-volatile impurities adsorption Adsorption (Neutral Alumina) start->adsorption Removes sulfonic acids product1 Purified 1,5-DHN (Purity ≥99%) recrystallization->product1 product2 High-Purity 1,5-DHN (Purity >99.5%) sublimation->product2 product3 Sulfur-Free 1,5-DHN adsorption->product3

Caption: General purification workflow for commercial this compound (1,5-DHN).

TroubleshootingWorkflow start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue success Pure Crystals Formed start->success Success sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute Check nucleation_fail Nucleation failure? no_crystals->nucleation_fail Check reheat Re-heat, add different solvent oiling_out->reheat Action cool_longer Cool longer/colder low_yield->cool_longer Action concentrate Concentrate solution sol_too_dilute->concentrate Action scratch_seed Scratch flask or add seed crystal nucleation_fail->scratch_seed Action reheat->start concentrate->start scratch_seed->start cool_longer->success

Caption: Troubleshooting logic for issues encountered during recrystallization.

References

Technical Support Center: High-Purity 1,5-Dihydroxynaphthalene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of high-purity 1,5-Dihydroxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (1,5-DHN)?

A1: The most prevalent industrial method for synthesizing 1,5-DHN is a two-step process involving the sulfonation of refined naphthalene (B1677914) followed by alkali fusion.[1][2][3] In the first step, naphthalene is reacted with a sulfonating agent, such as oleum (B3057394) or sulfuric acid, to produce naphthalene-1,5-disulfonic acid.[2][3][4] This intermediate is then subjected to alkali fusion, typically with sodium hydroxide (B78521) at elevated temperatures and pressures, to yield this compound.[5][6][7]

Q2: What purity level can I expect from the synthesis, and how can it be improved?

A2: The purity of the crude product from the initial synthesis can be around 96%.[8] However, for many applications, a much higher purity is required.[8] Purity can be significantly improved to over 99.5% through various purification techniques.[8] Common methods include sublimation, recrystallization, and treatment with adsorbents like neutral alumina (B75360) to remove specific impurities such as sulfur compounds.[8][9][10]

Q3: What are the critical parameters to control during the sulfonation step?

A3: Key parameters for the sulfonation of naphthalene include the reaction temperature, the strength and amount of the sulfonating agent, and the reaction time. The temperature should be carefully controlled, often starting at a lower temperature (e.g., 15-25°C) during the addition of naphthalene and then raised to complete the reaction.[1][4] The choice of sulfonating agent (e.g., 20% oleum or concentrated sulfuric acid) and the ratio of reactants are also crucial for maximizing the yield of the desired 1,5-naphthalene disulfonic acid isomer.[4]

Q4: What are the main challenges during the alkali fusion step?

A4: The alkali fusion step typically requires high temperatures (e.g., 270-290°C) and pressures (e.g., 14-20 bar), which necessitates specialized equipment and stringent safety precautions.[5] Achieving uniform heating and mixing is critical to prevent the formation of tarry by-products and to ensure a high conversion rate.[11] The molar ratio of sodium hydroxide to the disodium (B8443419) salt of naphthalene-1,5-disulfonic acid is a key factor, with a significant excess of NaOH often being used.[5] Some methods propose the use of catalysts like methanol (B129727), ethanol, or propanol (B110389) to reduce the reaction temperature and pressure.[6]

Q5: How can I effectively remove sulfur-containing impurities from my 1,5-DHN product?

A5: Sulfur-containing impurities, often originating from the sulfonation step, can be effectively removed by treating a solution of the crude 1,5-DHN with neutral alumina.[9][10] The dihydroxynaphthalene is dissolved in a suitable organic solvent, and neutral alumina is added. The mixture is stirred, and the alumina, with the adsorbed sulfur impurities, is subsequently removed by filtration.[9][10] This method is particularly useful for producing high-purity 1,5-DHN suitable for applications in electronics and polymer synthesis where low sulfur content is critical.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of 1,5-DHN Incomplete sulfonation reaction.Optimize sulfonation temperature and time. Ensure the appropriate concentration and amount of sulfonating agent is used.[1][4]
Suboptimal conditions during alkali fusion.Ensure the correct temperature, pressure, and molar ratio of NaOH are used.[5] Consider using a catalyst to improve reaction conditions.[6]
Low Purity of Final Product Presence of isomers (e.g., 1,6-isomer).Carefully control the sulfonation temperature to favor the formation of the 1,5-isomer.[12]
Residual starting materials or intermediates.Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., HPLC).
Presence of tarry by-products.Optimize alkali fusion conditions, particularly temperature and mixing, to minimize side reactions. A higher molar ratio of NaOH can also help reduce tar formation.[5][11]
Product Discoloration (Grey to Light Brown) Oxidation of the dihydroxynaphthalene.Handle the product under an inert atmosphere (e.g., nitrogen) whenever possible, especially during purification and drying.[7] Store the final product in a cool, dark place.
High Sulfur Content Incomplete removal of sulfonated intermediates or by-products.Implement a purification step using neutral alumina as an adsorbent.[9][10]
Poor Filterability of the Product Formation of fine particles or "soft particles".This can be caused by residual sulfonic acid compounds. Purification with neutral alumina can help remove these precursors.[10]

Experimental Protocols

Synthesis of this compound via Sulfonation and Alkali Fusion

This protocol is a generalized procedure based on common laboratory-scale syntheses.[1][4][6]

Part 1: Sulfonation of Naphthalene

  • In a three-necked flask equipped with a stirrer and a thermometer, place 180g of 20% oleum.

  • Cool the flask in an ice-water bath to 15°C.

  • Slowly add 30.3g of refined naphthalene under stirring, ensuring the temperature is maintained at 15°C. The addition should take approximately 40 minutes.

  • After the addition is complete, continue stirring for another 30 minutes.

  • Raise the temperature of the reaction mixture to 55°C and hold for 4 hours to complete the sulfonation.

  • Cool the reaction mixture to 30°C.

  • Slowly pour the sulfonation solution into 400g of 20% brine solution to precipitate the product.

  • Filter the mixture to separate the solid naphthalene-1,5-disulfonic acid from the reaction liquid.

Part 2: Alkali Fusion

  • Prepare a solution by dissolving the naphthalene-1,5-disulfonic acid filter cake in 300ml of hot water.

  • Adjust the pH of the solution to 6 with sodium hydroxide.

  • Cool the solution to 15°C and filter to obtain the purified 1,5-naphthalene disulfonic acid solid.

  • In a high-pressure autoclave, combine 50g of the purified solid, 40g of water, 87.5g of sodium hydroxide, and 5ml of methanol as a catalyst.

  • Seal the autoclave and heat to 180°C. The pressure will be approximately 1.6 MPa.

  • Maintain these conditions for 7 hours.

  • Cool the autoclave to 90°C, release the pressure, and add 100ml of water with stirring.

  • Transfer the reaction mixture to a flask and dilute with 200ml of water.

  • Acidify the mixture to a pH of 6 using the reaction solution from the sulfonation step or sulfuric acid.

  • Heat to 50°C to complete the acidification.

  • Filter the hot solution and wash the solid product with hot water (50°C) until the washings are neutral.

  • Dry the solid product under vacuum to obtain this compound.

Purification of this compound by Sublimation

This method is suitable for achieving high purity.[8]

  • Place the crude this compound into a horizontal tubular heat exchange sublimator.

  • Evacuate the system to reduce the pressure.

  • Heat the sublimator to melt the compound and then further heat to induce sublimation.

  • Collect the sublimed, high-purity this compound in a cooled collector. Impurities with different melting and sublimation points will be separated.

Purification of this compound using Neutral Alumina

This protocol is effective for removing sulfur-containing impurities.[9][10]

  • Dissolve the crude this compound in a suitable organic solvent (e.g., an alcohol or ketone).

  • Add neutral alumina to the solution. A typical ratio is 5 parts by mass of alumina to 100 parts by mass of the dihydroxynaphthalene.

  • Stir the mixture at a temperature between 0°C and 150°C for at least 0.1 hours.

  • Filter the mixture to remove the neutral alumina, which has adsorbed the sulfur impurities.

  • Evaporate the solvent from the filtrate to obtain the purified this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

Parameter Sulfonation Alkali Fusion Reference
Starting Material Refined NaphthaleneNaphthalene-1,5-disulfonic acid[1]
Reagents 20% Oleum, NaCl solutionSodium Hydroxide, Water, Methanol (catalyst)[4][6]
Temperature 15-55°C180°C (with catalyst) or 270-290°C (without catalyst)[5][6]
Pressure Atmospheric1.6 MPa (with catalyst) or 14-20 bar (without catalyst)[5][6]
pH -Acidification to pH 5-6[1]

Table 2: Purity and Yield of this compound

Method Purity Yield Reference
Synthesis (Sulfonation & Alkali Fusion)99.3%90.2%[1]
Synthesis (with catalyst)≥99%≥90%[6]
Purification by Sublimation>99.5%-[8]
Purification with Neutral AluminaSulfur content < 100ppm-[9]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Naphthalene Refined Naphthalene Sulfonation Sulfonation (Oleum/H2SO4) Naphthalene->Sulfonation N_disulfonic_acid Naphthalene-1,5-disulfonic Acid Sulfonation->N_disulfonic_acid Alkali_Fusion Alkali Fusion (NaOH, High T/P) N_disulfonic_acid->Alkali_Fusion Crude_DHN Crude this compound Alkali_Fusion->Crude_DHN Acidification Acidification (H2SO4) Crude_DHN->Acidification Purification Purification Acidification->Purification High_Purity_DHN High-Purity this compound Purification->High_Purity_DHN

Caption: Synthesis Workflow for this compound.

Purification_Workflow Purification Workflow for this compound Crude_DHN Crude 1,5-DHN Dissolution Dissolve in Organic Solvent Crude_DHN->Dissolution Add_Alumina Add Neutral Alumina Dissolution->Add_Alumina Stirring Stirring Add_Alumina->Stirring Filtration Filtration Stirring->Filtration Alumina_Waste Alumina with Impurities Filtration->Alumina_Waste Waste Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Pure_DHN High-Purity 1,5-DHN Evaporation->Pure_DHN

Caption: Purification Workflow using Neutral Alumina.

Troubleshooting_Low_Purity Troubleshooting Low Purity of 1,5-DHN Low_Purity Low Purity Detected (e.g., via HPLC) Check_Isomers Presence of Isomers? Low_Purity->Check_Isomers Check_Tarry Tarry By-products? Low_Purity->Check_Tarry Check_Sulfur High Sulfur Content? Low_Purity->Check_Sulfur Optimize_Sulfonation Optimize Sulfonation Temperature Control Check_Isomers->Optimize_Sulfonation Yes Optimize_Alkali_Fusion Optimize Alkali Fusion (Temp, Mixing, NaOH ratio) Check_Tarry->Optimize_Alkali_Fusion Yes Purify_Alumina Purify with Neutral Alumina Check_Sulfur->Purify_Alumina Yes High_Purity_DHN Achieve High Purity Optimize_Sulfonation->High_Purity_DHN Optimize_Alkali_Fusion->High_Purity_DHN Purify_Alumina->High_Purity_DHN

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Method Development for Trace Analysis of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and trace analysis of 1,5-Dihydroxynaphthalene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of this compound?

A1: The most common analytical techniques for the trace analysis of this compound and other dihydroxynaphthalene isomers are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2][3] For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be coupled with either HPLC or GC.

Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?

A2: this compound is a polar compound with two hydroxyl groups, which makes it non-volatile. Derivatization, typically silylation, is required to replace the active hydrogens on the hydroxyl groups with less polar groups, thereby increasing the compound's volatility and thermal stability for successful GC-MS analysis.[1][2]

Q3: What are the key considerations for sample preparation when analyzing this compound at trace levels?

A3: Key considerations for sample preparation include the choice of extraction technique to isolate and concentrate the analyte from the sample matrix. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose.[1] The selection of the appropriate SPE sorbent and elution solvents is critical for achieving good recovery. Additionally, given that this compound is a phenolic compound, controlling the pH of the sample and extraction solutions can be important for efficient extraction.

Q4: My this compound standard appears discolored. Is it still usable?

A4: this compound is a white solid, but degraded samples can appear grey to light brown.[4] It is also known to be air-sensitive. Discoloration may indicate degradation, which could affect the accuracy of your quantitative analysis. It is recommended to use a fresh, high-purity analytical standard for the preparation of calibration curves and quality control samples.[5]

Q5: What are typical limits of detection (LOD) and quantification (LOQ) for the analysis of dihydroxynaphthalenes?

A5: While specific LOD and LOQ values for this compound can vary depending on the analytical method and instrumentation, a study using sweeping-micellar electrokinetic chromatography reported an LOD of 0.0094 µg/mL and an LOQ of 0.031 µg/mL for 1,5-naphthalenediol in cosmetic samples.[3] For comparison, a GC-MS method for 1,2- and 1,4-dihydroxynaphthalene (B165239) in urine reported LODs of 0.21 and 0.15 µg/L and LOQs of 0.69 and 0.44 µg/L, respectively.[2]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and related isomers from various studies.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
1,5-Naphthalenediol Sweeping-MEKCCosmetics0.0094 µg/mL0.031 µg/mL92.3 - 106.8[3]
1,2-DihydroxynaphthaleneGC-MSUrine0.21 µg/L0.69 µg/LNot Reported[2]
1,4-DihydroxynaphthaleneGC-MSUrine0.15 µg/L0.44 µg/LNot Reported[2]
1,2-DihydroxynaphthaleneGC-MS/MSUrine0.05 - 0.16 µg/LNot ReportedNot Reported[6]

Experimental Protocol: HPLC-UV Method for this compound

This protocol is a general guideline for the trace analysis of this compound in water samples using HPLC with UV detection. Optimization may be required for different sample matrices and instrumentation.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3-4 with a suitable acid. Pass the sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid). A starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.[3]

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase and construct a calibration curve by plotting peak area against concentration.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the phenolic hydroxyl groups of this compound and active silanol (B1196071) groups on the silica-based column.[8]- Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups.[8] - Use a highly end-capped column or a column with a different stationary phase. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%).
Poor Peak Resolution Inadequate separation from matrix components or isomers.- Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio or use a gradient elution). - Use a longer column or a column with a smaller particle size for higher efficiency. - Adjust the mobile phase pH to alter the retention of ionizable compounds.
Baseline Noise or Drift Contaminated mobile phase, detector lamp issue, or column bleed.- Prepare fresh mobile phase using high-purity solvents and filter it. - Check the detector lamp's performance and replace it if necessary. - Flush the column with a strong solvent to remove contaminants.
Low Analyte Recovery Inefficient SPE or analyte degradation.- Optimize the SPE procedure (e.g., sorbent type, pH, elution solvent). - Ensure the stability of this compound in the sample and during the extraction process. It is known to be air-sensitive.[9]
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No or Low Peak Intensity Incomplete derivatization or thermal degradation in the injector.- Optimize the derivatization reaction conditions (reagent, temperature, and time).[1] - Use a lower injector temperature or a pulsed splitless injection. - Confirm the stability of the derivatized analyte.
Matrix Interference Co-eluting compounds from the sample matrix that interfere with the analyte signal.- Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent or add a cleanup step). - Use a more selective MS scan mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Poor Reproducibility Inconsistent derivatization or sample injection.- Ensure precise and consistent addition of derivatization reagents and internal standards. - Check the autosampler for proper functioning and injection volume accuracy.
Analyte Degradation This compound is a phenolic compound and can be prone to oxidation.- Add an antioxidant, such as ascorbic acid, to the sample during preparation.[1] - Store standards and samples in a cool, dark place and under an inert atmosphere if possible.

Visualizations

Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Elution Elution & Concentration SPE->Elution Derivatization Derivatization (for GC-MS) Elution->Derivatization HPLC HPLC-UV/Fluorescence Elution->HPLC GCMS GC-MS(/MS) Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the development of an analytical method for this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckAnalytes Tailing for all peaks or only 1,5-DHN? Start->CheckAnalytes AllPeaks System Issue CheckAnalytes->AllPeaks All Peaks SpecificPeak Analyte-Specific Issue CheckAnalytes->SpecificPeak Specific to 1,5-DHN SystemSolutions Check for leaks Flush column Check mobile phase prep AllPeaks->SystemSolutions AnalyteSolutions Lower mobile phase pH Use end-capped column Optimize sample cleanup SpecificPeak->AnalyteSolutions

Caption: Decision tree for troubleshooting peak tailing in the HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,5-Dihydroxynaphthalene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1,5-dihydroxynaphthalene (1,5-DHN) and its various isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections objectively compare the physicochemical properties, antioxidant and cytotoxic activities, and underlying mechanisms of action of these compounds, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl groups on the naphthalene (B1677914) ring significantly influences the physicochemical properties of dihydroxynaphthalene (DHN) isomers. These properties, including melting point, boiling point, and acidity (pKa), are critical determinants of their solubility, reactivity, and behavior in biological systems. A summary of available data is presented below.

IsomerMelting Point (°C)Boiling Point (°C)pKa
This compound 259–261246.06 (estimate)9.28 (predicted)
1,2-Dihydroxynaphthalene 100-104--
1,3-Dihydroxynaphthalene 123-125246.06 (estimate)9.15 (predicted)
1,4-Dihydroxynaphthalene 192-195--
1,6-Dihydroxynaphthalene 130-133246.06 (estimate)9.26 (predicted)
1,7-Dihydroxynaphthalene 178-180--
1,8-Dihydroxynaphthalene 135-136140 (at 10 Torr)-
2,3-Dihydroxynaphthalene 160-162--
2,6-Dihydroxynaphthalene 218-222--
2,7-Dihydroxynaphthalene 188-190--

Comparative Antioxidant Activity

The antioxidant potential of dihydroxynaphthalene isomers is a key area of investigation, with significant implications for their use in mitigating oxidative stress-related conditions. The position of the hydroxyl groups dictates the stability of the resulting phenoxyl radical, a critical factor in their radical scavenging ability.

Studies have shown that isomers with hydroxyl groups in the α-position (e.g., 1,8-DHN and 1,6-DHN) generally exhibit higher antioxidant power compared to those with β-substitution (e.g., 2,6-DHN and 2,7-DHN). This is attributed to the greater stabilization of the aryloxyl radicals formed upon hydrogen atom transfer (HAT) through intramolecular hydrogen bonding and electron delocalization.

IsomerAntioxidant Activity (DPPH Assay)Antioxidant Activity (FRAP Assay)
1,8-Dihydroxynaphthalene High radical scavenging activityHigh reducing power
1,6-Dihydroxynaphthalene Moderate radical scavenging activityHigh reducing power
2,6-Dihydroxynaphthalene Lower radical scavenging activityLower reducing power
2,7-Dihydroxynaphthalene Lower radical scavenging activityLower reducing power

Note: Direct comparative IC50 values for a wide range of isomers from a single study are limited in the available literature. The terms "High," "Moderate," and "Lower" are based on qualitative comparisons from the cited sources.

Comparative Cytotoxicity

The cytotoxic properties of dihydroxynaphthalene isomers are of significant interest in the context of anticancer drug development. Their toxicity is often linked to their ability to be oxidized to the corresponding naphthoquinones, which can generate reactive oxygen species (ROS) and induce cellular damage.

A comparative study on several naphthalenediol isomers revealed a distinct trend in their cytotoxicity against rat pheochromocytoma (PC12-AC) cells. The relative order of cytotoxicity was found to be 1,4-ND > 1,2-ND > 1,4-dipropyl-2,3-ND > 2,3-ND > 1,8-ND. This trend correlates with the ease of formation of the corresponding naphthoquinone. Isomers that do not readily form quinones, such as 2,3-DHN and 1,8-DHN, exhibit significantly lower cytotoxicity.

IsomerCell LineEC50 (µM)
1,4-Naphthalenediol PC12-AC15
1,2-Naphthalenediol PC12-AC40
1,4-Dipropyl-2,3-naphthalenediol PC12-AC160
2,3-Naphthalenediol PC12-AC>250
1,8-Naphthalenediol PC12-AC>250

Signaling Pathway Modulation: The Case of Juglone (B1673114)

While direct evidence for the modulation of specific signaling pathways by many dihydroxynaphthalene isomers is limited, the biological activity of juglone (5-hydroxy-1,4-naphthoquinone), the oxidation product of this compound, has been more extensively studied. Juglone is known to influence several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

Juglone has been shown to activate MAPK family members such as ERK, JNK, and p38 in various cell types. This activation is often dependent on the production of reactive oxygen species (ROS) and has been implicated in the induction of apoptosis.

Juglone_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Juglone Juglone ROS ROS Juglone->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Juglone-induced activation of the MAPK signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the dihydroxynaphthalene isomer in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: Add a specific volume of each sample dilution to an equal volume of the DPPH working solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 0.1 mM DPPH Solution r1 Mix DPPH Solution with DHN Isomer p1->r1 p2 Prepare Serial Dilutions of DHN Isomers p2->r1 r2 Incubate in Dark (30 min) r1->r2 a1 Measure Absorbance at 517 nm r2->a1 a2 Calculate % Inhibition and IC50 Value a1->a2

Caption: Workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the dihydroxynaphthalene isomers at various concentrations.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) r1 Mix FRAP Reagent with DHN Isomer p1->r1 p2 Prepare DHN Isomer Solutions p2->r1 r2 Incubate at 37°C (4 min) r1->r2 a1 Measure Absorbance at 593 nm r2->a1 a2 Calculate Antioxidant Capacity (vs. Standard Curve) a1->a2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dihydroxynaphthalene isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control cells. The EC50 or IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

This comparative guide provides a foundation for understanding the structure-activity relationships of this compound and its isomers. The presented data and protocols are intended to support further research and development in the fields of medicinal chemistry and pharmacology.

Validating the Structure of 1,5-Dihydroxynaphthalene: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural confirmation of 1,5-dihydroxynaphthalene is achieved through a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, particularly when compared against its constitutional isomers. The unique symmetry of the 1,5-isomer results in a characteristically simpler NMR profile, providing a clear and objective method for its identification and differentiation from other dihydroxynaphthalene structures.

This guide provides a comparative analysis of the 1H and 13C NMR data for this compound and its isomers, offering researchers, scientists, and drug development professionals a clear understanding of how NMR spectroscopy is used to validate this specific molecular structure. The supporting experimental data and detailed protocols outlined below serve as a practical reference for the application of this powerful analytical technique.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical progression. Initially, the 1H and 13C NMR spectra of the compound are acquired. These spectra are then analyzed to determine key parameters such as chemical shifts, signal multiplicities, and coupling constants. This experimental data is then compared with the known NMR data of this compound and its various isomers. A conclusive structural assignment is made when the experimental data unequivocally matches the profile of the 1,5-isomer and is inconsistent with those of the alternative structures.

structure_validation Workflow for this compound Structure Validation by NMR cluster_experiment Experimental Analysis cluster_data_analysis Data Interpretation cluster_comparison Comparative Validation A Acquire 1H NMR Spectrum C Analyze Chemical Shifts, Multiplicities, and Coupling Constants A->C B Acquire 13C NMR Spectrum B->C D Compare with NMR Data of This compound C->D E Compare with NMR Data of Other Dihydroxynaphthalene Isomers C->E F Confirm Structure of This compound D->F E->F

Figure 1. A flowchart illustrating the logical steps for validating the chemical structure of this compound using 1H and 13C NMR spectroscopy.

Comparative NMR Data

The key to differentiating this compound from its isomers lies in the number and pattern of signals in both the 1H and 13C NMR spectra. Due to its C2 symmetry, this compound exhibits fewer unique signals compared to its less symmetrical isomers.

1H NMR Data Comparison

The 1H NMR spectrum of this compound in DMSO-d6 is characterized by three distinct signals in the aromatic region, corresponding to the three chemically non-equivalent protons, and one signal for the hydroxyl protons.[1] This is in contrast to its isomers, which generally display more complex spectra due to a lower degree of symmetry.

CompoundSolventChemical Shift (ppm) and Multiplicity
This compound DMSO-d69.92 (s, 2H, OH), 7.59 (d, 2H), 7.22 (t, 2H), 6.95 (d, 2H)
2,3-Dihydroxynaphthalene DMSO-d69.5 (s, 2H, OH), 7.58 (m, 2H), 7.18 (m, 2H), 6.95 (s, 2H)[2]

Note: Detailed coupling constants were not available in the searched resources. The multiplicities are reported as s (singlet), d (doublet), t (triplet), and m (multiplet).

13C NMR Data Comparison

A comprehensive table for 13C NMR data is not provided due to the lack of directly comparable experimental data for all isomers in the same solvent from the search results.

Experimental Protocols

The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh between 5-25 mg of the sample for 1H NMR and 50-100 mg for 13C NMR.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. DMSO-d6 is a common choice for dihydroxynaphthalenes.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can be used to aid dissolution.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.[5]

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.[4]

  • 1H NMR Acquisition:

    • Select the standard proton experiment.

    • Set the appropriate spectral width and number of scans. For a sample of sufficient concentration, a small number of scans (e.g., 8 or 16) is usually adequate.

    • The data is acquired, Fourier transformed, and phase corrected to produce the final spectrum.

  • 13C NMR Acquisition:

    • Select the standard carbon experiment (typically proton-decoupled).

    • Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans is required compared to 1H NMR.

    • The data is acquired and processed in a similar manner to the 1H spectrum.

  • Data Processing and Analysis:

    • The resulting spectra are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • The chemical shifts of the peaks are referenced to the residual solvent peak or the internal standard.

    • Integration of the 1H NMR signals provides the relative ratios of the different types of protons.

    • Analysis of the signal multiplicities and coupling constants in the 1H NMR spectrum provides information about the connectivity of the protons.

By following these protocols and comparing the resulting high-quality NMR data with that of known isomers, a confident and accurate validation of the this compound structure can be achieved.

References

A Comparative Guide to the Antioxidant Activity of 1,5-Dihydroxynaphthalene and Other Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antioxidant activity of 1,5-Dihydroxynaphthalene against other naphthols, including monohydroxylated and dihydroxylated isomers. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons based on established in vitro antioxidant assays.

The antioxidant capacity of phenolic compounds, such as naphthols, is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby neutralizing these reactive species and preventing oxidative damage. The efficiency of this process is highly dependent on the number and position of the hydroxyl groups on the naphthalene (B1677914) ring.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various naphthol derivatives have been evaluated using several spectrophotometric assays. The following table summarizes the quantitative data from comparative studies. A lower IC50 or EC50 value indicates a higher antioxidant potency.

CompoundAssayResult (EC50/IC50 in µM)Reference
This compound DPPH, ABTSData not explicitly found in the provided search results. Theoretical studies suggest antioxidant potential.
1,8-Dihydroxynaphthalene DPPH, FRAPHigh radical scavenging activity. More efficient than Trolox in the DPPH assay.
1,6-Dihydroxynaphthalene DPPH, FRAPModerate radical scavenging activity. More efficient than Trolox in the DPPH assay.
2,6-Dihydroxynaphthalene DPPH, FRAPLower radical scavenging activity. More efficient than Trolox in the DPPH assay.
2,7-Dihydroxynaphthalene DPPH, FRAPLower radical scavenging activity. Less efficient than Trolox in the DPPH assay.
1-Naphthol DPPH23.4
2-Naphthol DPPH22.6
1-Naphthyl sulfate DPPH172
2-Naphthyl sulfate DPPH29.8

Note: The antioxidant activity of dihydroxynaphthalene isomers is influenced by the position of the hydroxyl groups. Compounds with an α-substitution pattern (hydroxyl group at position 1) generally exhibit higher antioxidant power. The unique hydrogen-bonded peri-hydroxylation pattern of 1,8-Dihydroxynaphthalene contributes to its high antioxidant performance.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. This change in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the antioxidant activity.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695)

    • Test compounds (naphthols)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • A solution of DPPH in methanol or ethanol is prepared.

    • The test compound is dissolved in a suitable solvent and prepared at various concentrations.

    • The test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at approximately 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

The ABTS assay is another common method for assessing antioxidant activity.

  • Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by the oxidation of ABTS with potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of this color change, measured as the decrease in absorbance at a specific wavelength (e.g., 734 nm), is related to the antioxidant's potency.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or methanol

    • Test compounds

    • Positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a given wavelength (e.g., 0.70 ± 0.02 at

A Comparative Guide to the Reactivity of 1,5-Dihydroxynaphthalene and 2,6-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two key isomers of dihydroxynaphthalene: 1,5-Dihydroxynaphthalene and 2,6-Dihydroxynaphthalene (B47133). Understanding the distinct reactivity of these isomers is crucial for their application in organic synthesis, materials science, and drug development. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and visualizes a relevant biological pathway.

Introduction

This compound and 2,6-Dihydroxynaphthalene are aromatic compounds with the molecular formula C₁₀H₈O₂. The positions of the two hydroxyl groups on the naphthalene (B1677914) ring significantly influence the electron density distribution and, consequently, the chemical reactivity of these isomers. The hydroxyl groups are activating, electron-donating groups, making the naphthalene system more susceptible to electrophilic attack than naphthalene itself. However, the directing effects of these groups and the overall symmetry of the molecules lead to different reactivity patterns and product distributions in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of naphthalene chemistry. The hydroxyl groups in both 1,5- and 2,6-dihydroxynaphthalene strongly activate the rings towards electrophiles. The regioselectivity of these reactions is governed by the electronic effects of the hydroxyl groups and the inherent reactivity of the different positions on the naphthalene ring system. In general, the alpha positions (1, 4, 5, and 8) of naphthalene are kinetically favored for electrophilic attack due to the greater stability of the resulting carbocation intermediate.

Nitration

Nitration is a classic example of electrophilic aromatic substitution. While direct comparative studies are limited, the nitration of this compound has been reported to yield specific poly-nitro derivatives.

Experimental Data: Nitration of this compound

ProductReagentsReference
2,6-Dinitro-1,5-dihydroxynaphthaleneCopper nitrate (B79036) in acetic anhydride[Not Available]
2,4,6,8-Tetranitro-1,5-dihydroxynaphthaleneNot specified[Not Available]

For 2,6-dihydroxynaphthalene, while specific experimental data on nitration is scarce in the readily available literature, predictions can be made based on the directing effects of the hydroxyl groups. The hydroxyl groups at positions 2 and 6 will activate the ortho and para positions. Thus, electrophilic attack is expected to occur at positions 1, 3, 5, and 7.

Halogenation

Halogenation, another key electrophilic substitution, is expected to proceed readily with both isomers. The regioselectivity will be influenced by the positions of the hydroxyl groups. For this compound, bromination would likely occur at the 2 and 6 or 4 and 8 positions. For 2,6-dihydroxynaphthalene, the 1, 3, 5, and 7 positions are activated.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. This reaction typically requires a Lewis acid catalyst. The strong coordination of the Lewis acid to the hydroxyl groups can deactivate the ring and complicate the reaction. Therefore, protection of the hydroxyl groups may be necessary to achieve good yields. For this compound, acylation is predicted to occur at the 2- or 4-positions. For 2,6-dihydroxynaphthalene, the 1- or 3-positions are the most likely sites of acylation.

Oxidation

Both 1,5- and 2,6-dihydroxynaphthalene are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials.

This compound can be oxidized to form juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) using oxidizing agents like chromium trioxide. It is also known to undergo photooxidation.

2,6-Dihydroxynaphthalene can undergo oxidative coupling to form oligomers and polymers. For instance, anodic oxidation of 2,6-dihydroxynaphthalene produces oligomeric structures. This property is utilized in the synthesis of high-performance polymers.

Experimental Protocols

The following are generalized protocols for key reactions. Specific conditions may need to be optimized for each isomer.

General Protocol for Nitration of Dihydroxynaphthalenes

Objective: To introduce one or more nitro groups onto the dihydroxynaphthalene ring.

Materials:

  • Dihydroxynaphthalene isomer

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ice

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry Erlenmeyer flask, dissolve the dihydroxynaphthalene isomer in a minimal amount of glacial acetic acid with gentle warming if necessary.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Keep this mixture cold.

  • With vigorous stirring, add the nitrating mixture dropwise to the cooled solution of the dihydroxynaphthalene isomer. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The solid nitro-derivative will precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified nitro-dihydroxynaphthalene.

General Protocol for Oxidation to Quinones

Objective: To oxidize a dihydroxynaphthalene to its corresponding naphthoquinone.

Materials:

  • Dihydroxynaphthalene isomer (e.g., this compound)

  • Chromium trioxide (CrO₃) or other suitable oxidizing agent

  • Acetic acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Dissolve the dihydroxynaphthalene in glacial acetic acid in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Prepare a solution of the oxidizing agent (e.g., chromium trioxide) in a mixture of acetic acid and water.

  • Slowly add the oxidizing solution to the stirred dihydroxynaphthalene solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the crude quinone.

  • Collect the solid product by vacuum filtration.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway Visualization: Fungal DHN-Melanin Biosynthesis

Dihydroxynaphthalenes play a crucial role in biological systems. For instance, 1,8-Dihydroxynaphthalene is a key precursor in the biosynthesis of DHN-melanin in many fungi. This pathway is essential for fungal survival and virulence. The following diagram illustrates the key steps in this biosynthetic pathway.

DHN_Melanin_Biosynthesis cluster_start Starting Materials cluster_pathway DHN-Melanin Pathway cluster_intermediates Intermediates cluster_end Final Product Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene PKS->T4HN T4HNR 1,3,6,8-Tetrahydroxynaphthalene Reductase Scytalone Scytalone T4HNR->Scytalone Scytalone_Dehydratase Scytalone Dehydratase T3HN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->T3HN T3HNR 1,3,8-Trihydroxynaphthalene Reductase Vermelone Vermelone T3HNR->Vermelone Vermelone_Dehydratase Vermelone Dehydratase DHN 1,8-Dihydroxynaphthalene Vermelone_Dehydratase->DHN Laccase Laccase Melanin DHN-Melanin Laccase->Melanin T4HN->T4HNR Scytalone->Scytalone_Dehydratase T3HN->T3HNR Vermelone->Vermelone_Dehydratase DHN->Laccase

Caption: Fungal 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway.

Conclusion

The reactivity of this compound and 2,6-Dihydroxynaphthalene is dictated by the position of their hydroxyl groups. While both are activated towards electrophilic substitution and oxidation, the regioselectivity and the nature of the products differ significantly. This compound tends to undergo substitution at the 2, 4, 6, and 8 positions and can be oxidized to form quinones. In contrast, 2,6-Dihydroxynaphthalene directs electrophiles to the 1, 3, 5, and 7 positions and is a key monomer in the synthesis of high-performance polymers through oxidative coupling. A deeper understanding of these differences, supported by further comparative experimental studies, will enable the more effective utilization of these versatile chemical building blocks in various scientific and industrial applications.

Purity Analysis of 1,5-Dihydroxynaphthalene: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for ensuring the purity and quality of chemical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1,5-Dihydroxynaphthalene, a key intermediate in the synthesis of dyes and pharmaceuticals. This comparison is supported by experimental data and detailed methodologies to assist in making an informed decision based on analytical needs.

Executive Summary

The choice between HPLC and GC for the purity analysis of this compound is primarily dictated by the compound's physicochemical properties. This compound is a non-volatile solid with a high melting point, making HPLC the more direct and suitable method for its analysis. Gas chromatography, on the other hand, requires a derivatization step to increase the analyte's volatility, adding complexity to the workflow.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. The analysis is typically performed at or near ambient temperatures, preserving the integrity of the analyte. Reverse-phase HPLC with UV detection is a common and effective method for determining the purity of this compound, with reported purities often exceeding 98%.[1]

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. A chemical derivatization step, such as silylation, is necessary to convert the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. While GC-MS can offer high sensitivity and specificity, the additional sample preparation step can introduce variability and increase analysis time.

Performance Comparison

The following table summarizes the key performance parameters for the analysis of this compound by HPLC and a representative derivatization-GC method. It is important to note that direct comparative studies on this compound are scarce; therefore, the GC data is based on validated methods for structurally similar dihydroxynaphthalene isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Analyte Volatility Not requiredRequired (achieved through derivatization)
Sample Preparation Simple dissolution in a suitable solventMulti-step: dissolution followed by derivatization
Analysis Time Typically 10-30 minutesLonger due to derivatization; run time ~30 min[2]
Limit of Detection (LOD) ng range (method dependent)pg to ng range (highly sensitive with MS)
Limit of Quantification (LOQ) ng range (method dependent)pg to ng range (highly sensitive with MS)
Precision (%RSD) Typically < 2%Generally < 15% for complex matrices[3]
Accuracy/Recovery High (typically 98-102%)Good, but can be affected by derivatization efficiency
Selectivity Good, can be optimized with mobile phase and columnExcellent, especially with Mass Spectrometry (MS)
Instrumentation Cost Moderate to highModerate to high (especially for GC-MS)
Throughput HighLower due to sample preparation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reverse-phase HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% phosphoric acid or formic acid).[4] A typical starting condition could be 50:50 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Method with Silylation

This protocol describes a general procedure for the analysis of dihydroxynaphthalenes by GC following a silylation derivatization step.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Autosampler

2. Derivatization Procedure:

  • Accurately weigh and dissolve a known amount of this compound in a suitable anhydrous solvent (e.g., pyridine, acetonitrile) in a reaction vial.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

  • Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection.

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS; 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • Detector:

    • MS: Transfer line temperature of 280 °C, ion source temperature of 230 °C.

    • FID: Detector temperature of 300 °C.

4. Analysis:

  • Inject the derivatized sample into the GC system.

  • Identify and quantify the silylated this compound peak. Purity is determined by comparing the peak area of the analyte to that of any impurities.

Mandatory Visualizations

analytical_workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_start Start: 1,5-DHN Sample hplc_prep Sample Preparation (Dissolution & Filtration) hplc_start->hplc_prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Analysis (Purity Calculation) hplc_analysis->hplc_data hplc_end Result hplc_data->hplc_end gc_start Start: 1,5-DHN Sample gc_prep Sample Preparation (Dissolution) gc_start->gc_prep gc_deriv Derivatization (Silylation) gc_prep->gc_deriv gc_analysis GC-MS/FID Analysis (Capillary Column) gc_deriv->gc_analysis gc_data Data Analysis (Purity Calculation) gc_analysis->gc_data gc_end Result gc_data->gc_end

Caption: Comparative analytical workflows for HPLC and GC analysis of this compound.

method_selection analyte Analyte: This compound properties Physicochemical Properties analyte->properties volatile Is the analyte volatile? properties->volatile hplc HPLC is the preferred method volatile->hplc No gc Direct GC is not feasible volatile->gc Yes derivatize Is derivatization an option? volatile->derivatize No gc_deriv GC with derivatization is possible derivatize->gc_deriv Yes no_gc GC is not a suitable method derivatize->no_gc No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the routine purity analysis of this compound, HPLC is the superior technique . Its primary advantage lies in its ability to analyze the compound in its native form without the need for chemical modification. This leads to a simpler, faster, and more direct analytical workflow with high precision and accuracy.

GC with derivatization can be a viable alternative, particularly when high sensitivity is required and a mass spectrometer is available for definitive identification of impurities. However, the additional derivatization step increases the complexity and potential for error in the analysis. Therefore, GC is less ideal for high-throughput quality control environments for this specific analyte.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, the availability of instrumentation, and the desired sample throughput. For most applications involving purity assessment of this compound, HPLC provides a robust and reliable solution.

References

Comparative Analysis of 1,5-Dihydroxynaphthalene and its Bioactive Derivative, Juglone, in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity and biological interactions of 1,5-Dihydroxynaphthalene and its derivative, Juglone. This document provides a comparative analysis of their performance in various biological assays, supported by available experimental data.

Introduction to this compound

Comparative Biological Activity of Juglone

Juglone has demonstrated a range of biological activities, including enzyme inhibition and effects on cellular signaling pathways. The following sections summarize the available quantitative data on its inhibitory effects and describe its impact on key cellular processes.

Enzyme Inhibition Data

Juglone has been shown to inhibit several enzymes with varying potencies. The half-maximal inhibitory concentration (IC50) values from various studies are presented in the table below.

Enzyme TargetOrganism/SystemIC50 (µM)Inhibition Type
Cystathionine γ-synthase (HpCGS)Helicobacter pylori7.0 ± 0.7Non-competitive
Malonyl-CoA:acyl carrier protein transacylase (HpFabD)Helicobacter pylori20 ± 1Uncompetitive
β-hydroxyacyl-ACP dehydratase (HpFabZ)Helicobacter pylori30 ± 4Competitive
Glutathione-degrading enzyme (ChaC1)Human8.7Not competitive with substrate
RNA Polymerase IIDrosophila26Not specified

This table summarizes the IC50 values of Juglone against various enzyme targets as reported in the cited literature.[2][3][4]

Cross-Reactivity in Immunoassays

Specific cross-reactivity studies of this compound or Juglone in immunoassays are not extensively documented in the public domain. However, the principle of cross-reactivity is based on structural similarity.[5] In a hypothetical immunoassay for a dihydroxynaphthalene isomer, other isomers and related metabolites could potentially cross-react. The degree of this cross-reactivity would depend on the specific epitopes recognized by the antibodies used in the assay. For naphthoquinones like Juglone, structurally similar compounds could also exhibit cross-reactivity.

Impact on Cellular Signaling Pathways

Juglone has been reported to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Studies have shown that Juglone can inhibit the activation of this pathway in non-small cell lung cancer cells.[6] Treatment with Juglone was found to reduce the phosphorylation of both PI3K and Akt, leading to the suppression of downstream signaling and induction of apoptosis.[6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Apoptosis Apoptosis pAkt->Apoptosis CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Juglone Juglone Juglone->PI3K Inhibition Juglone->pAkt Inhibition

Caption: Juglone inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and stress responses. Juglone has been observed to activate MAP kinases, including ERK, JNK, and p38, in various cell types. This activation can lead to different cellular outcomes, including apoptosis, depending on the cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound and Juglone. Below are generalized protocols for key experiments.

Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., Juglone) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound to the desired concentrations. Prepare the enzyme, substrate, and buffer solutions at their optimal concentrations.

  • Assay Procedure : In a 96-well plate, add the enzyme solution to each well. Add the different concentrations of the test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle solvent). Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature.

  • Reaction Initiation and Measurement : Initiate the enzymatic reaction by adding the substrate to all wells. Measure the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Dilutions Add_Inhibitor Add Test Compound & Controls Prep_Compound->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Activity (e.g., Absorbance) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for IC50 determination in an enzyme inhibition assay.

Competitive Receptor Binding Assay (Ki Determination)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific receptor using a radioligand competition assay.

  • Membrane Preparation : Prepare cell membranes from a cell line expressing the target receptor.

  • Assay Setup : In a 96-well filter plate, add a known concentration of a radiolabeled ligand that binds to the target receptor. Add increasing concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

  • Incubation : Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Filtration and Washing : Rapidly filter the contents of the plate through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparison with Other Dihydroxynaphthalene Isomers

While this guide focuses on this compound and its derivative Juglone, other isomers such as 2,3-Dihydroxynaphthalene and 2,7-Dihydroxynaphthalene also have industrial and research applications.[8][9] For instance, 1,3-Dihydroxynaphthalene has been noted for its antioxidant, antimicrobial, and anti-inflammatory properties.[10] However, a lack of comprehensive and directly comparable quantitative data (e.g., IC50 or Ki values across a standardized panel of assays) for these isomers currently limits a detailed comparative analysis of their cross-reactivity and biological activities. Future studies are needed to elucidate the structure-activity relationships among the different dihydroxynaphthalene isomers.

References

A Comparative Spectroscopic Analysis of Dihydroxynaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between dihydroxynaphthalene isomers is critical for applications ranging from synthetic chemistry to materials science and pharmacology. This guide provides a comparative overview of the spectroscopic properties of various dihydroxynaphthalene isomers, supported by experimental data and detailed methodologies.

The ten isomers of dihydroxynaphthalene, distinguished by the position of their two hydroxyl groups on the naphthalene (B1677914) core, exhibit unique spectroscopic signatures. These differences, arising from variations in electronic distribution, symmetry, and intramolecular interactions, can be effectively probed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) absorption spectroscopy.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for several dihydroxynaphthalene isomers based on available literature. This data highlights the distinct characteristics of each isomer, allowing for their differentiation.

IsomerSpectroscopic TechniqueKey Observations
1,2-Dihydroxynaphthalene ¹H NMRProtonation with strong acids occurs at the C4 position.[1]
1,3-Dihydroxynaphthalene IRAqueous solution spectra are consistent with keto-enol tautomerism of the monoanion.[2]
¹H NMRAvailable spectral data.[3]
1,5-Dihydroxynaphthalene ¹H NMRMono-protonation with trifluoromethanesulfonic acid (TFS) occurs at the C4 position.[1] Spectral data is available.[4]
IRSpectra available for solid state (KBr-Pellet), ATR-IR, and vapor phase.[5]
UV-VisSpectra of its transformation in the presence of a tungsten cluster under UV irradiation have been studied.[6][7]
1,6-Dihydroxynaphthalene ¹H NMRProtonation with strong acids occurs at the C4 position.[1]
IRGas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[8][9]
Mass SpectrometryElectron ionization mass spectrum is available.[10]
1,7-Dihydroxynaphthalene ¹H NMRProtonation with strong acids occurs at the C4 position.[1]
1,8-Dihydroxynaphthalene ¹H NMRMono-protonation with TFS occurs at the C4 position.[1]
2,3-Dihydroxynaphthalene ¹H NMRAvailable spectral data.[11]
2,6-Dihydroxynaphthalene (B47133) UV-VisBeta-formyl derivatives show a substantial red shift compared to alpha-formyl derivatives due to resonance-assisted hydrogen bonding.[12]
2,7-Dihydroxynaphthalene UV-VisUsed as a reagent in the spectrophotometric assay of chloramphenicol, forming a colored product with maximum absorption at 544 nm.[13][14]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and validation of spectroscopic data. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of the dihydroxynaphthalene isomers.

  • Sample Preparation: Dissolve a few milligrams of the dihydroxynaphthalene isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or deuterated trifluoroacetic acid for protonation studies[1]).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum at room temperature. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecules, particularly the characteristic O-H and C-O stretching frequencies of the hydroxyl groups.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[5]

    • ATR-IR: Place the solid sample directly on the ATR crystal.[5]

    • Solution: Dissolve the sample in a suitable solvent (e.g., benzene, methanol, or aqueous solution) that has minimal absorption in the region of interest.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[2]

  • Data Analysis: Identify characteristic absorption bands, such as the broad O-H stretching band (around 3200-3600 cm⁻¹) and the C-O stretching band (around 1200 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the naphthalene ring system.

  • Sample Preparation: Prepare a dilute solution of the dihydroxynaphthalene isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water).[13][15] Concentrations are typically in the micromolar range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a reference cuvette containing the pure solvent to correct for solvent absorption.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of dihydroxynaphthalene isomers.

G Workflow for Spectroscopic Comparison of Dihydroxynaphthalene Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis Isomers Dihydroxynaphthalene Isomers Dissolution Dissolution in Appropriate Solvent Isomers->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Identify IR Bands (O-H, C-O stretches) IR->Process_IR Process_UV Determine λmax and ε UV_Vis->Process_UV Comparison Compare Spectra of Isomers Process_NMR->Comparison Process_IR->Comparison Process_UV->Comparison Structure Correlate Spectral Features with Molecular Structure Comparison->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and comparison of dihydroxynaphthalene isomers.

Metabolic Pathway of Naphthalene

In a biological context, the metabolism of naphthalene is of significant interest. The following diagram illustrates the metabolic pathway leading to the formation of 1,2-dihydroxynaphthalene.

G Metabolic Pathway of Naphthalene Naphthalene Naphthalene Naphthalene_Oxide Naphthalene Oxide Naphthalene->Naphthalene_Oxide Cytochrome P450 DHN 1,2-Dihydroxynaphthalene (1,2-DHN) & other Dihydrodiols Naphthalene_Oxide->DHN Epoxide Hydrolase Naphthols 1-Naphthol & 2-Naphthol Naphthalene_Oxide->Naphthols Non-enzymatic Naphthoquinone 1,2-Naphthoquinone & 1,4-Naphthoquinone DHN->Naphthoquinone Dihydrodiol Dehydrogenase Conjugates Glucuronide and Sulfate Conjugates DHN->Conjugates Further Oxidation Oxidative_Stress Oxidative Stress & Cellular Damage Naphthoquinone->Oxidative_Stress Excretion Urinary Excretion Conjugates->Excretion

Caption: The metabolic pathway of naphthalene, highlighting the formation of 1,2-dihydroxynaphthalene.[16]

References

A Comparative Analysis of In-Vivo vs. In-Vitro Studies on the Biological Activity of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,5-Dihydroxynaphthalene (1,5-DHN) is a polycyclic aromatic organic compound that has garnered interest for its diverse biological activities.[1][2][3] As a dihydroxynaphthalene isomer, its therapeutic potential is being explored across various preclinical models.[1] This guide provides a comparative overview of the existing in-vitro and in-vivo research on 1,5-DHN, presenting quantitative data, detailed experimental protocols, and an examination of its mechanistic pathways.

In-Vitro Biological Activity

In-vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For this compound, these investigations have primarily focused on its antioxidant, enzyme inhibitory, and cytotoxic properties.

Antioxidant Activity

The antioxidant capacity of dihydroxynaphthalene isomers is a key area of investigation.[1] The position of the hydroxyl groups on the naphthalene (B1677914) ring is a critical determinant of their efficacy in scavenging free radicals.[1] In-vitro assays are fundamental in quantifying this potential.

Quantitative Antioxidant Activity Data

CompoundAssayResult (IC50)Reference
This compoundDPPH Radical ScavengingData not specified, but activity is noted.[4]
1,8-DihydroxynaphthaleneDPPH Radical ScavengingHigh radical scavenging activity[1]
1,6-DihydroxynaphthaleneDPPH Radical ScavengingModerate radical scavenging activity[1]
2,6-DihydroxynaphthaleneDPPH Radical ScavengingLower radical scavenging activity[1]
2,7-DihydroxynaphthaleneDPPH Radical ScavengingLower radical scavenging activity[1]

Note: "High," "Moderate," and "Lower" are relative terms based on comparative studies. Specific IC50 values for 1,5-DHN were not available in the provided search results, though its participation in reactions involving hydrogen atom transfer with DPPH radicals is established.[4]

Enzyme Inhibition

Recent studies have explored the potential of naphthalene-based compounds as enzyme inhibitors. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors for enzymes like epidermal growth factor receptor (EGFR) and peptidyl arginine deiminases (PADs), which are implicated in cancer.[5][6] One study identified that hydroxyl-naphthalene scaffolds exhibited potent inhibition of PAD1 and PAD4 with IC50 values as low as 0.273 μM and 0.204 μM, respectively.[6] Docking simulations suggested that the hydroxyl group on the naphthalene ring forms a critical hydrogen bond with Glu575 in the PAD4 active site, enhancing binding affinity.[6]

Cytotoxicity

The cytotoxic effects of 1,5-DHN and its derivatives are crucial for assessing their therapeutic window. While some potent enzyme inhibitors derived from this scaffold showed very low cytotoxicity (CC50 > 80 μM), providing a wide therapeutic margin, it is important to note the compound's hazard classifications.[6][7] this compound is classified as harmful if swallowed and may cause an allergic skin reaction or serious eye irritation.[7]

In-Vivo Biological Activity

In-vivo studies are essential for understanding the systemic effects, efficacy, and safety profile of a compound in a living organism.

Anti-inflammatory Activity

While direct in-vivo anti-inflammatory studies on 1,5-DHN were not prominent in the search results, research on related naphthalene derivatives shows significant anti-inflammatory properties.[8] These studies often employ models like carrageenan-induced paw edema in rats to assess the reduction of inflammation.[9][10] The mechanisms often involve the inhibition of pro-inflammatory cytokines (like TNF-α and IL-1β) and enzymes such as cyclooxygenases (COX-1 and COX-2).[9][11]

Toxicity and Safety

In-vivo toxicity studies are critical for determining the safety of a compound. An acute oral toxicity study in rats showed no mortality at a dose of 2000 mg/kg bw for 1,5-naphthalenediol, with only transient signs of toxicity like hunched posture and piloerection.[12] However, a Local Lymph Node Assay (LLNA) indicated that 1,5-naphthalenediol is a skin sensitizer.[12] It is also important to consider its metabolites; for instance, 1,2-dihydroxynaphthalene is a major metabolite of naphthalene and a precursor to the potentially carcinogenic 1,2-naphthoquinone.[13][14]

Comparison of In-Vivo and In-Vitro Findings

The comparison between in-vitro and in-vivo data for 1,5-DHN highlights a common theme in drug development: the challenge of translating cellular effects into systemic efficacy and safety.

  • Correlation of Activity : The potent antioxidant activity observed in-vitro is a strong indicator of potential anti-inflammatory effects in-vivo, as oxidative stress is a key component of inflammation.

  • Bioavailability and Metabolism : In-vitro assays expose cells directly to the compound, whereas in-vivo studies are subject to the complexities of absorption, distribution, metabolism, and excretion (ADME). The metabolic conversion of naphthalene compounds in-vivo can lead to different or less potent effects, and can also produce toxic metabolites.[13][14]

  • Safety Profile : While in-vitro cytotoxicity assays provide a baseline for toxicity, in-vivo studies reveal systemic and localized toxicities, such as skin sensitization, that are not captured in simple cell-based assays.[12]

The utility of in-vitro bioactivity can serve as a lower-bound estimate for in-vivo adverse effect levels, aiding in the prioritization of chemicals for further testing.[15][16]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (In-Vitro)

This assay is a common spectrophotometric method to determine antioxidant activity.

  • Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction : The this compound test compound, at various concentrations, is added to the DPPH solution. A control sample contains only the solvent and the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Carrageenan-Induced Paw Edema (In-Vivo)

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Model : Typically, rats or mice are used.

  • Compound Administration : The test compound (e.g., a naphthalene derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone).[10]

  • Induction of Inflammation : After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw of each animal.

  • Measurement : The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms

In_Vitro_Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 1,5-DHN Stock Solution C Mix 1,5-DHN and DPPH (Test Samples) A->C B Prepare DPPH Radical Solution B->C D Mix Solvent and DPPH (Control) B->D E Incubate in Dark C->E D->E F Measure Absorbance (517 nm) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for a typical in-vitro antioxidant DPPH assay.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_compound Point of Intervention cluster_outcome Physiological Outcome Stimulus e.g., Carrageenan COX COX-1 / COX-2 Enzymes Stimulus->COX activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Stimulus->Cytokines induces release Inflammation Inflammation (Edema, Pain) COX->Inflammation mediates Cytokines->Inflammation mediates DHN 1,5-DHN (or derivative) DHN->COX Inhibits DHN->Cytokines Inhibits

Caption: Potential anti-inflammatory mechanism of 1,5-DHN.

References

A Comparative Guide to the Theoretical and Experimental Properties of 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of 1,5-Dihydroxynaphthalene (CAS No: 83-56-7), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Understanding the discrepancies and correlations between predicted and measured values is crucial for process optimization, quality control, and new product development.

Comparison of Physicochemical Properties

The following table summarizes the theoretical (predicted/estimated) and experimental (literature) values for key physicochemical properties of this compound. It is important to note the variations in reported experimental values, which can arise from different experimental conditions and sample purity.

PropertyTheoretical/Predicted ValueExperimental/Literature Value
Molecular Formula C₁₀H₈O₂C₁₀H₈O₂[2][3]
Molecular Weight 160.17 g/mol [2][3]160.17 g/mol [2][3]
Melting Point Not explicitly found as a "predicted" value.259-261 °C (decomposes)[4][5][6], ~260 °C (decomposition)[7], 198-202 °C[2], 257-259 °C[8]
Boiling Point 246.06 °C (rough estimate)[4]350-360 °C[2]
Water Solubility pKa: 9.28 ± 0.40[4]0.6 g/L[4], 0.06 g/100ml at 20 °C[3], Soluble in hot water, slightly soluble in cold water.[2][8]
LogP 1.7-1.82[4]1.82[3]
Appearance Not applicableWhite to pale beige or very dark brown solid.[2][4][6]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying the properties of this compound. Below are protocols for key experimental determinations.

Melting Point Determination via Capillary Method

This method is a common and straightforward technique for determining the melting point of a crystalline solid.

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

  • Observation: The sample is heated slowly, at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC provides a more precise measurement of melting point and can also detect other thermal transitions.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 °C/min).

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol (B145695), acetone, diethyl ether, toluene).

  • Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube at a controlled temperature (e.g., 25 °C).

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

  • Observation: The solution is visually inspected for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble.

  • Quantification (Optional): If a more precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved solute in the filtrate can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) and aromatic C-H and C=C bonds.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Provides information about the electronic transitions within the molecule. A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile), and its absorbance is measured across a range of wavelengths.

Visualizing the Workflow and Logic

The following diagrams illustrate the relationship between theoretical prediction and experimental verification, and a general workflow for chemical characterization.

Theoretical_vs_Experimental cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification Computational Models Computational Models Predicted Properties Predicted Properties Computational Models->Predicted Properties e.g., DFT, Molecular Mechanics QSAR Quantitative Structure-Activity Relationship (QSAR) QSAR->Predicted Properties Comparison Comparison Predicted Properties->Comparison Synthesis & Purification Synthesis & Purification Analytical Techniques Analytical Techniques Synthesis & Purification->Analytical Techniques Experimental Data Experimental Data Analytical Techniques->Experimental Data e.g., DSC, Spectroscopy Experimental Data->Comparison Validated Model / Refined Understanding Validated Model / Refined Understanding Comparison->Validated Model / Refined Understanding

Caption: Logical flow from theoretical prediction to experimental validation.

Characterization_Workflow cluster_purification Purification cluster_structure Structural Elucidation cluster_properties Property Determination Start Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound Purification Purification Synthesis of this compound->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Chromatography Purification->Chromatography Structural Elucidation Structural Elucidation Physicochemical Property Determination Physicochemical Property Determination Structural Elucidation->Physicochemical Property Determination NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Data Analysis & Reporting Data Analysis & Reporting Physicochemical Property Determination->Data Analysis & Reporting Melting Point (DSC, Capillary) Melting Point (DSC, Capillary) Physicochemical Property Determination->Melting Point (DSC, Capillary) Boiling Point Boiling Point Physicochemical Property Determination->Boiling Point Solubility Solubility Physicochemical Property Determination->Solubility UV-Vis Spectroscopy UV-Vis Spectroscopy Physicochemical Property Determination->UV-Vis Spectroscopy Recrystallization->Structural Elucidation Chromatography->Structural Elucidation

Caption: General workflow for the characterization of a chemical compound.

References

Safety Operating Guide

Proper Disposal of 1,5-Dihydroxynaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,5-Dihydroxynaphthalene (CAS No. 83-56-7), ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1] It is also toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US).[2][3]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent respirators and components tested and approved under appropriate government standards.[4]

Spill and Waste Containment Protocol

In the event of a spill, follow these steps to contain and prepare the material for disposal.

Experimental Protocol for Spill Management:

  • Ensure Ventilation: Make sure the area is adequately ventilated.[2][3]

  • Avoid Dust Formation: Do not create dust clouds when handling the spilled solid.[2][3] If appropriate, moisten the powder first to prevent dusting.[5]

  • Personal Precautions: Use all required personal protective equipment (PPE). Avoid breathing dust, vapors, mist, or gas.[2][3]

  • Containment: Sweep up the spilled substance and shovel it into a suitable, closed container for disposal.[2][3][5]

  • Environmental Protection: Prevent the spilled product from entering drains, surface water, or the sanitary sewer system.[1][3]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be handled by a licensed professional service and in accordance with all local, state, and federal regulations.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the name "this compound" and relevant hazard warnings.

  • Storage: Keep waste chemicals in their original or compatible, tightly closed containers.[2] Do not mix with other waste.[2] Store in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[1]

  • Professional Disposal: Arrange for disposal through a licensed disposal company or an approved waste disposal plant.[1][2]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[2] They can be offered for recycling or reconditioning after being triple-rinsed (or equivalent). Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[6]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₈O₂[3]
Molecular Weight 160.17 g/mol [3][4][5]
Appearance Brown Powder Solid[1]
Melting Point 259 - 261 °C (decomposes)[1][4]
Flash Point 252 °C / 485.6 °F[1][5]
Solubility in Water 0.06 g/100ml at 20 °C[5]
pH 6 (at 20°C, 0.5 g/L aqueous solution)[1]

Disposal Workflow

The logical workflow for the proper handling and disposal of this compound waste is illustrated below.

G cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid or Contaminated Material) B Wear Full PPE: - Safety Glasses - Gloves - Protective Clothing - Dust Mask A->B C Collect Waste into a Suitable, Closed Container B->C For Spills: Avoid Dust D Label Container Clearly: 'this compound Waste' + Hazard Symbols C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away From: - Strong Oxidizing Agents - Strong Bases E->F G Contact Licensed Waste Disposal Company E->G H Approved Disposal Method: Chemical Incineration G->H I Do NOT discharge into drains or sewers G->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 1,5-Dihydroxynaphthalene in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4][5] Furthermore, it may trigger an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1] Due to its hazardous nature, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][4]To protect against dust particles and splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Protective gloves made of materials such as polychloroprene, nitrile rubber, or butyl rubber.[3] Gloves must be inspected before use and disposed of properly after.To prevent skin contact, which can cause irritation and allergic reactions.[1][2][3]
Body Protection A lab coat, overalls, or a complete suit protecting against chemicals. A PVC apron is also recommended.To minimize skin exposure to the chemical.[3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), should be worn if dust is generated or if exposure limits are exceeded.[1][6]To prevent inhalation of dust particles that can cause respiratory irritation.[3]

Operational Protocol: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for safe handling from preparation to cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh the solid chemical carefully to avoid dust prep3->handle1 handle2 Handle away from incompatible materials (strong oxidizing agents, strong bases) handle1->handle2 handle3 Do not eat, drink, or smoke in the handling area handle2->handle3 clean1 Clean spills immediately using dry cleanup procedures handle3->clean1 clean2 Collect waste in a suitable, labeled container clean1->clean2 clean3 Dispose of waste and contaminated PPE according to regulations clean2->clean3 clean4 Wash hands and exposed skin thoroughly after handling clean3->clean4

Safe Handling Workflow

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[2]

    • Ensure that the work area, preferably a chemical fume hood, is well-ventilated.[1][2][4]

    • Put on all required PPE as specified in the table above.

  • Handling:

    • When weighing and transferring the solid, do so carefully to minimize dust generation.[1][2][4]

    • Avoid contact with skin, eyes, and clothing.[1][3][4]

    • Keep the chemical away from incompatible materials such as strong oxidizing agents and strong bases.[1]

    • Adhere to good laboratory practices: do not eat, drink, or smoke in the work area.[1][2]

  • Spill Management:

    • In case of a minor spill, immediately clean it up using dry methods to avoid generating dust.[3][4]

    • Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][2][4]

    • For major spills, evacuate the area and alert emergency responders.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

Disposal Workflow:

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal col1 Collect unused chemical and contaminated materials in a designated, labeled, and sealed container. col2 Segregate from other waste streams. col1->col2 stor1 Store the waste container in a cool, dry, and well-ventilated area. col2->stor1 stor2 Keep away from incompatible materials. stor1->stor2 disp1 Arrange for disposal through an approved waste disposal plant. stor2->disp1 disp2 Do not allow the chemical to enter drains or waterways. disp1->disp2

Waste Disposal Workflow

Disposal Steps:

  • Waste Collection:

    • Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, wipes), in a suitable, closed, and clearly labeled container.[2][4]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[3]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal facility.[1]

    • Under no circumstances should this chemical be allowed to enter drains or surface water.[1][2][4]

    • Contaminated packaging should be disposed of as unused product.[2][4]

By adhering to these detailed safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.